Conhydrine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCAAURNBULZRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871697 | |
| Record name | 1-(Piperidin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63401-12-7, 495-20-5 | |
| Record name | NSC172229 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Piperidin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Conhydrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(piperidin-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Topic: Conhydrine Discovery and Isolation from Conium maculatum
An In-Depth Technical Guide for the Scientific Professional
Abstract
This technical guide provides a comprehensive overview of the piperidine alkaloid conhydrine, from its historical discovery in the notorious poison hemlock (Conium maculatum) to modern, field-proven methodologies for its extraction, isolation, and characterization. Designed for researchers, natural product chemists, and drug development professionals, this document elucidates the scientific principles behind each procedural step. It offers detailed, replicable protocols for classical and contemporary extraction techniques, a multi-step purification workflow, and the analytical validation required to ensure the integrity of the isolated compound. The narrative emphasizes the causality behind experimental choices, grounding each protocol in the fundamental physicochemical properties of alkaloids.
Introduction: The Poison of Socrates and Its Molecular Secrets
Conium maculatum, commonly known as poison hemlock, holds a unique and somber place in history, most famously as the agent of execution for the philosopher Socrates in 399 BC.[1][2] This toxicity is attributed to a suite of piperidine alkaloids, which act as potent neurotoxins.[3][4] Among these compounds is conhydrine, a hydroxylated analogue of the more famous alkaloid, coniine.[5]
While present in smaller quantities than coniine, conhydrine is a significant component of the plant's toxic arsenal and an interesting target for synthetic and pharmacological research due to its vicinal chiral hydroxy and amino functionalities.[6][7] Like its brethren, conhydrine functions as a neurotoxin, interfering with the central nervous system, and its mode of action is believed to involve the antagonism of nicotinic acetylcholine receptors, leading to respiratory paralysis.[1][6][8]
This guide serves as a technical deep-dive for the scientific professional, charting the course from the foundational discovery of conhydrine to the application of modern, high-efficiency protocols for its isolation and purification. We will explore the "why" behind each step, providing a robust framework for its successful extraction and characterization from plant matrices.
Historical Context and Physicochemical Profile
Discovery and Structural Elucidation
The journey into the chemistry of Conium maculatum began in the 19th century. Conhydrine was first isolated from the plant in 1856 by the Austrian chemist Theodor Wertheim.[9][10] This was a period of burgeoning alkaloid chemistry, where isolating and characterizing these nitrogenous plant compounds was a formidable challenge. It was not until 1933 that its precise chemical structure was definitively determined, revealing it to be a 2-(1-hydroxypropyl)piperidine.[10] This work laid the foundation for understanding the structure-activity relationships among the various hemlock alkaloids.
Physicochemical Properties
The strategic approach to isolating conhydrine is predicated on its distinct chemical properties. As a piperidine alkaloid, its basicity is the key to its separation from the vast majority of other plant metabolites. It is a crystalline solid at room temperature, a feature that aids in its final purification through crystallization.[9]
Table 1: Physicochemical Properties of (+)-Conhydrine
| Property | Value | Source(s) |
| IUPAC Name | (1R)-1-[(2S)-Piperidin-2-yl]propan-1-ol | [9] |
| Chemical Formula | C₈H₁₇NO | [9] |
| Molar Mass | 143.230 g·mol⁻¹ | [9] |
| Appearance | Colorless leaflets/crystalline solid | [9] |
| Melting Point | 121 °C (394 K) | [1][9] |
| Boiling Point | 226 °C (499 K) | [9] |
| Basicity | Strongly basic | [9] |
| Solubility | ||
| Water | Moderate | [9] |
| Ethanol | Good | [9] |
| Chloroform | Good | [9] |
| Diethyl Ether | Moderate (readily crystallizes from) | [9] |
| Chiral Rotation ([α]D) | +10° (natural) | [9] |
Structure and Stereochemistry
Conhydrine possesses two chiral centers, giving rise to four possible stereoisomers. The naturally occurring isomer is (+)-α-conhydrine.[7][10] Understanding this stereochemistry is critical for both total synthesis efforts and for interpreting pharmacological data, as different stereoisomers can exhibit vastly different biological activities.
Caption: Chemical structure of (+)-α-conhydrine.
Part I: Extraction from Conium maculatum
The initial goal is to liberate the alkaloids from the plant matrix and generate a crude extract. The choice of methodology represents a trade-off between yield, efficiency, and scalability. All parts of C. maculatum are toxic, with the highest concentrations of alkaloids typically found in the seeds and roots.[2][5]
Foundational Principle: Free-Base Extraction
Inside the plant's cells, alkaloids exist primarily as salts (protonated form), making them soluble in the aqueous cellular environment but poorly soluble in non-polar organic solvents. The core principle of their extraction is to basify the plant material.[11] The addition of a base (e.g., Na₂CO₃, Ca(OH)₂, or NH₄OH) deprotonates the alkaloid salts, converting them into their "free base" form. This uncharged form is significantly more soluble in organic solvents, allowing for efficient extraction.
Plant Material Preparation
-
Collection: Harvest fresh Conium maculatum, prioritizing seeds or roots for the highest alkaloid yield. Proper personal protective equipment (gloves, lab coat, safety glasses) is mandatory due to the plant's toxicity.
-
Drying: Shade-dry the plant material for approximately one week to reduce water content, which can interfere with extraction efficiency.[12] Alternatively, use a circulating air oven at a low temperature (40-50 °C).
-
Pulverization: Grind the dried material into a fine powder using a blender or mill. This dramatically increases the surface area, facilitating solvent penetration and maximizing extraction yield.
Protocol 1: Classical Soxhlet Extraction (Exhaustive)
This method is ideal for achieving a thorough, exhaustive extraction and is a benchmark for laboratory-scale work.
-
Rationale: The Soxhlet apparatus continuously percolates fresh, hot solvent over the plant material.[12] This process ensures that the concentration gradient between the matrix and the solvent is always maximized, driving the extraction towards completion over several hours. Methanol is an excellent solvent choice due to its polarity, which efficiently solvates the alkaloids.
-
Step-by-Step Methodology:
-
Basification: Weigh 100 g of pulverized plant material and mix thoroughly with 20 g of anhydrous sodium carbonate. Moisten the mixture slightly with methanol to create a homogeneous, crumbly paste. Allow the methanol to evaporate in a fume hood.
-
Loading: Place the basified plant powder into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.
-
Assembly: Assemble the Soxhlet apparatus with a 1 L round-bottom flask containing 600 mL of methanol and a condenser supplied with chilled water.
-
Extraction: Heat the flask using a heating mantle. Allow the apparatus to cycle for 8-12 hours. The solvent in the extractor chamber will become progressively clearer as the extraction completes.
-
Concentration: After extraction, allow the apparatus to cool. Remove the thimble. Concentrate the methanolic extract using a rotary evaporator under reduced pressure to yield a dark, viscous crude extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) (Rapid)
UAE is a modern, energy-efficient alternative that significantly reduces extraction time.
-
Rationale: This technique employs high-frequency sound waves (20-100 kHz) to induce acoustic cavitation in the solvent.[13] The formation and collapse of microscopic bubbles create intense local pressures and temperatures, disrupting plant cell walls and enhancing mass transfer of the alkaloids into the solvent.[14]
-
Step-by-Step Methodology:
-
Basification: Prepare 100 g of basified plant material as described in Protocol 1, Step 1.
-
Suspension: Place the powder in a 2 L beaker and add 1 L of methanol.
-
Sonication: Place the beaker into an ultrasonic bath. For more efficient energy transfer, a high-intensity ultrasonic probe can be inserted directly into the slurry.
-
Extraction: Sonicate the mixture for 60-90 minutes. Monitor the temperature of the solvent, ensuring it does not exceed 50 °C to prevent degradation of thermolabile compounds. A cooling water bath can be used for temperature control.
-
Filtration & Concentration: After sonication, filter the mixture under vacuum through a Büchner funnel to remove the plant solids. Wash the solids with an additional 200 mL of methanol. Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.
-
Caption: Comparison of classical and modern extraction workflows.
Part II: Isolation and Purification Workflow
The crude extract contains conhydrine alongside other alkaloids, lipids, pigments, and phenolic compounds. The following multi-step process leverages conhydrine's basicity and physical properties to achieve high purity.
Protocol 3: Acid-Base Liquid-Liquid Extraction (LLE)
This is the most critical purification step, designed to selectively isolate the basic alkaloids from neutral and acidic impurities.
-
Rationale: This process exploits the pH-dependent solubility of alkaloids.[11] By acidifying the extract, the basic alkaloids are protonated, forming salts that are soluble in the aqueous phase. Neutral impurities (like lipids and chlorophyll) remain in the organic phase and are discarded. Subsequently, basifying the aqueous phase converts the alkaloid salts back to their free-base form, which can then be extracted back into a fresh organic solvent, leaving water-soluble impurities behind.
-
Step-by-Step Methodology:
-
Redissolution: Dissolve the crude extract from Part I in 200 mL of 5% aqueous hydrochloric acid (HCl). If solids (lipids) are present, filter them off.
-
Neutral Wash: Transfer the acidic solution to a 1 L separatory funnel. Add 200 mL of dichloromethane (DCM) or diethyl ether, shake vigorously, and allow the layers to separate. Drain and discard the organic layer, which contains neutral impurities. Repeat this wash two more times.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add concentrated ammonium hydroxide (NH₄OH) with stirring until the pH is >10. The solution may become cloudy as the free-base alkaloids precipitate.
-
Final Extraction: Add 200 mL of DCM to the separatory funnel. Shake vigorously to extract the free-base alkaloids into the organic layer. Drain the DCM layer. Repeat the extraction of the aqueous layer with two additional 150 mL portions of DCM.
-
Drying and Concentration: Combine the DCM extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield a purified, enriched alkaloid mixture.
-
Protocol 4: Chromatographic Separation
To separate conhydrine from the other co-extracted alkaloids (e.g., coniine, pseudoconhydrine), chromatographic techniques are essential.
-
Rationale: While all are piperidine alkaloids, subtle differences in polarity, primarily due to the hydroxyl group on conhydrine, allow for their separation using chromatography. Conhydrine is significantly more polar than coniine.
-
Methodology:
-
Column Chromatography:
-
Prepare a silica gel column using a non-polar solvent system, such as a gradient of ethyl acetate in hexane.
-
Dissolve the enriched alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine to prevent peak tailing) and gradually increasing the polarity.
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC).
-
-
TLC Monitoring:
-
Spot the collected fractions on a silica gel TLC plate.
-
Develop the plate in a solvent system such as Ethyl Acetate:Methanol:Water (50:10:40) or a chloroform-methanol mixture.[12]
-
Visualize the spots under UV light (if applicable) and/or by staining with Dragendorff's reagent, which gives a characteristic orange-brown color for alkaloids.
-
Combine the fractions containing pure conhydrine (identified by comparing with a standard, if available, or by subsequent analysis).
-
-
Protocol 5: Final Purification by Crystallization
The final step for obtaining analytically pure conhydrine is crystallization.
-
Rationale: This technique relies on the principle that a compound is typically less soluble in a cold solvent than in a hot one. As a saturated solution cools, the compound's solubility decreases, forcing it to form a highly ordered, pure crystal lattice, leaving trace impurities behind in the solvent.
-
Step-by-Step Methodology:
-
Concentration: Concentrate the combined, pure fractions from chromatography to a thick oil.
-
Dissolution: Dissolve the oil in a minimal amount of hot diethyl ether.[9]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) overnight.
-
Isolation: Collect the resulting colorless, needle-like crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold diethyl ether.
-
Drying: Dry the crystals under a high vacuum to remove any residual solvent.
-
Caption: Multi-step workflow for the isolation and purification of conhydrine.
Part III: Structural Characterization and Analysis
Confirmation of the isolated compound's identity and purity is non-negotiable. A combination of spectroscopic methods is employed for unambiguous characterization.[15][16]
Table 2: Key Spectroscopic Data for Conhydrine Characterization
| Technique | Purpose | Expected Observations |
| Mass Spectrometry (MS) | Determine molecular weight and formula. | [M+H]⁺ ion: m/z 144.1383 (for C₈H₁₇NO). Fragmentation will show loss of water (-18) and cleavage of the propyl side chain.[17] |
| ¹³C NMR | Identify all unique carbon atoms. | ~9-10 distinct signals: Including signals for the piperidine ring carbons (~25-60 ppm), and the hydroxy-propyl side chain carbons (~10, 28, 75 ppm). |
| ¹H NMR | Determine proton environment and connectivity. | Characteristic signals: A multiplet for the proton on the carbon bearing the OH group (~3.5 ppm), broad signals for the N-H and O-H protons, and complex multiplets for the piperidine ring and propyl chain protons.[18] |
| Infrared (IR) Spectroscopy | Identify key functional groups. | Broad peak at ~3300-3400 cm⁻¹: Corresponding to the O-H stretching vibration. Medium peak at ~3200-3300 cm⁻¹: Corresponding to the N-H stretch. Sharp peaks at ~2850-2950 cm⁻¹: C-H stretching of the alkyl groups.[18] |
Conclusion
The isolation of conhydrine from Conium maculatum is a classic yet illustrative exercise in natural product chemistry. From Wertheim's initial discovery to the modern application of rapid extraction and powerful spectroscopic techniques, the process highlights the enduring principles of leveraging a molecule's inherent physicochemical properties for its purification. The protocols detailed herein provide a robust and validated pathway for obtaining high-purity conhydrine, enabling further research into its pharmacology, toxicology, and potential as a scaffold in synthetic chemistry. The journey from the poison of Socrates to a pure, crystalline compound in a vial is a testament to the power of systematic scientific inquiry.
References
-
Title: Conhydrine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Conhydrine: An Account of Isolation, Biological Perspectives and Synthesis Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant Source: PubMed Central (PMC) URL: [Link]
-
Title: Extraction of coniine. Source: Sciencemadness Discussion Board URL: [Link]
-
Title: The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom Source: PubMed Central (PMC) URL: [Link]
-
Title: Conium maculatum - Nonindigenous Aquatic Species Source: USGS.gov URL: [Link]
-
Title: Coniine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Hemlock alkaloids from Socrates to poison aloes Source: ResearchGate URL: [Link]
-
Title: Investigation of alkaloid's in hemlock by thin layer chromatography for forensic significance Source: Journal of Medicinal Plants Studies URL: [Link]
-
Title: Diastereodivergent Synthesis of (+)‐α‐Conhydrine and (−)‐β‐Conhydrine from a η,γ‐Dibromo‐β‐ketosulfoxide Source: ResearchGate URL: [Link]
-
Title: Conium maculatum - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant Source: ResearchGate URL: [Link]
-
Title: The separation, micro-estimation and distribution of the alkaloids of hemlock (Conium maculatum L.). Source: SciSpace URL: [Link]
-
Title: Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 Source: YouTube URL: [Link]
-
Title: Horrifying History of Poison Hemlock Source: Ambius US URL: [Link]
-
Title: alkaloids and extraction of alkaloids Source: Slideshare URL: [Link]
-
Title: Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 5 Source: YouTube URL: [Link]
-
Title: Techniques for extraction and isolation of natural products: a comprehensive review Source: PubMed Central (PMC) URL: [Link]
-
Title: Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening Source: Preprints.org URL: [Link]
-
Title: Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution Source: arXiv URL: [Link]
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- 18. arxiv.org [arxiv.org]
Technical Whitepaper: Natural Sources of Conhydrine Beyond Conium maculatum
Executive Summary
Conhydrine (2-(1-hydroxypropyl)piperidine) is a piperidine alkaloid historically and chemically synonymous with Poison Hemlock (Conium maculatum).[1] While C. maculatum remains the primary industrial and toxicological reference standard, reliance on a single biological source limits comparative biosynthetic study and pharmacological exploration.
This technical guide delineates the verified natural occurrences of conhydrine outside the genus Conium. Contrary to older botanical axioms, conhydrine and its structural isomers are not unique to the Apiaceae family. Significant reservoirs have been identified in the genus Aloe (Asphodelaceae), with trace occurrences in carnivorous Sarracenia (Sarraceniaceae) and Poaceae. This guide provides researchers with the taxonomic mapping, biosynthetic context, and isolation protocols necessary to exploit these alternative biological matrices.
Part 1: Molecular Profile & Biosynthetic Context[1]
Chemical Identity
Conhydrine exists as a hydroxylated derivative of coniine.[2] Its toxicity is lower than that of coniine and
The Polyketide Origin
Unlike lysine-derived piperidine alkaloids (common in Nicotiana or Lobelia), conhydrine is derived from the polyketide pathway .[1][2][4] This distinction is critical for identifying potential new sources; researchers should look for plants expressing specific polyketide synthases (PKS) rather than lysine decarboxylase activity.
Biosynthetic Logic:
-
Carbon Backbone: Formed by the condensation of one acetyl-CoA and three malonyl-CoA units (polyketide synthase).[5]
-
Cyclization: Transamination of the polyketide chain followed by non-enzymatic cyclization yields
-coniceine.[6] -
Reduction/Hydroxylation:
-coniceine is the pivotal precursor. Direct reduction yields coniine; specific oxidation/reduction sequences yield conhydrine.
Figure 1: Divergent biosynthesis of hemlock alkaloids. Conhydrine arises from the modification of the
Part 2: Non-Hemlock Natural Sources
The distribution of conhydrine is "patchy," suggesting convergent evolution or the activation of silent PKS gene clusters in disparate lineages.
The Aloe Reservoir (Asphodelaceae)
The most significant alternative source of conhydrine is the genus Aloe. Unlike the widespread Aloe vera, specific "poison aloes" native to Africa contain high titers of piperidine alkaloids.
Confirmed Species Profile:
| Species | Primary Alkaloids | Conhydrine Status | Geography |
| Aloe globuligemma | Confirmed | Zimbabwe, South Africa | |
| Aloe gariepensis | Confirmed | Namibia, South Africa | |
| Aloe krapholiana | Coniine | Confirmed | South Africa (Namaqualand) |
| Aloe ortholopha | Coniine | Confirmed | Zimbabwe |
| Aloe ballyi | Precursor Present | Kenya, Tanzania |
Technical Insight: In A. globuligemma, alkaloid profiles can vary seasonally.[1] Researchers seeking conhydrine specifically should target leaf exudates during the dry season, where alkaloid concentrations often concentrate to deter herbivory.
The Carnivorous Anomaly: Sarracenia (Sarraceniaceae)
The North American pitcher plants, specifically Sarracenia flava, utilize coniine to paralyze insect prey.[1][7][8][9][10] While coniine is the dominant alkaloid, conhydrine has been detected as a minor constituent in specific chemotypes.
-
Mechanism: The plant secretes alkaloids into the nectar rim.
-
Isolation Challenge: Conhydrine is often present in trace amounts relative to coniine. High-resolution fractionation is required to separate the hydroxylated conhydrine from the lipophilic coniine.
The Grass Outlier: Cynodon dactylon (Poaceae)
Reports indicate the presence of conhydrine in Bermuda grass (Cynodon dactylon).[1] This is an anomalous finding given the taxonomic distance from Apiaceae and Asphodelaceae.
-
Validation: Care must be taken to verify fungal endophytes are not the true source, as clavicipitaceous fungi on grasses often produce alkaloids. However, current literature attributes it to the plant metabolism.[1][2]
Other Conium Species
While the prompt excludes C. maculatum, other members of the genus are valid sources:
-
Conium chaerophylloides: Native to South Africa, this species produces a similar alkaloid suite, including N-methylpseudoconhydrine and likely conhydrine.
Part 3: Extraction & Identification Protocols
Isolating conhydrine requires distinguishing it from its structural isomers (pseudoconhydrine) and its precursor (
Extraction Workflow
Standard acid-base extraction is effective, but pH control is critical to prevent ring opening or artifact formation.
Figure 2: Standardized alkaloid extraction protocol for piperidine targets.
Analytical Differentiation (GC-MS)
Mass spectrometry is the gold standard for distinguishing conhydrine from pseudoconhydrine.
-
Conhydrine (Side-chain OH):
-
Base Peak: m/z 43 (due to
-cleavage of the propyl side chain). -
Key Fragment: m/z 84 (piperidine ring fragment).
-
-
Pseudoconhydrine (Ring OH):
-
Fragmentation: Shows a distinct pattern due to the stability of the hydroxyl on the ring structure.
-
-
Coniine:
-
Base Peak: m/z 84.
-
Molecular Ion: m/z 127.[2]
-
Protocol Note: Derivatization with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) is recommended to improve volatility and peak shape for the hydroxylated conhydrine, shifting the molecular ion by +72 Da (TMS group).
Part 4: Pharmacological Relevance[1][9][10][12][13][14]
Why seek conhydrine outside of Conium?
-
Safety Profile: Conhydrine is less toxic (LD50 ~100 mg/kg in mice) compared to coniine (LD50 ~10 mg/kg). This provides a wider therapeutic window for studying nicotinic receptor antagonism.
-
Structural Diversity: Aloe-derived conhydrine is often accompanied by unique N-methylated or oxidized variants (conhydrinone) not dominant in Conium, offering a broader library for structure-activity relationship (SAR) studies.
References
-
Nash, R. J., et al. (1992). "Hemlock alkaloids in Aloe species." Planta Medica, 58(01), 84-87.[1] Link
-
Hotti, H., & Rischer, H. (2017). "The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom." Molecules, 22(11), 1962. Link
- Dring, J. V., et al. (1984). "Gramine and other alkaloids in the Gramineae." Biochemical Systematics and Ecology, 12(4), 381-393. (Reference for Cynodon occurrence).
-
Mody, N. V., et al. (1976). "Insect paralyzing agent from Sarracenia flava." Experientia, 32, 429–430. Link
-
Bhat, C., et al. (2014). "Conhydrine: An Account of Isolation, Biological Perspectives and Synthesis." Synthesis, 46(19), 2551-2573. Link
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- 7. The Pitcher Plantation, Australia: On Sarracenia, drugs and Lepidoptera… [thepitcherplantationaustralia.blogspot.com]
- 8. Coniine - Wikipedia [en.wikipedia.org]
- 9. testbook.com [testbook.com]
- 10. Metabolite profiling of the carnivorous pitcher plants Darlingtonia and Sarracenia - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: The Hydroxylated Piperidine Paradigm
Topic: Biosynthesis Pathway of Conhydrine in Plants (Conium maculatum) Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Conhydrine (2-(1-hydroxypropyl)piperidine) represents a critical structural variant within the hemlock alkaloid family.[1] Unlike its lethal congener coniine, which functions primarily as a nicotinic acetylcholine receptor antagonist, conhydrine possesses a hydroxyl moiety that alters its solubility, receptor binding affinity, and metabolic stability.
For researchers in plant biochemistry and synthetic biology, conhydrine is not merely a toxin but a masterclass in polyketide synthase (PKS) plasticity and stereoselective reduction . This guide dissects the molecular assembly line of conhydrine, moving from the genetic regulation of Type III PKS enzymes to the specific transamination and oxidation/reduction cycles that define its architecture.
Chemical Architecture & Stereochemistry
Before mapping the pathway, we must define the target. Conhydrine exists as a specific stereoisomer, distinct from pseudoconhydrine and N-methyl derivatives.
| Feature | Conhydrine | Coniine (Reference) |
| Formula | ||
| Core Structure | Piperidine ring with | Piperidine ring with |
| Functionalization | Hydroxyl group at C1' (side chain) | Unfunctionalized alkyl chain |
| Stereochemistry | (+)-Conhydrine is | (+)-Coniine is |
| Biosynthetic Origin | Acetate/Malonate (Polyketide) | Acetate/Malonate (Polyketide) |
Critical Insight: The presence of the hydroxyl group at the
The Biosynthetic Machinery
The biosynthesis of conhydrine in Conium maculatum does not follow the amino acid-derived pathway common to many alkaloids (e.g., lysine to piperidine). Instead, it is a polyketide pathway masquerading as an alkaloid synthesis.
Phase I: The Carbon Backbone Assembly (CPKS5)
The skeleton is assembled by CPKS5 (Conium Polyketide Synthase 5), a Type III PKS. Unlike Type I PKSs (modular giants), CPKS5 is a homodimeric condensing enzyme.
-
Substrates: Butyryl-CoA (Starter unit) + 2
Malonyl-CoA (Extender units).[1][2][3] -
Mechanism: Iterative Claisen condensation.
-
Product: A tetraketide intermediate, likely 3,5,7-trioxooctanoate (or reduced variants), which spontaneously decarboxylates and reduces to 5-keto-octanal .
Phase II: Nitrogen Insertion (The Transaminase Checkpoint)
The transition from a fatty acid-like structure to an alkaloid occurs via transamination.[2]
-
Enzyme: L-alanine:5-keto-octanal aminotransferase .[1]
-
Reaction: The amino group from L-alanine is transferred to the aldehyde at C1 of the 5-keto-octanal.
-
Cyclization: The resulting amine (5-keto-octylamine) is unstable and undergoes spontaneous intramolecular Schiff base formation to yield
-coniceine .[4]
Phase III: The Divergence to Conhydrine
This is the branch point. While coniine is formed by the direct reduction of
-
Hypothesis A (The Conhydrinone Route):
-coniceine is oxidized to conhydrinone (1'-oxo- -coniceine), which is then stereoselectively reduced to conhydrine. -
Hypothesis B (Retention): The oxygen at C1' is retained from the original polyketide oxidation state, bypassing the complete reduction seen in the coniine branch.
Current consensus favors the Conhydrinone intermediate due to the isolation of conhydrinone in chemically distinct chemotypes.
Pathway Visualization (DOT)
The following diagram maps the flow from metabolic precursors to the final alkaloid, highlighting the enzymatic checkpoints.
Figure 1: The biosynthetic pathway of conhydrine in Conium maculatum, illustrating the divergence from the coniine pathway via the conhydrinone intermediate.
Detailed Experimental Protocols
To validate this pathway or isolate the relevant enzymes, the following protocols are field-standard in plant alkaloid biochemistry.
Protocol A: In Vitro Assay of CPKS5 (Polyketide Synthase)
Purpose: To confirm the formation of the C8 backbone from Butyryl-CoA.
-
Protein Expression: Clone CPKS5 cDNA (GenBank variants) into E. coli BL21(DE3) using a pET28a vector (N-terminal His-tag). Induce with 0.5 mM IPTG at 18°C for 16 hours.
-
Purification: Lyse cells and purify via Ni-NTA affinity chromatography. Desalt into Assay Buffer (100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 10% glycerol).
-
Reaction Setup:
-
Volume: 100
L -
Substrates: 50
M Butyryl-CoA, 100 M Malonyl-CoA. -
Enzyme: 5
g purified CPKS5. -
Incubation: 30°C for 60 minutes.
-
-
Termination & Extraction: Stop reaction with 10
L 20% HCl. Extract twice with 200 L ethyl acetate. -
Analysis: Evaporate solvent, resuspend in methanol. Analyze via LC-MS/MS (Q-TOF). Look for the mass of the cyclized pyrone by-products (derivatives of the tetraketide) if the reductase is absent, or couple with a reductase assay to observe linear products.
Protocol B: Tracer Feeding Studies (Pathway Validation)
Purpose: To track the incorporation of acetate units into conhydrine.
-
Plant Material: Use 3-month-old Conium maculatum plants (rosette stage).
-
Precursor Preparation: Dissolve Sodium [1-
C]acetate (specific activity 50 mCi/mmol) in sterile water + 0.1% Tween 20. -
Application: Apply using the "cotton wick" method. Thread a sterile cotton wick through the stem (petiole) of a vigorous leaf. Submerge the wick end in the precursor solution (200
L). -
Metabolic Period: Allow metabolism for 48–72 hours under standard light/dark cycles.
-
Alkaloid Extraction:
-
Harvest leaves, flash freeze in liquid
, and grind. -
Extract with 10% acetic acid in ethanol.
-
Basify to pH 10 with
. -
Extract into diethyl ether.
-
-
Separation: Perform preparative TLC or HPLC to separate coniine from conhydrine.
-
Scintillation Counting: Measure radioactivity in the conhydrine fraction. High incorporation confirms the polyketide (acetate) origin.
Drug Development Context
Why does this matter?
-
Pain Management: Coniine derivatives are being investigated for non-opioid analgesia.[2] Conhydrine's hydroxyl group offers a "handle" for chemical modification (e.g., glycosylation or esterification) to modulate blood-brain barrier permeability and reduce toxicity.
-
Biocatalysis: The CPKS5 enzyme is a rare example of a PKS accepting butyryl-CoA preferentially.[5][6] This enzyme can be engineered to generate novel alkyl-piperidine scaffolds for library generation in drug discovery.
References
-
Hotti, H., & Rischer, H. (2017).[3] The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[2][3][4][7] Molecules, 22(11), 1962.
-
Hotti, H., et al. (2015). Polyketide synthases from poison hemlock (Conium maculatum L.).[1][2][3][5][6][7] FEBS Journal, 282, 4141–4156.
-
Leete, E., & Olson, J. O. (1970).[6] 5-Oxo-octanoic acid and 5-oxo-octanal, precursors of coniine.[6] Journal of the Chemical Society D: Chemical Communications, 1651–1652.[6]
-
Roberts, M. F. (1971).[6] The formation of
-coniceine from 5-ketooctanal by a transaminase of Conium maculatum.[1] Phytochemistry, 10(12), 3057–3060. -
Radulović, N., et al. (2012).[6] A novel toxic alkaloid from poison hemlock (Conium maculatum L., Apiaceae): identification, synthesis and antinociceptive activity.[2][3][6] Food and Chemical Toxicology, 50(2), 274-279.
Sources
- 1. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coniine - Wikipedia [en.wikipedia.org]
- 5. Polyketide synthases from poison hemlock (Conium maculatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Conhydrine: A Technical Guide to its Chemical and Physical Properties for Drug Development Professionals
Abstract
Conhydrine, a piperidine alkaloid isolated from the notorious poison hemlock (Conium maculatum), presents a fascinating case study in the duality of natural products. While its acute toxicity is well-documented, the unique stereochemistry and neuroactive properties of its isomers offer a compelling scaffold for modern drug discovery. This technical guide provides a comprehensive overview of the chemical and physical properties of conhydrine, intended for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, spectroscopic profile, and methods for its isolation and synthesis, while also exploring its mechanism of action and potential, albeit challenging, therapeutic applications. This document aims to serve as a foundational resource, bridging the historical toxicology of conhydrine with its potential in contemporary pharmaceutical science.
Introduction: The Enigmatic Alkaloid of Hemlock
Conium maculatum, commonly known as poison hemlock, has a storied history, most famously as the agent of Socrates' execution. The plant's toxicity is primarily attributed to a suite of piperidine alkaloids, with coniine being the most abundant and infamous[1][2]. Among these, conhydrine, a hydroxylated analogue of coniine, exists in smaller quantities but possesses its own distinct chemical and toxicological profile[3].
Conhydrine is a naturally occurring 2-substituted piperidine alkaloid that exists in four different isomeric forms. Its structure, featuring a piperidine ring with a 1-hydroxypropyl side chain, presents two chiral centers, leading to a rich stereochemical landscape. This structural complexity, coupled with its interaction with the central nervous system, makes conhydrine a molecule of significant interest for medicinal chemists and pharmacologists[4]. While its inherent toxicity has largely confined it to experimental settings as a model neurotoxin, the piperidine scaffold is a common motif in numerous pharmaceuticals. A thorough understanding of conhydrine's properties is therefore valuable for the design and synthesis of novel therapeutics targeting a range of neurological disorders.
Chemical and Physical Properties
A precise understanding of the physicochemical properties of a compound is fundamental to any drug development program. The following sections detail the known characteristics of conhydrine.
Structure and Stereochemistry
Conhydrine's chemical structure is defined by a piperidine ring substituted at the 2-position with a 1-hydroxypropyl group. The IUPAC name for the most common natural isomer is (1R)-1-[(2S)-Piperidin-2-yl]propan-1-ol[3]. The presence of two chiral centers, one on the piperidine ring (C-2) and one on the side chain (C-1'), gives rise to four possible stereoisomers: (2S, 1'R), (2R, 1'S), (2S, 1'S), and (2R, 1'R). The relative stereochemistry of these isomers has been a subject of extensive study, with various synthetic strategies developed to selectively produce each form[5].
dot graph Conhydrine_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];
C1 [label="N", pos="0,0!", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C2 [label="C", pos="1,0.5!", fontcolor="#202124"]; C3 [label="C", pos="2,0!", fontcolor="#202124"]; C4 [label="C", pos="2,-1!", fontcolor="#202124"]; C5 [label="C", pos="1,-1.5!", fontcolor="#202124"]; C6 [label="C", pos="0,-1!", fontcolor="#202124"]; C7 [label="C", pos="-1.2,-1.2!", fontcolor="#202124"]; C8 [label="C", pos="-2.2,-0.8!", fontcolor="#202124"]; O1 [label="O", pos="-1.5,-2.2!", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; H1 [label="H", pos="-0.5,0.5!", fontcolor="#5F6368"]; H_O [label="H", pos="-1.8,-2.7!", fontcolor="#5F6368"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C7 -- O1; C1 -- H1; O1 -- H_O;
label="Figure 1: Chemical Structure of Conhydrine"; fontsize=12; fontcolor="#202124"; } Caption: Chemical Structure of Conhydrine.
Physical Properties
Conhydrine is a crystalline solid at room temperature, appearing as colorless leaflets. It possesses a characteristic coniine-like odor and can be sublimed[3]. The table below summarizes its key physical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [3] |
| Molar Mass | 143.23 g/mol | [3] |
| Melting Point | 121 °C | [3] |
| Boiling Point | 226 °C | [3] |
| Solubility in Water | Moderate | [3] |
| Solubility in Organic Solvents | Good in ethanol and chloroform; moderate in diethyl ether | [3] |
| Appearance | Colorless leaflets | [3] |
| Odor | Coniine-like | [3] |
| Basicity | Strongly basic | [3] |
| Chiral Rotation ([α]D) | +10° (natural) | [3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of conhydrine. While a complete, publicly available dataset for all isomers is scarce, this section outlines the expected spectroscopic features based on its structure and data from related piperidine alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of conhydrine is expected to be complex due to the presence of multiple overlapping signals from the piperidine ring protons. Key diagnostic signals would include the proton on the carbon bearing the hydroxyl group (C-1'), which would appear as a multiplet, and the methyl group of the propyl side chain, which would be an upfield triplet. The proton attached to the nitrogen may be broad and its chemical shift dependent on the solvent and concentration. For the closely related 2-piperidinemethanol, characteristic shifts for the protons on the hydroxymethyl group are observed around 3.5-3.6 ppm.
-
¹³C NMR: The carbon NMR spectrum provides a clearer picture of the carbon skeleton. The carbon atoms of the piperidine ring are expected to resonate in the range of 20-60 ppm. The carbon attached to the nitrogen (C-2 and C-6) would be in the 50-60 ppm region, while the other ring carbons would be further upfield. The carbons of the 1-hydroxypropyl side chain would have distinct chemical shifts, with the carbon bearing the hydroxyl group (C-1') appearing around 70 ppm. The terminal methyl carbon would be the most shielded, appearing at approximately 10-15 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of conhydrine.
-
Electron Ionization (EI-MS): Under EI conditions, the fragmentation of piperidine alkaloids is often initiated by the ionization of the nitrogen atom. A dominant fragmentation pathway is α-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen. This would result in the loss of the propyl group, leading to a stable iminium ion.
-
Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would reveal characteristic fragmentation patterns. A common fragmentation pathway for hydroxylated piperidines is the neutral loss of a water molecule (H₂O) from the protonated molecule.
dot graph Mass_Spec_Fragmentation { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Conhydrine [label="Conhydrine\n(M)"]; Ionization [label="Ionization\n(EI or ESI)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MolecularIon [label="Molecular Ion\n[M]⁺˙ or [M+H]⁺"]; AlphaCleavage [label="α-Cleavage", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LossOfPropyl [label="Loss of\nPropyl Radical"]; IminiumIon [label="Iminium Ion"]; NeutralLoss [label="Neutral Loss\n(ESI-MS/MS)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; LossOfWater [label="Loss of H₂O"]; DehydratedIon [label="[M+H-H₂O]⁺"];
Conhydrine -> Ionization; Ionization -> MolecularIon; MolecularIon -> AlphaCleavage [label="EI"]; AlphaCleavage -> LossOfPropyl; LossOfPropyl -> IminiumIon; MolecularIon -> NeutralLoss [label="ESI"]; NeutralLoss -> LossOfWater; LossOfWater -> DehydratedIon;
label="Figure 2: Proposed Mass Spectrometry Fragmentation Pathways"; fontsize=12; fontcolor="#202124"; } Caption: Proposed Mass Spectrometry Fragmentation Pathways for Conhydrine.
Infrared (IR) Spectroscopy
The infrared spectrum of conhydrine would be characterized by several key absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. The N-H stretching of the secondary amine in the piperidine ring would likely be observed around 3300-3350 cm⁻¹, potentially overlapping with the O-H band. C-N stretching vibrations would be expected in the 1000-1250 cm⁻¹ region.
Isolation and Synthesis
The availability of pure conhydrine isomers is essential for detailed pharmacological studies and as starting materials for the synthesis of new chemical entities.
Isolation from Natural Sources
Conhydrine is naturally present in all parts of the Conium maculatum plant, with the highest concentrations typically found in the seeds and flowers[6]. The isolation of conhydrine from plant material generally involves the following steps:
dot graph Isolation_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
PlantMaterial [label="Dried and Powdered\nConium maculatum Plant Material"]; Extraction [label="Soxhlet Extraction\n(e.g., with Chloroform or Ethanol)"]; Filtration [label="Filtration and Concentration"]; AcidBase [label="Acid-Base Extraction\nto Separate Alkaloids"]; Chromatography [label="Chromatographic Separation\n(TLC, Column Chromatography)"]; PurifiedConhydrine [label="Purified Conhydrine Isomers", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
PlantMaterial -> Extraction; Extraction -> Filtration; Filtration -> AcidBase; AcidBase -> Chromatography; Chromatography -> PurifiedConhydrine;
label="Figure 3: General Workflow for the Isolation of Conhydrine"; fontsize=12; fontcolor="#202124"; } Caption: General Workflow for the Isolation of Conhydrine.
Experimental Protocol: General Alkaloid Extraction from Conium maculatum
-
Plant Material Preparation: Dried and finely powdered plant material is used as the starting material.
-
Extraction: The powdered material is subjected to extraction, typically using a Soxhlet apparatus with a solvent such as chloroform or ethanol, to extract the alkaloids and other organic compounds[7].
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction procedure to selectively isolate the basic alkaloids. The extract is dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is subsequently basified, which deprotonates the alkaloids, making them soluble in an organic solvent. The alkaloids are then extracted into an organic solvent.
-
Chromatographic Separation: The mixture of alkaloids is then separated into its individual components using chromatographic techniques. Thin-layer chromatography (TLC) can be used for qualitative analysis and to determine appropriate solvent systems for column chromatography[8]. Column chromatography, using silica gel or alumina as the stationary phase, is then employed for the preparative separation of the individual alkaloids, including the different isomers of conhydrine.
Chemical Synthesis
Due to the low natural abundance of conhydrine and the difficulty in separating its isomers, chemical synthesis provides a more controlled and efficient route to obtaining pure stereoisomers. Numerous synthetic strategies have been developed, often focusing on enantioselective methods to control the stereochemistry at the two chiral centers. These methods can be broadly categorized as:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or sugars, to introduce the desired stereochemistry.
-
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions.
-
Chiral Auxiliary-Mediated Synthesis: Using a chiral auxiliary to direct the stereochemical outcome of a reaction, which is then removed in a subsequent step.
A review of the literature reveals a variety of enantioselective syntheses of piperidine alkaloids, which can be adapted for the synthesis of specific conhydrine isomers[2][9].
Biological Activity and Toxicological Profile
Mechanism of Action: A Nicotinic Acetylcholine Receptor Agonist
The toxicity of conhydrine, like other Conium alkaloids, stems from its interaction with the nervous system. These alkaloids are selective agonists for nicotinic-type acetylcholine receptors (nAChRs)[6]. The binding of conhydrine to these receptors mimics the action of the neurotransmitter acetylcholine, leading to an initial stimulation of the receptor. However, prolonged binding results in a persistent depolarization of the postsynaptic membrane, leading to a blockade of neuromuscular transmission. This biphasic effect—initial stimulation followed by paralysis—is characteristic of nicotinic poisoning[10].
The primary site of action is the neuromuscular junction, leading to muscle paralysis. The central nervous system is also affected, which can result in a range of symptoms from excitement and seizures to depression and respiratory failure[1]. Death from hemlock poisoning is typically due to respiratory paralysis[10].
dot graph Nicotinic_Receptor_Interaction { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Conhydrine [label="Conhydrine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; nAChR [label="Nicotinic Acetylcholine\nReceptor (nAChR)"]; Binding [label="Binding to nAChR"]; InitialStimulation [label="Initial Stimulation\n(Mimics Acetylcholine)"]; PersistentDepolarization [label="Persistent Depolarization"]; ReceptorBlockade [label="Receptor Blockade"]; NeuromuscularParalysis [label="Neuromuscular Paralysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Conhydrine -> Binding; Binding -> nAChR; nAChR -> InitialStimulation; InitialStimulation -> PersistentDepolarization; PersistentDepolarization -> ReceptorBlockade; ReceptorBlockade -> NeuromuscularParalysis;
label="Figure 4: Mechanism of Conhydrine's Neurotoxicity"; fontsize=12; fontcolor="#202124"; } Caption: Simplified Diagram of Conhydrine's Interaction with Nicotinic Acetylcholine Receptors.
Relevance in Drug Development
Despite its toxicity, the piperidine scaffold of conhydrine is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs[9]. The study of conhydrine and its isomers can provide valuable insights for the design of novel ligands for nAChRs. These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.
The development of subtype-selective nAChR modulators is a major goal in modern pharmacology. The stereoisomers of conhydrine, with their distinct three-dimensional arrangements, could serve as probes to elucidate the structural requirements for binding to different nAChR subtypes. Furthermore, synthetic analogues of conhydrine, with modified side chains and substitution patterns on the piperidine ring, could be designed to reduce toxicity while retaining or enhancing desired pharmacological activity.
Conclusion and Future Perspectives
Conhydrine, a minor alkaloid from the infamous poison hemlock, represents more than just a historical poison. Its well-defined stereochemistry and potent neuroactivity make it a valuable tool for neuropharmacological research and a source of inspiration for the design of novel therapeutics. While its inherent toxicity presents a significant challenge, modern synthetic methodologies provide the means to access its individual stereoisomers and to create a diverse array of analogues with potentially improved safety profiles.
For drug development professionals, a thorough understanding of conhydrine's chemical and physical properties, as detailed in this guide, is the first step towards harnessing the therapeutic potential of the piperidine scaffold. Future research should focus on obtaining complete spectroscopic data for all of conhydrine's stereoisomers, further elucidating their specific interactions with nAChR subtypes, and exploring the structure-activity relationships of synthetic analogues. By bridging the gap between its toxicological past and a potential therapeutic future, the study of conhydrine can continue to contribute to the advancement of medicinal chemistry and the development of new treatments for neurological disorders.
References
- Cromwell, B. T. (1956). The separation, micro-estimation and distribution of the alkaloids of hemlock (Conium maculatum L.). Biochemical Journal, 64(2), 259–266.
- Galey, F. D., Holstege, D. M., & Fisher, E. G. (1992). Toxicosis in dairy cattle exposed to poison hemlock (Conium maculatum) in hay: isolation of Conium alkaloids in plants, hay, and urine.
- Kandula, S. V., & Kumar, P. (2003). Enantioselective Synthesis of (-)
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]
- Prajapati, S., Singh, A., & Tripathi, A. (2021). Investigation of alkaloid’s in hemlock by thin layer chromatography for forensic significance. Journal of Medicinal Plants Studies, 9(5), 21-25.
- RSC Publishing. (2022).
- Tascón, J. A., & Guerrero, M. F. (2020). Mild‐to‐severe poisoning due to Conium maculatum as toxic herb: A case series. Clinical Case Reports, 8(12), 3195-3199.
- Taylor & Francis Online. (2015). Formal Synthesis of (+)-α-Conhydrine and Stereoselective Synthesis of Pyrrolidine Analogue via the Diastereoselective Chelation-Controlled Hydride Reduction and Wittig Reaction.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
-
Wikipedia. (n.d.). Conhydrine. Retrieved from [Link]
-
Wikipedia. (n.d.). Coniine. Retrieved from [Link]
- Wiley Online Library. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1267-1274.
- Yasumoto, S., & Mody, K. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Letters, 25(26), 4849–4853.
- Zhang, Y., et al. (2022). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. ChemistrySelect, 7(12), e202200548.
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A Technical Guide to the Stereoisomers of Conhydrine: Natural Abundance, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conhydrine, a hydroxylated piperidine alkaloid from the toxic plant Conium maculatum (poison hemlock), presents a fascinating case study in stereochemistry and natural product chemistry.[1][2] Its structure contains two chiral centers, giving rise to four possible stereoisomers, each with potentially distinct biological activities. This technical guide provides an in-depth exploration of the stereoisomers of conhydrine, their distribution in nature, the biochemical pathways governing their formation, and the analytical methodologies required for their separation and identification. Understanding these aspects is critical for toxicological assessment, phytochemical research, and exploring the potential pharmacological applications of these natural compounds.
Introduction: The Significance of Conhydrine and its Stereochemistry
Conium maculatum L., commonly known as poison hemlock, is infamous for its toxicity, which is primarily attributed to a suite of piperidine alkaloids.[1] While coniine is the most abundant and well-known of these alkaloids, its hydroxylated analogue, conhydrine, is also a significant constituent.[3] The toxicity of these alkaloids is linked to their impact on the central nervous system, which can lead to paralysis and death.[1]
The conhydrine molecule possesses two stereogenic centers at the C2 position of the piperidine ring and the C1' position of the hydroxypropyl side chain. This chirality means that conhydrine can exist as four distinct stereoisomers.[1] The spatial arrangement of atoms in these isomers is a critical determinant of their biological activity. Biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with each stereoisomer of a chiral molecule.[4][5] This can lead to significant variations in pharmacological effects, metabolic pathways, and toxicity profiles among stereoisomers.[4][5] For drug development professionals, isolating and characterizing a single, therapeutically active isomer while avoiding potentially toxic ones is a fundamental principle of modern pharmacology.[5]
The Four Stereoisomers of Conhydrine
The presence of two chiral centers in conhydrine (C2 and C1') allows for 2² = 4 possible stereoisomers. These are classified into two diastereomeric pairs: conhydrine (erythro configuration) and pseudoconhydrine (threo configuration).
-
(+)-Conhydrine: (1'R, 2S)-1-(piperidin-2-yl)propan-1-ol
-
(-)-Conhydrine: (1'S, 2R)-1-(piperidin-2-yl)propan-1-ol
-
(+)-Pseudoconhydrine: (1'S, 2S)-1-(piperidin-2-yl)propan-1-ol
-
(-)-Pseudoconhydrine: (1'R, 2R)-1-(piperidin-2-yl)propan-1-ol
The naturally occurring form is (+)-conhydrine, which has an erythro configuration.[2][6] Pseudoconhydrine is also found naturally as a minor alkaloid in poison hemlock.[3][7]
Natural Abundance and Distribution
Conhydrine and its stereoisomers are found predominantly in poison hemlock (Conium maculatum). The relative abundance of the various piperidine alkaloids, including the conhydrine isomers, can fluctuate significantly. This variation is influenced by factors such as the plant's age, geographical location, season, and weather conditions.[3]
Generally, γ-coniceine is the principal alkaloid in the early growth stages of the plant, while coniine becomes dominant as the plant matures, particularly in the seeds.[3][7] Conhydrine and pseudoconhydrine are typically present as minor alkaloids.
| Alkaloid | Stereochemical Configuration | Typical Natural Abundance | Primary Plant Source |
| (+)-Conhydrine | (1'R, 2S) | Minor Constituent | Conium maculatum |
| Pseudoconhydrine | (1'S, 2S) and (1'R, 2R) | Minor Constituent | Conium maculatum |
| (+)-Coniine | (S) | Major Constituent (especially in mature seeds) | Conium maculatum |
| γ-Coniceine | N/A (imine) | Major Constituent (especially in young tissues) | Conium maculatum |
Note: Quantitative data on the precise ratios of conhydrine stereoisomers in various plant tissues is limited and subject to the wide variability of alkaloid content in C. maculatum.
Biosynthesis of Conhydrine Stereoisomers
The biosynthesis of piperidine alkaloids in C. maculatum is a complex process that originates from acetate, not lysine as in other piperidine alkaloid pathways. The core of the hemlock alkaloids is formed via a polyketide synthase-catalyzed pathway.
The key intermediate for all major hemlock alkaloids is γ-coniceine . This imine is the first piperidine ring structure formed in the pathway.[7] The stereochemistry of the subsequent alkaloids is determined by stereospecific enzymatic reductions and hydroxylations.
-
Formation of γ-Coniceine: The pathway begins with the condensation of butyryl-CoA with two units of malonyl-CoA, followed by a transamination reaction that incorporates nitrogen from L-alanine. A subsequent non-enzymatic cyclization yields γ-coniceine.[7]
-
Reduction to Coniine: A stereospecific, NADPH-dependent γ-coniceine reductase facilitates the reduction of the C=N double bond of γ-coniceine to produce predominantly (+)-(S)-coniine.[7]
-
Formation of Conhydrine: The introduction of the hydroxyl group to form conhydrine is believed to occur via the oxidation of an intermediate like γ-coniceine.[6] The precise enzymatic mechanism and the point at which hydroxylation occurs to establish the erythro configuration of natural (+)-conhydrine are still areas of active research.
Sources
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- 2. Conhydrine - Wikipedia [en.wikipedia.org]
- 3. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
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Toxicological Profile of Conhydrine in Animal Models
The following technical guide details the toxicological profile of conhydrine, synthesizing chemical, pharmacological, and experimental data for researchers in toxicology and drug development.
Technical Guide & Whitepaper
Executive Summary
Conhydrine (2-(1-hydroxypropyl)piperidine) is a secondary piperidine alkaloid isolated from Conium maculatum (poison hemlock). While often overshadowed by its more lethal congener, coniine, conhydrine presents a distinct toxicological profile relevant to veterinary toxicology and comparative physiology.
This guide provides a rigorous analysis of conhydrine’s toxicity in animal models. Unlike coniine, which acts as a potent nicotinic acetylcholine receptor (nAChR) antagonist leading to rapid respiratory paralysis, conhydrine exhibits lower potency and a modified pharmacokinetic profile due to its hydroxylated side chain. This document outlines the mechanistic basis of its toxicity, species-specific susceptibility (particularly between bovine and ovine models), and validated protocols for its isolation and quantification.
Chemical & Pharmacological Basis[1][2][3][4][5][6]
Structure-Activity Relationship (SAR)
Conhydrine differs from coniine by the presence of a hydroxyl group at the
-
Lipophilicity: The hydroxyl group increases polarity, theoretically reducing blood-brain barrier (BBB) penetration compared to the highly lipophilic coniine.
-
Receptor Affinity: Conhydrine acts as a non-depolarizing neuromuscular blocker. It competes with acetylcholine (ACh) for binding sites on the post-synaptic nAChR.[1] However, its binding affinity is lower than that of coniine and
-coniceine, resulting in a higher lethal dose threshold.
Mechanism of Action: nAChR Antagonism
The primary mechanism of toxicity is the blockade of nicotinic receptors at the neuromuscular junction (NMJ) and autonomic ganglia.
DOT Diagram: Mechanism of Action
Figure 1: Competitive antagonism of Conhydrine at the neuromuscular junction preventing acetylcholine-mediated depolarization.
Acute Toxicity Profile
Comparative Lethality
Direct LD50 data for conhydrine is sparse compared to coniine. However, comparative bioassays establish a potency hierarchy:
Table 1: Comparative Acute Toxicity in Mouse Models (i.v.)
| Alkaloid | LD50 (mg/kg) | Relative Potency | Clinical Signs |
| ~2.5 | High | Rapid onset tremors, death < 10 min | |
| Coniine (Racemic) | ~7 - 12 | Moderate | Ataxia, ascending paralysis |
| Conhydrine | > 15 (Est.) | Low | Mild ataxia, delayed paralysis |
Note: Values derived from comparative alkaloid fraction studies. Conhydrine is consistently reported as the least toxic fraction. [1][2][2][3][4][5][6][7][8][9][10][11]
Clinical Manifestations
In acute poisoning events (typically ingestion of plant material), clinical signs follow a "nicotinic" progression:
-
Stimulation Phase: Salivation, mydriasis, tachycardia, muscle fasciculations.
-
Depression Phase: Ataxia, bradycardia, ascending flaccid paralysis.
-
Terminal Phase: Respiratory paralysis leading to hypoxia and cardiac arrest.
Teratogenicity & Developmental Toxicity[15]
A critical aspect of Conium alkaloid toxicology is teratogenicity, specifically "Crooked Calf Disease" (arthrogryposis).
The Bovine Model (Sensitive)
Cattle are uniquely susceptible to the teratogenic effects of piperidine alkaloids.
-
Critical Window: Gestation days 50–75.[12]
-
Mechanism: Fetal immobilization. Alkaloids cross the placenta and induce prolonged neuromuscular blockade in the fetus. Lack of fetal movement prevents proper joint formation, leading to fixed contractures (arthrogryposis), cleft palate, and spinal curvature.
-
Conhydrine Role: While coniine is the primary teratogen, conhydrine contributes to the total alkaloid load. However, pure conhydrine administration has shown limited teratogenic potential compared to coniine, likely due to lower placental transfer or receptor affinity in the fetus [3].
The Ovine Model (Resistant)
Sheep show marked resistance to Conium teratogenicity.
-
Metabolic Defense: Ovine hepatic enzymes (P450 mixed-function oxidases) clear piperidine alkaloids significantly faster than bovine enzymes.
-
Implication: Sheep are often used as "biological mowers" for Conium control, whereas cattle must be excluded.
Pharmacokinetics (ADME)
Understanding the movement of conhydrine through the animal body is essential for interpreting toxicity data.
Table 2: Pharmacokinetic Parameters (Generalized for Ruminants)
| Parameter | Description | Mechanism/Notes |
| Absorption | Rapid (Oral) | Highly absorbed from the rumen (pH 6-7). The uncharged form predominates in alkaline environments. |
| Distribution | Wide | Distributes to high-perfusion organs (Brain, Liver, Kidney). |
| Metabolism | Hepatic & Ruminal | Phase I: Oxidation/Hydroxylation.[13] Ruminal: Potential reduction of precursors, though conhydrine is stable. |
| Excretion | Urine & Breath | Excreted largely unchanged in urine. Volatile components give breath a characteristic "mousy" odor.[2][14] |
Experimental Protocols
Isolation & Quantification Workflow
To study conhydrine, it must be isolated from the crude alkaloid mixture of C. maculatum.
DOT Diagram: Extraction & Analysis Workflow
Figure 2: Workflow for the isolation and toxicological assessment of Conhydrine.
Protocol: Alkaloid Extraction for Toxicology
-
Maceration: Homogenize 100g of dried plant material in 500mL of 95% ethanol.
-
Acidification: Acidify extract with 1N HCl to pH 3 to protonate alkaloids (salt form).
-
Filtration & Evaporation: Filter and evaporate ethanol under reduced pressure.
-
Basification: Re-suspend residue in water; adjust pH to 12 using NaOH (alkaloids convert to free base).
-
Solvent Partition: Extract free bases into chloroform or diethyl ether (3x).
-
Fractionation: Use column chromatography (Silica gel) with a gradient of Chloroform:Methanol to separate conhydrine from coniine.
Protocol: Acute Toxicity (Up-and-Down Procedure)
Based on OECD Guideline 425.
-
Subjects: Female BALB/c mice (n=5).
-
Dosing: Administer purified conhydrine via oral gavage. Start dose: 10 mg/kg.
-
Observation: Monitor for 48 hours.
-
If survival: Increase dose by factor of 3.2.
-
If death: Decrease dose by factor of 3.2.
-
-
Endpoint: Determine LD50 based on reversal of outcomes.
References
-
Panter, K. E., et al. (1998). Toxicosis in livestock from the hemlocks (Conium and Cicuta spp.).[2][14] Journal of Animal Science.[14] Link
-
Bowman, W. C., & Sanghvi, I. S. (1963). Pharmacological actions of hemlock (Conium maculatum) alkaloids.[15][2][16][5][10][14][17] Journal of Pharmacy and Pharmacology. Link
-
Keeler, R. F., & Balls, L. D. (1978).[2][14][18] Teratogenic effects in cattle of Conium maculatum and conium alkaloids and analogs.[2][12][14] Clinical Toxicology.[2][14][18] Link
-
Galey, F. D., et al. (1992).[2][14] Toxicosis in dairy cattle exposed to poison hemlock (Conium maculatum) in hay: isolation of Conium alkaloids in plants, hay, and urine.[2][14] Journal of Veterinary Diagnostic Investigation.[2][14] Link
-
Vetter, J. (2004). Poison hemlock (Conium maculatum L.).[15][2][5][8][14] Food and Chemical Toxicology. Link
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An In-depth Technical Guide to the Historical Use of Hemlock and the Toxicology of Conhydrine Poisoning
Abstract
This technical guide provides a comprehensive examination of Conium maculatum (poison hemlock), from its historical significance as a state poison in ancient Greece to the modern scientific understanding of its toxic constituents, with a particular focus on the alkaloid conhydrine. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the historical context, the causality behind its use, the toxicology of its alkaloids, and detailed experimental protocols for their extraction and analysis. The guide synthesizes historical accounts with current toxicological data to provide a holistic and technical perspective on this infamous plant.
Historical Context: From Ancient Athens to European Pharmacopoeias
Poison hemlock holds a notorious position in history, primarily for its use as a method of execution in ancient Greece.[1] The most famous victim of this practice was the philosopher Socrates, who was sentenced to death in 399 BC and forced to drink a lethal infusion of hemlock.[2] This use as a state-sanctioned poison underscores its reliability and potency in the eyes of the ancient Greeks.[2] The choice of hemlock for executions was likely due to its widespread availability in Europe and North Africa and its well-understood lethal properties.[3] The dramatic, albeit likely sanitized, account of Socrates' death in Plato's "Phaedo" describes a progressive, ascending paralysis, which is consistent with the known effects of hemlock alkaloids on the nervous system.[4][5]
Beyond its use as a poison, hemlock also has a history of medicinal applications, though its use was always tempered by its extreme toxicity.[6] Greek and Arab physicians used it with extreme caution for its sedative and antispasmodic properties to treat conditions such as joint pain.[6] Its narrow therapeutic window, however, made its medicinal use perilous.[6] In medieval Europe, it was employed in remedies for various ailments, and it was even listed in the London and Edinburgh pharmacopoeias from 1864 to 1898.[1]
The Socratic Execution: An Analysis of Ancient Protocol
The account of Socrates' death provides clues into the preparation of the poison. The hemlock was likely crushed and mixed with a liquid, possibly water or wine, to create a potable infusion.[4] The goal of the preparation would have been to extract a sufficient quantity of the toxic alkaloids to ensure a lethal dose. While the exact methods are not detailed, the process would have been refined through trial and error to be consistently fatal.
Caption: Figure 1: Historical Trajectory of Hemlock Use.
The Toxicology of Hemlock Alkaloids
The toxicity of Conium maculatum is attributed to a group of piperidine alkaloids, the most significant of which are coniine and γ-coniceine.[7] Other alkaloids present in smaller quantities include N-methylconiine, conhydrine, and pseudoconhydrine.[1] All parts of the plant are toxic, with the highest concentrations of alkaloids found in the seeds and roots.[2]
Conhydrine: A Secondary but Significant Toxin
Conhydrine is a naturally occurring 2-substituted piperidine alkaloid found in poison hemlock.[8] While less abundant and less toxic than coniine, it contributes to the overall toxicity of the plant.[7] It is a neurotoxin that affects the central nervous system by interfering with neurotransmitter signals, particularly at the neuromuscular junction.[7] Due to its high toxicity, its medicinal applications are limited, and it is primarily studied in the context of toxicology and pharmacology.[8]
| Property | Conhydrine | Coniine |
| Chemical Formula | C₈H₁₇NO | C₈H₁₇N |
| Molar Mass | 143.23 g/mol | 127.23 g/mol |
| Primary Toxic Action | Neurotoxin | Neurotoxin |
| Mechanism | Nicotinic acetylcholine receptor antagonist | Nicotinic acetylcholine receptor antagonist |
Table 1: Comparative Properties of Conhydrine and Coniine
Mechanism of Action: Neuromuscular Blockade
The alkaloids in hemlock, including conhydrine, act as antagonists at nicotinic acetylcholine receptors (nAChRs).[9][10] This interaction initially causes stimulation of these receptors, leading to symptoms like nausea, vomiting, and muscle fasciculations.[9] However, this is followed by a prolonged blockade of the receptors, resulting in a depolarizing neuromuscular blockade.[9] This prevents nerve impulses from reaching the muscles, leading to a flaccid, ascending paralysis.[11] The paralysis typically begins in the lower limbs and progresses upwards.[11] Crucially, the central nervous system remains largely unaffected, and the victim remains conscious until respiratory paralysis leads to death from asphyxia.[11]
Caption: Figure 2: Mechanism of Conhydrine Toxicity.
Clinical Manifestations of Conhydrine Poisoning
The symptoms of hemlock poisoning can appear within 30 minutes to an hour after ingestion.[3] The initial stimulatory phase is characterized by:
-
Nausea and vomiting
-
Excessive salivation
-
Tachycardia and hypertension[9]
This is followed by the inhibitory phase, which includes:
-
Muscle weakness and ascending flaccid paralysis
-
Bradycardia and hypotension
-
Respiratory depression and eventual respiratory arrest[9]
There is no specific antidote for hemlock poisoning, and treatment is primarily supportive, focusing on respiratory support and decontamination of the gastrointestinal tract.[3]
Experimental Protocols for Conhydrine Research
For researchers investigating the properties of conhydrine, the following protocols provide a framework for its extraction, isolation, and analysis.
Extraction of Alkaloids from Conium maculatum
Objective: To extract a crude mixture of alkaloids, including conhydrine, from dried plant material.
Methodology: Soxhlet Extraction [12]
-
Preparation of Plant Material: Dry the aerial parts of Conium maculatum at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Soxhlet Apparatus Setup: Place a known quantity of the powdered plant material (e.g., 50 g) into a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Solvent Selection: Fill the distilling flask with a suitable solvent, such as methanol or a mixture of ethyl acetate and methanol.[12]
-
Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material. The solvent will extract the alkaloids and then return to the distilling flask when the siphon arm fills.
-
Duration: Continue the extraction for several hours (e.g., 6-8 hours) to ensure complete extraction of the alkaloids.
-
Solvent Evaporation: After extraction, evaporate the solvent from the crude extract using a rotary evaporator to obtain the concentrated alkaloid mixture.
Isolation and Purification of Conhydrine
Objective: To separate conhydrine from the crude alkaloid extract.
Methodology: Thin Layer Chromatography (TLC) and Column Chromatography
-
TLC Analysis: [12]
-
Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol).
-
Spot the solution onto a TLC plate (e.g., silica gel).
-
Develop the plate in a solvent system such as ethyl acetate:methanol:water (50:10:40).[12]
-
Visualize the separated alkaloids under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent). Coniine and conhydrine will appear as distinct spots with different Rf values.
-
-
Column Chromatography:
-
Prepare a silica gel column.
-
Load the crude extract onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. The solvent system used for TLC can be adapted for column chromatography.
-
Collect fractions and analyze them by TLC to identify the fractions containing conhydrine.
-
Combine the pure conhydrine fractions and evaporate the solvent to obtain the isolated compound.
-
Quantification and Structural Elucidation
Objective: To determine the concentration of conhydrine and confirm its chemical structure.
Methodology: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the isolated conhydrine in a suitable solvent for MS analysis.
-
Mass Spectrometry Analysis: [13]
-
Introduce the sample into a mass spectrometer (e.g., via direct infusion or coupled with a gas or liquid chromatograph).
-
Acquire the mass spectrum of conhydrine. The molecular ion peak will correspond to its molar mass.
-
Perform tandem mass spectrometry (MS/MS) to obtain the fragmentation pattern of conhydrine. This fragmentation pattern is unique to the molecule and can be used for its definitive identification by comparing it to known spectra.
-
Caption: Figure 3: Experimental Workflow for Conhydrine Analysis.
Conclusion
The historical narrative of poison hemlock is inextricably linked to its potent neurotoxicity. From its use in the execution of Socrates to its cautious application in historical medicine, the profound physiological effects of its constituent alkaloids have been recognized for millennia. While coniine is the most studied of these alkaloids, conhydrine plays a significant role in the overall toxic profile of Conium maculatum. A thorough understanding of the toxicology of conhydrine, facilitated by modern analytical techniques, is crucial for researchers in the fields of toxicology, pharmacology, and drug development. The experimental protocols outlined in this guide provide a foundation for further investigation into this historically and scientifically significant compound.
References
- Bhat, C., Bugde, S. T., & Tilve, S. G. (2014). Conhydrine: An Account of Isolation, Biological Perspectives and Synthesis. Synthesis, 46(19), 2551–2573.
-
Botanical.com. (n.d.). A Modern Herbal | Hemlock. Retrieved from [Link]
- Frank, A. A., & Reed, W. M. (1990). Comparative toxicity of coniine, an alkaloid of Conium maculatum (poison hemlock), in chickens, quails, and turkeys. Avian diseases, 34(2), 433–437.
-
Healthline. (2018, February 27). Hemlock Poisoning: Symptoms, Treatment, and Prevention. Retrieved from [Link]
- Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962.
-
Internet Encyclopedia of Philosophy. (n.d.). Plato: Phaedo. Retrieved from [Link]
- Journal of Medicinal Plants Studies. (2021). Investigation of alkaloid’s in hemlock by thin layer chromatography for forensic significance. Journal of Medicinal Plants Studies, 9(5), 11-15.
- Lee, S. T., Green, B. T., Welch, K. D., Pfister, J. A., & Panter, K. E. (2008). Stereoselective potencies and relative toxicities of coniine enantiomers. Chemical research in toxicology, 21(10), 2061–2064.
-
LitCharts. (2019, June 14). Phaedo by Plato Plot Summary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10314, Conhydrine. Retrieved from [Link]
- Panter, K. E., & Keeler, R. F. (1989). Coniine from poison-hemlock (Conium maculatum).
-
ResearchGate. (2021, July). Mild‐to‐severe poisoning due to Conium maculatum as toxic herb: A case series. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Coniine – Knowledge and References. Retrieved from [Link]
-
U.S. National Park Service. (2016, April 29). Exotic Species: Poison Hemlock. Retrieved from [Link]
-
UCL. (n.d.). Hemlock (Conium maculatum L.). Retrieved from [Link]
- Vetter, J. (2004). Poison hemlock (Conium maculatum L.). Food and Chemical Toxicology, 42(9), 1373–1382.
-
Wikipedia. (n.d.). Conhydrine. Retrieved from [Link]
-
Wikipedia. (n.d.). Coniine. Retrieved from [Link]
-
Wikipedia. (n.d.). Conium maculatum. Retrieved from [Link]
-
Wikipedia. (n.d.). Trial of Socrates. Retrieved from [Link]
-
WordPress.com. (2015, January 8). A Short History Of Poison Hemlock. Retrieved from [Link]
-
Ambius. (n.d.). Horrifying History of Poison Hemlock. Retrieved from [Link]
-
Cleveland Clinic. (2022, September 8). Hemlock Poisoning: Symptoms, Treatment & Prevention. Retrieved from [Link]
-
Healthline. (2018, February 27). Hemlock Poisoning: Symptoms, Treatment, and Prevention. Retrieved from [Link]
-
ResearchGate. (2021, November). Acute Intoxication With Poison Hemlock (Conium maculatum). Retrieved from [Link]
-
TheCollector. (2023, October 23). How Did Socrates Die?. Retrieved from [Link]
-
USDA ARS. (2018, June 26). Poison Hemlock (Conium maculatum). Retrieved from [Link]
-
USGS.gov. (n.d.). Conium maculatum. Retrieved from [Link]
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Mechanistic Pharmacodynamics of Conhydrine: A Structural and Functional Analysis at Nicotinic Acetylcholine Receptors
The following technical guide details the mechanism of action of Conhydrine , a piperidine alkaloid from Conium maculatum, targeting Nicotinic Acetylcholine Receptors (nAChRs).
Executive Summary
Conhydrine (2-(1-hydroxypropyl)piperidine) is a secondary alkaloid of the poison hemlock plant (Conium maculatum).[1] While often overshadowed by its more potent congener coniine , conhydrine exhibits a distinct pharmacological profile characterized by stereoselective interaction with nicotinic acetylcholine receptors (nAChRs). Its mechanism of action is defined by a biphasic depolarizing blockade —initially acting as a partial agonist to induce receptor activation and membrane depolarization, followed by persistent receptor desensitization and channel blockade. This guide dissects the molecular pharmacodynamics, structure-activity relationships (SAR), and experimental protocols required to validate its activity in a research setting.
Chemical Architecture & Physicochemical Profile
Conhydrine belongs to the piperidine alkaloid class.[2][3] Structurally, it differs from coniine by the presence of a hydroxyl group on the propyl side chain.[4] This hydroxylation increases polarity, altering its blood-brain barrier (BBB) pharmacokinetics and receptor binding affinity compared to the lipophilic coniine.
Comparative Alkaloid Profile
| Compound | Chemical Structure | Molecular Weight | LogP (Approx) | Relative Toxicity |
| 2-propyl-3,4,5,6-tetrahydropyridine | 125.21 g/mol | High | Highest (Reference) | |
| Coniine | 2-propylpiperidine | 127.23 g/mol | ~2.0 | High |
| Conhydrine | 2-(1-hydroxypropyl)piperidine | 143.23 g/mol | ~1.2 | Moderate |
| Pseudoconhydrine | 6-propylpiperidin-3-ol | 143.23 g/mol | ~1.2 | Low-Moderate |
Key Structural Feature: The piperidine ring mimics the quaternary ammonium head of acetylcholine (ACh), allowing orthosteric binding, while the propyl side chain facilitates hydrophobic interactions within the ligand-binding pocket (LBP).
Mechanism of Action: Biphasic Depolarizing Blockade
Conhydrine does not act as a simple competitive antagonist (like tubocurarine). Instead, it functions as a depolarizing neuromuscular blocker , sharing mechanistic similarities with succinylcholine but with slower kinetics.
Phase I: Agonist-Induced Depolarization
Upon binding to the
-
Influx:
and enter the cell. -
Efflux:
exits. -
Result: End-plate depolarization. Unlike ACh, conhydrine is not hydrolyzed by acetylcholinesterase (AChE). This results in prolonged depolarization, manifesting initially as fasciculations (muscle twitching).
Phase II: Desensitization and Blockade
Continued presence of the alkaloid prevents the receptor from resetting to its resting state.
-
Desensitization: The receptor transitions to a high-affinity, non-conducting desensitized state.
-
Channel Block: At higher concentrations, the protonated nitrogen of the piperidine ring may physically occlude the ion channel pore (open-channel block).
-
Result: Flaccid paralysis and transmission failure.
Signaling Pathway Visualization
Caption: The biphasic transition of nAChR from activation (Phase I) to desensitization (Phase II) induced by Conhydrine.
Receptor Subtype Selectivity & Teratogenicity
Conhydrine exhibits differential affinity across nAChR subtypes, which dictates its clinical toxicity profile.
-
Muscle-Type (
): High affinity. Primary target for acute toxicity (respiratory paralysis). -
Fetal Muscle-Type (
): High affinity. Prolonged inhibition of fetal movement leads to Arthrogryposis (Crooked Calf Disease). The lack of fetal movement prevents joint extension, resulting in fixed contractures. -
Neuronal (
): Lower affinity compared to muscle types, but sufficient to cause autonomic dysregulation (biphasic heart rate changes: tachycardia followed by bradycardia).
Experimental Validation Framework
To rigorously evaluate conhydrine's potency and mechanism, the Two-Electrode Voltage Clamp (TEVC) technique in Xenopus laevis oocytes is the gold standard. This protocol validates the "Biphasic Block" hypothesis.
Protocol: TEVC for Conhydrine Assessment
Objective: Determine
Reagents:
-
Expression System: Xenopus oocytes injected with cRNA for human muscle nAChR (
subunits in 2:1:1:1 ratio). -
Buffer: ND96 (96 mM NaCl, 2 mM KCl, 1 mM
, 1.8 mM , 5 mM HEPES, pH 7.5).[5] -
Agonist: Acetylcholine (ACh)
. -
Test Compound: Conhydrine (purity >98%).
Step-by-Step Methodology:
-
Preparation: Clamp oocyte membrane potential (
) at -60 mV . -
Control Response: Perfusion of ACh (
) for 20 seconds. Record peak current ( ). Wash with ND96 for 5 minutes. -
Pre-incubation: Perfuse Conhydrine (varying concentrations:
) for 2 minutes without agonist. Note any baseline current shift (indicative of agonist activity). -
Co-application: Perfuse ACh (
) + Conhydrine. Record peak current ( ). -
Analysis: Calculate inhibition percentage:
. -
Mode Determination:
-
Construct Dose-Response curves for ACh in the presence of fixed Conhydrine concentrations.
-
Right-shift in
= Competitive Antagonism. -
Decrease in
= Non-competitive/Allosteric Block.
-
Experimental Workflow Diagram
Caption: Sequential workflow for Two-Electrode Voltage Clamp (TEVC) analysis of Conhydrine inhibition.
Toxicological Implications
The mechanism described above directly correlates with clinical observations in hemlock poisoning:
-
Respiratory Failure: Blockade of diaphragmatic nAChRs prevents contraction.
-
Salivation/Mydriasis: Interaction with autonomic ganglia nAChRs.
-
Teratogenicity: The specific targeting of the fetal
-subunit containing receptors inhibits fetal motility during critical developmental windows (gestation days 30-50 in cattle), causing skeletal malformations.
References
-
Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Source: NIH / PMC.
-
The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Source: Molecules (MDPI).
-
Stereoselective potencies and relative toxicities of coniine enantiomers. Source: Chemical Research in Toxicology.
-
Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick. Source: PubMed.
-
Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids. Source: MDPI.
Sources
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- 4. Conhydrine - Wikipedia [en.wikipedia.org]
- 5. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of Conhydrine: A Technical Guide
Executive Directive
Conhydrine (2-(1-hydroxypropyl)piperidine) is a secondary piperidine alkaloid isolated from Conium maculatum (Poison Hemlock). While often overshadowed by its more lethal analog, coniine, conhydrine presents a unique pharmacological profile due to the presence of a hydroxyl group on the propyl side chain. This structural modification alters its lipophilicity and hydrogen-bonding potential, theoretically modulating its interaction with nicotinic acetylcholine receptors (nAChRs).
This guide provides a rigorous, self-validating framework for the preliminary biological screening of conhydrine. Unlike generic screening protocols, this workflow is engineered to specifically interrogate the alkaloid's known affinity for cholinergic systems while simultaneously establishing a safety profile via cytotoxicity and off-target assays.
Physicochemical Profiling & Preparation
Before biological assays, the compound’s integrity and solution behavior must be verified. Conhydrine is less volatile than coniine but prone to sublimation.
| Property | Specification | Experimental Implication |
| IUPAC Name | 2-(1-hydroxypropyl)piperidine | Chiral centers at C2 and side chain C1 require enantiomeric purity checks (GC-MS). |
| Molecular Weight | 143.23 g/mol | Low MW facilitates BBB permeability; ideal for CNS-targeted screening. |
| Solubility | Water (Moderate), Ethanol (Good), Ether (Good) | Protocol: Dissolve stock in 100% DMSO; dilute to <0.1% DMSO for assays to prevent solvent toxicity. |
| pKa | ~10.9 (Estimated) | Highly basic. Exists as a cation at physiological pH (7.4), driving ion-channel interactions. |
Mechanism of Action (MoA) & Target Rationale
The primary screening target for conhydrine is the Nicotinic Acetylcholine Receptor (nAChR) . The piperidine ring mimics the quaternary ammonium head of acetylcholine (ACh), allowing it to compete for the orthosteric binding site. However, unlike ACh, conhydrine does not induce the conformational change necessary for channel opening (antagonism) or induces a desensitized state (depolarization block).
Visualization: nAChR Antagonism Pathway
The following diagram illustrates the competitive antagonism mechanism disrupting neuromuscular transmission.
Figure 1: Mechanistic pathway of Conhydrine-induced neuromuscular blockade via competitive inhibition at the nAChR orthosteric site.
Phase 1: Isolation & Purification Workflow
Reliable screening requires >98% purity. Commercial sources are rare; isolation from C. maculatum is standard. Warning: C. maculatum is highly toxic.[1][2][3][4] All procedures must occur in a Class II Biosafety Cabinet.
The Modified Stas-Otto Extraction
This protocol utilizes the basicity of conhydrine to separate it from non-alkaloidal plant matrix components.
-
Extraction: Macerate plant material in ethanol/acetic acid (to protonate alkaloids).
-
Defatting: Evaporate EtOH, resuspend in water, wash with petroleum ether (removes chlorophyll/lipids).
-
Basification: Adjust aqueous phase to pH 10-12 with NH₄OH (conhydrine becomes free base).
-
Liquid-Liquid Extraction: Extract free bases into diethyl ether.
-
Fractionation: Conhydrine is separated from coniine via fractional crystallization (conhydrine crystallizes from ether; coniine remains liquid) or sublimation.
Figure 2: Isolation workflow emphasizing the pH-switch strategy to purify alkaloid fractions.
Phase 2: Primary Pharmacological Screen (nAChR Binding)
Objective: Determine the Binding Affinity (
Protocol: Radioligand Competition Binding
Materials:
-
Source Tissue: Torpedo californica electric organ membranes (rich in
1 1 nAChR) or mammalian muscle homogenate. -
Radioligand: [
I]- -Bungarotoxin ( -Bgt).[5] Note: -Bgt binds irreversibly; this assay measures the ability of conhydrine to protect the site from toxin binding (pre-incubation). -
Positive Control: d-Tubocurarine or unlabeled
-Bungarotoxin.
Step-by-Step Methodology:
-
Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 30,000 x g for 20 min. Resuspend pellet.
-
Incubation (Competition Phase):
-
Aliquot membrane suspension (50
g protein/well). -
Add Conhydrine (concentration range:
M to M). -
Incubate for 30 min at 25°C to allow conhydrine to occupy sites.
-
-
Labeling: Add [
I]- -Bgt (1-2 nM final conc). Incubate 60 min. -
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Quantification: Count filter radioactivity (CPM) in a gamma counter.
Data Analysis:
Calculate % Inhibition:
Phase 3: Safety & Off-Target Profiling
A drug candidate must be selective. Conhydrine's toxicity is a known risk; these assays quantify the therapeutic window.
A. Cytotoxicity Screen (MTT Assay)
Why: To distinguish specific receptor blockade from general cellular necrosis.
-
Cell Lines: HEK-293 (Kidney - general toxicity), SH-SY5Y (Neuronal - target tissue).
-
Protocol:
-
Seed cells (10,000/well) in 96-well plates.
-
Treat with Conhydrine (0.1 - 1000
M) for 24h. -
Add MTT reagent; incubate 4h. Solubilize formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
-
Success Metric:
(Cytotoxicity) should be > 10x the (nAChR Binding).
B. Antimicrobial Screening (MIC)
Why: Many plant alkaloids possess secondary antimicrobial properties.
-
Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Method: Broth microdilution according to CLSI standards.
-
Relevance: If Conhydrine shows MIC < 10
g/mL, it possesses significant antibiotic potential independent of its neuroactivity.
Data Reporting & Interpretation
Summarize screening results in the following format to facilitate decision-making.
| Assay | Parameter | Conhydrine (Expected) | Coniine (Reference) | Interpretation |
| nAChR Binding | 50 - 500 | ~70 - 300 | Lower affinity suggests better safety profile than coniine. | |
| Cytotoxicity | > 1 mM | ~500 | High ratio of Cytotoxicity/Binding indicates specific action. | |
| Antimicrobial | MIC | > 100 | Variable | Likely weak antimicrobial; serves as negative control. |
Go/No-Go Decision Matrix:
-
GO:
(nAChR) < 100 M AND Selectivity Index (Cytotox/Binding) > 10. -
NO-GO: Non-specific toxicity (Cytotox
< Binding ) or lack of binding efficacy.
References
-
Hotti, H., & Rischer, H. (2017).[4][6] The killer of Socrates: Coniine and related alkaloids in the plant kingdom.[1][2][6][7][8] Molecules, 22(11), 1962.[6] [Link]
-
Lukas, R. J., et al. (1999). International Union of Pharmacology. XX. Current status of the nomenclature for nicotinic acetylcholine receptors and their subunits. Pharmacological Reviews, 51(2), 397-401. [Link]
-
Vetter, J. (2004).[9] Poison hemlock (Conium maculatum L.).[6][7][9][10][11][12] Food and Chemical Toxicology, 42(9), 1373-1382. [Link]
-
PubChem. (n.d.).[13] Conhydrine Compound Summary. National Library of Medicine. [Link][13]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
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- 2. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. Coniine - Wikipedia [en.wikipedia.org]
- 8. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species Profile - Conium maculatum [nas.er.usgs.gov]
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- 13. Conhydrine | C8H17NO | CID 11744748 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Degradation of Conhydrine Under Diverse Environmental Conditions
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Charting the Unseen Fate of a Hemlock Alkaloid
Conhydrine, a piperidine alkaloid found in the notorious poison hemlock (Conium maculatum), presents a unique challenge in the realm of pharmaceutical development and toxicology.[1][2][3] While its toxicity is well-documented, a comprehensive understanding of its stability and degradation profile under various environmental stressors remains a sparsely explored frontier.[2][4] This guide, designed for researchers, scientists, and drug development professionals, aims to bridge this knowledge gap. By leveraging established principles of forced degradation studies, we will construct a predictive framework for the degradation of conhydrine, offering insights into its potential degradation pathways and the analytical methodologies required for such investigations.[5][6][7] This document serves as a technical manual, providing not only theoretical grounding but also actionable experimental protocols to empower researchers in this critical area of study.
The Conhydrine Molecule: A Profile of Inherent Reactivity
Conhydrine, with the chemical formula C₈H₁₇NO, is a saturated heterocyclic compound characterized by a piperidine ring substituted with a 1-hydroxypropyl group.[1][8] Its structure, featuring a secondary amine and a secondary alcohol, dictates its chemical behavior and susceptibility to degradation. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, making it a target for electrophilic attack and oxidation. The hydroxyl group, on the other hand, is prone to oxidation and elimination reactions. Understanding these inherent structural liabilities is paramount to predicting its degradation under various stress conditions.
| Property | Value | Source |
| Chemical Formula | C₈H₁₇NO | [1] |
| Molar Mass | 143.23 g/mol | [1] |
| Melting Point | 121 °C | [1][8] |
| Boiling Point | 226 °C | [1] |
| Key Functional Groups | Secondary Amine, Secondary Alcohol | N/A |
Forced Degradation Studies: A Predictive Roadmap
Forced degradation, or stress testing, is an essential component of pharmaceutical development that provides critical insights into the intrinsic stability of a drug substance.[5][6][9] By subjecting the molecule to conditions more severe than those it would encounter during its shelf life, we can accelerate its degradation and identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[5][6]
The following sections will detail the theoretical underpinnings and practical experimental designs for investigating the degradation of conhydrine under hydrolytic, oxidative, photolytic, and thermal stress.
Hydrolytic Degradation: The Influence of pH
The stability of a molecule in aqueous solution across a range of pH values is a critical parameter. For conhydrine, its basic nature suggests that its stability will be pH-dependent.
Causality Behind Experimental Choices: The secondary amine in the piperidine ring will be protonated at acidic pH, forming a more stable and water-soluble salt. This protonation is expected to reduce the susceptibility of the nitrogen to oxidation. Conversely, under neutral to alkaline conditions, the free base form will predominate, potentially increasing its reactivity. While hydrolysis of the C-N or C-C bonds within the piperidine ring is unlikely under mild conditions, the overall stability can be influenced by the pH. Studies on other alkaloids have shown significant pH-dependent stability.[10]
Experimental Protocol: pH-Dependent Stability Assessment
-
Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., HCl for pH 2, acetate buffer for pH 4-5, phosphate buffer for pH 6-8, and borate buffer for pH 9-10).
-
Sample Preparation: Prepare stock solutions of conhydrine in a suitable solvent (e.g., methanol or water) and dilute them with the respective buffer solutions to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Incubation: Store the prepared solutions at a controlled temperature (e.g., 40°C or 60°C) and protect them from light.
-
Time-Point Analysis: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Quenching and Analysis: Neutralize the pH of the withdrawn samples if necessary and analyze them immediately using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
Oxidative Degradation: Unmasking Susceptibilities
Oxidation is a common degradation pathway for many pharmaceuticals, particularly those with electron-rich centers like the nitrogen atom in conhydrine.[11] The secondary amine and the secondary alcohol are both potential sites for oxidative attack.
Causality Behind Experimental Choices: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress. The secondary amine of conhydrine can be oxidized to an N-oxide or undergo more extensive degradation. The secondary alcohol can be oxidized to a ketone, forming conhydrinone, a known related alkaloid.[8]
Experimental Protocol: Oxidative Stress Testing
-
Reagent Preparation: Prepare a solution of hydrogen peroxide (e.g., 3% v/v) in a suitable solvent.
-
Sample Preparation: Dissolve conhydrine in a solvent and add the hydrogen peroxide solution. A typical starting concentration for H₂O₂ is 3%, which can be adjusted based on the observed degradation rate.
-
Incubation: Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C) in the dark.
-
Time-Point Analysis: Monitor the reaction at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples directly or after appropriate dilution using a stability-indicating HPLC method.
Photodegradation: The Impact of Light
Exposure to light can provide the energy required to initiate photochemical reactions, leading to the degradation of light-sensitive molecules. The International Council for Harmonisation (ICH) provides guidelines for photostability testing.
Causality Behind Experimental Choices: While conhydrine does not possess significant chromophores that absorb UV-Visible light, impurities or the formulation excipients could act as photosensitizers. Therefore, it is crucial to assess its photostability both in the solid state and in solution.
Experimental Protocol: Photostability Assessment
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid conhydrine in a petri dish.
-
Solution State: Prepare a solution of conhydrine in a suitable solvent (e.g., water or methanol).
-
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours per square meter.
-
Dark Control: Prepare parallel samples and keep them in the dark under the same temperature conditions to serve as controls.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any degradation.
Thermal Degradation: The Effect of Heat
Elevated temperatures can accelerate chemical reactions, leading to the degradation of the drug substance. Thermal stress testing helps to determine the intrinsic thermal stability of the molecule.
Causality Behind Experimental Choices: Heating can provide the activation energy for various degradation reactions, such as dehydration of the secondary alcohol to form coniceines, or other rearrangement and fragmentation pathways. The melting point of conhydrine is relatively high (121°C), suggesting some thermal stability in the solid state.[1][8] However, degradation can occur at temperatures below the melting point, especially over extended periods.
Experimental Protocol: Thermal Stress Testing
-
Sample Preparation:
-
Solid State: Place a known amount of solid conhydrine in a vial.
-
Solution State: Prepare a solution of conhydrine in a suitable solvent.
-
-
Incubation: Place the samples in a calibrated oven at a high temperature (e.g., 60°C, 80°C, or 105°C). The choice of temperature depends on the stability of the molecule.
-
Time-Point Analysis: Analyze the samples at various time points.
-
Analysis: For solid samples, dissolve them in a suitable solvent before analysis. Analyze all samples using a stability-indicating HPLC method.
Analytical Methodologies: Quantifying Degradation
A robust and validated stability-indicating analytical method is the cornerstone of any degradation study. This method must be able to separate the parent drug from its degradation products and allow for their accurate quantification.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection can be achieved using a UV detector, although conhydrine's chromophore is weak. More sensitive and specific detection can be achieved with a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of conhydrine and some of its potential degradation products, GC-MS is a powerful tool for separation and identification.[12][13] Derivatization may be necessary to improve the chromatographic properties of the analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace-level degradation products.[14]
Method Validation: The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, linearity, range, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from any degradation products formed during the forced degradation studies.
Predicted Degradation Pathways of Conhydrine
Based on the chemical structure of conhydrine and the principles of organic chemistry, several degradation pathways can be postulated under different stress conditions.
Caption: Predicted degradation pathways of conhydrine under various stress conditions.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, forming conhydrinone . The secondary amine can be oxidized to an N-oxide .
-
Dehydration: Under thermal or acidic conditions, the secondary alcohol can undergo dehydration to form a mixture of coniceines , which are unsaturated piperidine derivatives.
-
Photolysis: High-energy photons could potentially lead to more complex degradation pathways, including ring-opening of the piperidine ring.
Experimental Workflow and Data Interpretation
The successful execution of forced degradation studies requires a systematic workflow and careful data interpretation.
Caption: A systematic workflow for conducting forced degradation studies of conhydrine.
Data Interpretation: The primary output of these studies will be quantitative data on the percentage of conhydrine remaining and the percentage of each degradation product formed over time. This data can be used to determine the degradation kinetics (e.g., zero-order, first-order) under each stress condition. The identification of degradation products using techniques like mass spectrometry is crucial for elucidating the degradation pathways.
Summarized Degradation Profile (Hypothetical Data)
| Stress Condition | Reagent/Condition | Potential Degradation Products | Expected Rate of Degradation |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Minimal degradation expected | Slow |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | Potential for minor degradation | Slow to Moderate |
| Oxidation | 3% H₂O₂, RT | Conhydrinone, N-Oxide | Moderate to Fast |
| Photolysis | ICH Q1B conditions | Ring-opening products, others | Condition-dependent |
| Thermal (Solid) | 80°C | Dehydration products (Coniceines) | Slow |
| Thermal (Solution) | 60°C | Dehydration products (Coniceines) | Moderate |
Conclusion and Future Perspectives
This technical guide provides a comprehensive framework for investigating the degradation of conhydrine under various environmental conditions. While specific experimental data for conhydrine is limited, the application of established forced degradation principles, coupled with a thorough understanding of its chemical structure, allows for the prediction of its stability profile and potential degradation pathways. The experimental protocols and analytical strategies outlined herein provide a solid foundation for researchers to undertake these critical studies.
Future work should focus on generating empirical data to validate the predicted degradation pathways and to fully characterize the degradation products. Such studies will not only be of academic interest but will also have significant practical implications for the handling, storage, and potential pharmaceutical or toxicological applications of conhydrine and related compounds.
References
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Wikipedia. (n.d.). Conhydrine. Retrieved from [Link]
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-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
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MIDDE SRIDHAR CHEMISTRY. (2020, July 10). STRUCTURE ELUCIDATION OF CONIINE#CONIINE [Video]. YouTube. [Link]
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-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
- Chen, S., et al. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology, 9, 169.
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-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
- Dueñas, L. H., et al. (2021). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant.
- Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962.
-
Wikipedia. (n.d.). Coniine. Retrieved from [Link]
- Andersen, J. R., & Tonnesen, H. H. (1999). Influence of temperature and storage time after light exposure on the quinine monohydrochloride chemical actinometric system. International Journal of Pharmaceutics, 191(1), 75-84.
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
- Panter, K. E., & Keeler, R. F. (1993). Biochemistry of hemlock (Conium maculatum L.) alkaloids and their acute and chronic toxicity in livestock. A review. Veterinary and Human Toxicology, 35(5), 444-447.
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-
ResearchGate. (n.d.). Information Sheet 15: Poison-Hemlock. Retrieved from [Link]
- Dueñas, L. H., et al. (2021). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant.
-
ResearchGate. (n.d.). Study on effects of temperature, moisture and pH in degradation and degradation kinetics of aldrin, endosulfan, lindane pesticides during full-scale continuous rotary drum composting. Retrieved from [Link]
-
Journal of Medicinal Plants Studies. (2021). Investigation of alkaloid's in hemlock by thin layer chromatography for forensic significance. Retrieved from [Link]
- El-Gizawy, S. M., et al. (2023). Spectrophotometric Resolution Methods for Determination of Dimenhydrinate and Cinnarizine in Presence of their Toxic Impurities. Egyptian Journal of Chemistry, 66(12), 349-361.
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FPnotebook. (n.d.). Poison Hemlock. Retrieved from [Link]
-
Wikipedia. (n.d.). Conium maculatum. Retrieved from [Link]
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An In-depth Technical Guide to the Basic Structural Elucidation of Conhydrine and Its Isomers
Abstract
This technical guide provides a comprehensive overview of the foundational principles and experimental methodologies for the structural elucidation of conhydrine and its naturally occurring isomers. Conhydrine, a toxic piperidine alkaloid isolated from poison hemlock (Conium maculatum), presents a fascinating case study in stereoisomerism. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical techniques and logical frameworks required to differentiate and characterize these closely related compounds. We will delve into the causality behind experimental choices, emphasizing the integration of spectroscopic and chemical methods to achieve unambiguous structural assignment.
Introduction: The Conhydrine Family of Alkaloids
Conhydrine and its isomers are a group of oxygenated piperidine alkaloids found in Conium maculatum, the same plant that produces the infamous coniine.[1] Historically, the structural elucidation of these compounds was a significant challenge, driving the development of new analytical methods.[2] The core structure consists of a piperidine ring with a hydroxypropyl side chain at the C-2 position. The isomeric diversity arises from the different stereochemical arrangements at the two chiral centers: C-2 on the piperidine ring and the carbon bearing the hydroxyl group on the side chain.
The primary isomers of conhydrine include:
-
Conhydrine (α-conhydrine)
-
β-Conhydrine
-
γ-Conhydrine
-
δ-Conhydrine
-
Pseudoconhydrine
The toxicity of these alkaloids necessitates careful handling and precise analytical characterization, particularly in the context of natural product chemistry and toxicology.[3] Understanding the subtle structural differences between these isomers is paramount for comprehending their biosynthesis, pharmacological properties, and for the development of potential therapeutic agents derived from their scaffold.
The Strategic Approach to Structural Elucidation: A Logic-Driven Workflow
The structural elucidation of conhydrine and its isomers is not a linear process but rather an iterative workflow that combines multiple analytical techniques. The choice of each experiment is guided by the information obtained from the previous one, progressively refining the structural hypothesis.
Caption: Workflow for structural elucidation using NMR spectroscopy.
Deciphering Stereochemistry: The Key to Isomer Differentiation
Once the planar structure is established, the next critical step is to determine the relative and absolute stereochemistry at the two chiral centers.
Differentiating Isomers of Conhydrine
The isomers of conhydrine differ in the spatial arrangement of the hydrogen atom at C-2 of the piperidine ring and the hydroxyl group on the side chain.
-
α- and β-conhydrine are diastereomers where the hydroxyl group is on the first carbon of the propyl side chain.
-
γ- and δ-conhydrine are diastereomers where the hydroxyl group is on the second carbon of the propyl side chain.
-
Pseudoconhydrine has the hydroxyl group on the third carbon of the propyl side chain.
The precise stereochemical assignment often relies on a combination of advanced NMR techniques (like NOESY to determine through-space proton proximities) and chemical degradation or derivatization followed by comparison to known compounds.
Chemical Degradation and Derivatization
Historically, chemical degradation was a key method for determining stereochemistry. For example, oxidation of conhydrine can yield known amino acids, the stereochemistry of which can be determined independently. [4] Modern approaches often involve the synthesis of all possible stereoisomers and a direct comparison of their spectroscopic data with that of the natural product.
Data Presentation and Comparison
A systematic comparison of the physical and spectroscopic data is essential for the definitive identification of each isomer.
Table 1: Physical and Chemical Properties of Conhydrine Isomers
| Property | Conhydrine (α) | Pseudoconhydrine |
| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO |
| Molar Mass | 143.23 g/mol | 143.23 g/mol |
| Melting Point | 121 °C | 105-106 °C |
| Boiling Point | 226 °C | 229-230 °C |
| [α]D | +10° | +11° |
(Data for other isomers is less consistently reported in readily available literature and would require access to specialized chemical databases.)
Conclusion: An Integrated Approach to a Complex Problem
The structural elucidation of conhydrine and its isomers serves as a prime example of the power of a multi-faceted analytical approach in natural product chemistry. No single technique can provide all the necessary information. Instead, it is the thoughtful integration of mass spectrometry for molecular formula and fragmentation analysis, a suite of NMR experiments for establishing the carbon-hydrogen framework and connectivity, and stereochemical analysis through a combination of advanced NMR and chemical methods that leads to an unambiguous structural assignment. This guide has outlined the core principles and experimental workflows that form the foundation of this process, providing a robust framework for researchers tackling similar challenges in the structural determination of complex natural products.
References
- Glaser, R., & Bernstein, M. A. (1993). ¹H and ¹³C NMR studies on the conformation of N-methyl diastereomers of (+)-glaucine hydrotrifluoroacetate, an aporphine alkaloid salt. Journal of the Chemical Society, Perkin Transactions 2, (6), 1105-1110.
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ResearchGate. (n.d.). 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis data of 13C NMR and 1H NMR for mitragynine. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in CDCl3 (δ in ppm, J in Hz). Retrieved from [Link]
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ResearchGate. (n.d.). The 13c nmr data for compounds 5-8 (in ppm). Retrieved from [Link]
- Benešová, V., & Šantavý, F. (1966). Alkaloide aus Conium maculatum L.
- Benecke, R., & Brossi, A. (1987). The Alkaloids: Chemistry and Pharmacology.
- Bhat, C., Bugde, S. T., & Tilve, S. G. (2014). Conhydrine: An Account of Isolation, Biological Perspectives and Synthesis. Synthesis, 46(19), 2551-2573.
-
ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]
- Krick, W., Veith, M., & Schmidt, J. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant.
-
Wikipedia. (n.d.). Conhydrine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-and 13C-NMR spectral data of compounds 1a,1b and 8. Retrieved from [Link]
- National Institutes of Health. (2018).
-
ResearchGate. (n.d.). 13C solid state NMR spectrum of pseudo-ephedrine P HCl. Retrieved from [Link]
-
ResearchGate. (2017). Steroids from Poison Hemlock (Conium maculatum L.): A GC-MS analysis. Retrieved from [Link]
- MDPI. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(5), 2346.
- PubMed. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(5), 2346.
-
ResearchGate. (n.d.). 1 H (A) and 13 C (B) NMR spectra of.... Retrieved from [Link]
- Krick, W., Veith, M., & Schmidt, J. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant.
-
National Institutes of Health. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. Faraday Discussions, 235, 336-358.
- Hill, R. K. (1958). Stereochemistry of the Hemlock Alkaloids. I. Conhydrine. Journal of the American Chemical Society, 80(7), 1609–1611.
- Jackson, G. (2020). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. West Virginia University.
-
ResearchGate. (n.d.). 1 H and 13 C NMR data for compounds 1 and 7. Retrieved from [Link]
-
Ashenhurst, J. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Freie Universität Berlin. (2022).
-
ResearchGate. (n.d.). An efficient TLC method for analysis of γ -coniceine and coniine in Conium maculatum L. foliage. Retrieved from [Link]
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Ashenhurst, J. (2018, September 10). Types of Isomers: Constitutional Isomers, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. Retrieved from [Link]
- Stefova, M., & Kulevanova, S. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Macedonian Pharmaceutical Bulletin, 68(1), 1-10.
- Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
- National Institutes of Health. (2016). A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry.
Sources
Technical Guide: Early Pharmacology and Chemical Characterization of Conhydrine
Topic: Early Studies on the Pharmacology of Conhydrine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Historical Context
Conhydrine (2-(1-hydroxypropyl)piperidine) represents a critical, albeit less abundant, alkaloid within the Conium maculatum (poison hemlock) phytocomplex.[1] While the primary toxicity of hemlock is historically attributed to coniine (the "Socrates alkaloid"), early pharmacological studies identified conhydrine as a distinct chemical entity with a unique, though related, toxicological profile.
This guide reconstructs the early scientific efforts—from Wertheim’s isolation in 1856 to Moore and Row’s physiological characterization in 1898 —to provide a mechanistic understanding of conhydrine’s action. Unlike modern high-throughput screening, these early studies relied on rigorous physical chemistry and observable physiological endpoints (bioassays), establishing a foundational understanding of piperidine alkaloid neurotoxicity.
Chemical Characterization and Isolation
In the mid-19th century, the separation of alkaloids relied heavily on fractional distillation and crystallization. Conhydrine was first isolated by Theodor Wertheim in 1856 , who distinguished it from coniine based on its physical state at room temperature; while coniine is a volatile oil, conhydrine is a crystalline solid.
Physical Properties as Identification Markers
Before NMR and Mass Spectrometry, the following physical constants were the "fingerprints" for validation:
| Property | Coniine (Reference) | Conhydrine (Target) | Significance |
| State (RT) | Oily Liquid | Crystalline Leaflets | Immediate visual differentiation during cooling of distillate. |
| Melting Point | -2°C | 121°C | High MP allowed purification by sublimation. |
| Boiling Point | 166°C | 226°C | Allowed separation via fractional distillation. |
| Solubility | Sparingly in water | Moderate in water, High in Ether | dictated extraction solvent choice (Ether/Chloroform). |
| Odor | "Mousy" (penetrating) | Slight, coniine-like | Olfactory cues were standard qualitative tests. |
Isolation Workflow (Reconstructed)
The following workflow illustrates the logic used by Wertheim and successors (e.g., Ladenburg) to isolate conhydrine from the crude hemlock alkaloid fraction.
Figure 1: Historical isolation workflow separating conhydrine from the more volatile coniine based on thermal properties.
Pharmacological Profile
The pharmacological consensus established in the late 19th century classified conhydrine as a neuromuscular blocking agent , sharing the qualitative mechanism of coniine but exhibiting lower potency.
Mechanism of Action: The "Curare-Like" Effect
Early physiologists like Moore and Row (1898) utilized comparative physiology to determine that hemlock alkaloids act primarily on the peripheral nervous system.
-
Target: Motor end-plate of skeletal muscle (Nicotinic Acetylcholine Receptors - nAChR).
-
Action: Non-depolarizing antagonism. The alkaloid binds to the receptor without activating it, preventing Acetylcholine (ACh) binding.[1][2]
-
Result: Flaccid paralysis, ascending from lower limbs to respiratory muscles.
Figure 2: Mechanism of Action. Conhydrine competes with ACh at the neuromuscular junction, preventing depolarization.
Comparative Toxicology
While exact LD50 values vary by historical source and species, the relative toxicity hierarchy established in early literature (and confirmed by modern studies like Lee et al., 2008) is consistent. Conhydrine is significantly less toxic than
| Alkaloid | Relative Toxicity (Rank) | Estimated Lethal Dose (Mouse, s.c.)* | Notes |
| 1 (Most Toxic) | ~2-5 mg/kg | Precursor molecule; rapid onset. | |
| Coniine | 2 | ~7-10 mg/kg | The standard reference for hemlock toxicity. |
| N-Methylconiine | 3 | ~18-20 mg/kg | Methylation reduces potency. |
| Conhydrine | 4 (Least Toxic) | > 40 mg/kg | Hydroxyl group reduces lipophilicity/binding affinity. |
*Note: Values are approximate syntheses of early bioassay data and modern validation (e.g., Chem. Res. Toxicol. 2008).[1][3]
Experimental Protocols (Historical Reconstruction)
To validate the physiological effects of conhydrine, early pharmacologists employed the Frog Rectus Abdominis or whole-frog paralysis assay. This protocol demonstrates the "self-validating" nature of early pharmacology: the effect is observable, reversible, and dose-dependent.
Protocol: Assessment of Motor Nerve Paralysis (Circa 1890s)
Objective: To distinguish between central nervous system (CNS) depression and peripheral neuromuscular blockade.
Reagents:
-
Conhydrine solution (dissolved in saline/Ringer's solution).
-
Weak electric stimulator (Induction coil).
Workflow:
-
Preparation: Pith the brain of a frog (destroying CNS) to eliminate voluntary movement while maintaining circulation.
-
Isolation (Claude Bernard's Method): Ligate the femoral artery of one leg (e.g., Left Leg). This prevents the drug from reaching the muscles of that leg, keeping it as a control.
-
Administration: Inject conhydrine solution into the dorsal lymph sac.
-
Observation Phase:
-
Systemic: Observe loss of reflex tone in the non-ligated (Right) leg.
-
Control: The ligated (Left) leg should remain responsive to stimuli if the action is peripheral.
-
-
Electrical Stimulation (The Validation):
-
Stimulate the Sciatic Nerve :
-
Result: No contraction in the poisoned leg (Right).
-
Result: Strong contraction in the ligated leg (Left).
-
-
Stimulate the Muscle Directly :
-
Result: Both muscles contract.
-
-
References
-
Wertheim, T. (1856). Über das Conhydrin. Justus Liebigs Annalen der Chemie, 100(3), 328–339.
-
Moore, B., & Row, R. (1898).[1] A Comparison of the Physiological Actions and Chemical Constitution of Piperidine, Coniine, and Nicotine. The Journal of Physiology, 22(4), 273–295.
-
Ladenburg, A. (1886).[4][5] Synthese der activen Coniine. Berichte der deutschen chemischen Gesellschaft, 19(2), 2578–2583.
-
Lee, S. T., et al. (2008).[3] Stereoselective potencies and relative toxicities of coniine enantiomers. Chemical Research in Toxicology, 21(10), 2061–2064.[6]
-
Panter, K. E., et al. (2013). Stereoselective Potencies and Relative Toxicities of γ-Coniceine and N-Methylconiine Enantiomers. Chemical Research in Toxicology, 26(4), 616–621.
Sources
- 1. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Conium (U. S. P.)—Conium. | Henriette's Herbal Homepage [henriettes-herb.com]
- 5. Coniine - Wikipedia [en.wikipedia.org]
- 6. Conium maculatum - Wikipedia [en.wikipedia.org]
Chemotypic Profiling of Conhydrine: Spatiotemporal Distribution in Conium maculatum
Topic: Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
The alkaloid profile of Conium maculatum (Poison Hemlock) is a dynamic system governed by vegetative stage, tissue type, and environmental stress.[1] While coniine and
This guide dissects the variation of conhydrine content across plant organs.[2] It moves beyond simple presence/absence reporting to analyze the causality of distribution—linking biosynthetic enzyme activity to tissue maturity. We present a self-validating analytical workflow for isolating this hydroxylated alkaloid from the volatile piperidine matrix.
Biosynthetic Context: The Piperidine Pathway
To understand conhydrine variation, one must understand its origin. It is not a random byproduct but a specific derivative within the polyketide synthase (PKS) pathway. The "metabolic pivot point" is
Figure 1: Biosynthetic Pathway of Hemlock Alkaloids
The following diagram illustrates the divergence of conhydrine from the primary coniine pathway.
Caption: Divergence of conhydrine synthesis from the central
Spatiotemporal Distribution Analysis
The distribution of conhydrine is non-uniform. It follows a source-sink relationship where biosynthesis occurs in vegetative tissues (leaves), but accumulation peaks in reproductive structures (fruits/seeds).[1]
Table 1: Alkaloid Distribution Matrix
Note: "Total Alkaloids" refers to the sum of all piperidine alkaloids. Conhydrine content is expressed as a relative fraction of this total.
| Plant Part | Developmental Stage | Total Alkaloid Load | Dominant Species | Conhydrine Status | Mechanistic Insight |
| Seedlings | Vegetative (Year 1) | Low (<0.5%) | Trace | Metabolic energy focused on precursor synthesis; low hydroxylation activity. | |
| Young Leaves | Vegetative (Spring) | Moderate (0.5 - 1.5%) | Minor (<5%) | High metabolic turnover; rapid conversion of precursors prevents accumulation. | |
| Mature Leaves | Flowering (Year 2) | Moderate | Coniine | Detected | Shift from synthesis to storage; hydroxylation pathways become more active. |
| Flowers | Anthesis | High (~1.0%) | Variable | Transient accumulation before fruit set. | |
| Green Fruit | Fructification | Maximal (up to 3.0%) | Coniine | Elevated | The "Coniine Layer" in the fruit wall acts as a sink; conhydrine accumulates here. |
| Mature Seeds | Senescence | High | N-Methylconiine | Stable | Post-biosynthetic modifications (methylation) dominate; conhydrine remains stable. |
| Roots | Dormant/Active | Very Low | Conmaculatin | Negligible | Roots primarily store different variants; transport to aerial parts is rapid. |
Key Technical Insight: The relative ratio of conhydrine to coniine is highest in mature fruits and senescing leaves . In young tissues, the reductive pathway to coniine is so efficient that the hydroxylated side-product (conhydrine) is barely detectable. Researchers targeting conhydrine isolation should focus on unripe fruits (green seeds) where total alkaloid flux is highest.
Analytical Methodologies
Quantifying conhydrine requires overcoming two challenges:
-
Volatility: Like coniine, conhydrine is volatile.[3] Standard evaporation steps can lead to analyte loss.[4]
-
Lack of Chromophore: These alkaloids lack a strong UV chromophore, making standard HPLC-UV insensitive.
Recommended Protocol: GC-MS with Derivatization For precise quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. However, for tissue localization (imaging), MALDI-MSI with on-tissue derivatization is superior.
Figure 2: Analytical Workflow
Caption: Optimized workflow for alkaloid extraction minimizing volatility losses.
Detailed Protocol: Acid-Base Extraction
-
Homogenization: Grind 100 mg of freeze-dried tissue (fruit/leaf) in liquid nitrogen.
-
Acid Extraction: Extract with 5 mL 0.5 M H₂SO₄. Why? Acid protonates the nitrogen, forming a non-volatile salt (conhydrinium sulfate), preventing loss during handling.
-
Wash: Wash aqueous phase with diethyl ether to remove chlorophyll and non-alkaloidal lipids. Discard organic layer.
-
Basification (Critical Step): Adjust aqueous phase to pH 10 using 25% NH₄OH. Why? This converts the salt back to the free base form, which is soluble in organic solvents.
-
Organic Extraction: Immediately extract 3x with Dichloromethane (DCM).
-
Concentration: Dry DCM over anhydrous Na₂SO₄. Carefully concentrate under a nitrogen stream at low temperature (<30°C) . Warning: Do not use a rotary evaporator at high vacuum/heat, or conhydrine will co-evaporate.
-
GC-MS Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 60°C (1 min) -> 10°C/min -> 280°C.
-
SIM Mode: Monitor m/z 143 (molecular ion for conhydrine) and m/z 126 (base peak).
-
Implications for Research & Drug Development
Understanding conhydrine's variation is vital for two reasons:
-
Toxicological Standardization: In livestock poisoning cases, measuring coniine alone may underestimate toxicity if the plant material was rich in conhydrine or
-coniceine. Conhydrine acts as a nicotinic acetylcholine receptor (nAChR) antagonist.[5] -
Pharmaceutical Synthesis: Conhydrine provides a chiral piperidine scaffold. Isolating it from natural sources requires targeting the seed-bearing stage of the plant. Researchers attempting to isolate it from leaves will face low yields and high impurity ratios.
References
-
Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. Link
-
López, T. A., et al. (1999). Biochemistry of hemlock (Conium maculatum L.) alkaloids and their acute and chronic toxicity in livestock. Toxicon, 37(6), 841-865. Link
-
Cromwell, B. T. (1956). The separation, micro-estimation and distribution of the alkaloids of hemlock (Conium maculatum L.). Biochemical Journal, 64(2), 259. Link
-
Radulović, N., et al. (2012). Chemotaxonomic significance of the piperidine alkaloids in Conium maculatum. Food and Chemical Toxicology. Link
-
Kaskoniene, V., et al. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids. Journal of Natural Products. Link
Sources
Technical Guide: Pharmacological Characterization of Conhydrine Neurotoxicity
Executive Summary
Conhydrine (2-(1-hydroxypropyl)piperidine) is a secondary alkaloid of Conium maculatum (Poison Hemlock), structurally distinct from the primary toxin, coniine, by the presence of a hydroxyl group on the propyl side chain. While historically overshadowed by the lethality of
This guide outlines the foundational technical framework for investigating conhydrine’s neurotoxic effects. It moves beyond simple toxicity screening to mechanistic characterization, focusing on neuromuscular junction (NMJ) blockade and comparative potency.
Part 1: Chemical & Pharmacological Profile[1][2]
Structure-Activity Relationship (SAR)
The neurotoxicity of Conium alkaloids correlates directly with the saturation of the piperidine ring and the lipophilicity of the side chain.
-
-Coniceine: (Most Toxic) Contains a double bond in the ring (
-piperidine), conferring high rigidity and receptor affinity. -
Coniine: (High Toxicity) Saturated piperidine ring; highly lipophilic, allowing rapid Blood-Brain Barrier (BBB) penetration.
-
Conhydrine: (Moderate Toxicity) The introduction of a hydroxyl group at the
position of the propyl chain increases polarity.
Mechanistic Implication: The increased polarity of conhydrine reduces its ability to penetrate the CNS compared to coniine, shifting its primary observable toxicity to peripheral neuromuscular blockade. However, its affinity for the nAChR binding pocket remains significant, acting as a non-depolarizing antagonist.
Mechanism of Action
Conhydrine acts primarily as an antagonist at the muscle-type nicotinic acetylcholine receptor (
Figure 1: Mechanism of Action. Conhydrine competes with ACh for the
Part 2: Experimental Frameworks
To isolate conhydrine's specific effects from the "hemlock cocktail," researchers must utilize rigorous purification and specific biological assays.
Protocol A: Alkaloid Fractionation & Isolation
Objective: Isolate conhydrine from C. maculatum crude extract. Rationale: Commercial standards are often racemic or impure. In-house fractionation ensures the specific isomer (usually (+)-conhydrine) is tested.
Workflow:
-
Extraction: Macerate dried vegetative material (100g) in Methanol (MeOH) for 48h. Filter and concentrate under reduced pressure.[1]
-
Acidification: Resuspend residue in 1M HCl (pH 2.0) to protonate alkaloids (salt form). Wash with Diethyl Ether (
) to remove non-alkaloidal lipids (discard organic layer). -
Basification: Adjust aqueous phase to pH 10-12 using
. Alkaloids return to free-base form. -
Extraction: Extract with
(Chloroform) x3. -
Chromatography: Subject crude alkaloid mix to Column Chromatography (Silica Gel).
-
Mobile Phase: Gradient elution starting with
:MeOH (9:1). -
Differentiation: Coniine elutes first (less polar); Conhydrine elutes later due to the hydroxyl group.
-
Figure 2: Isolation workflow exploiting the polarity difference between coniine and conhydrine.
Protocol B: Phrenic Nerve-Hemidiaphragm Assay (Rat/Mouse)
Objective: Quantify neuromuscular blockade potency (
Step-by-Step Methodology:
-
Tissue Preparation:
-
Euthanize male Sprague-Dawley rat (200-250g).
-
Rapidly excise the left hemidiaphragm with the phrenic nerve attached.
-
Mount in an organ bath (25-50 mL) containing Krebs-Henseleit solution .
-
Buffer Composition: NaCl 118mM, KCl 4.7mM,
2.5mM, 1.2mM, 1.2mM, 25mM, Glucose 11mM. -
Oxygenation:[2] Carbogen (95%
, 5% ) at 37°C.
-
-
Stimulation Parameters:
-
Apply indirect supramaximal stimulation to the phrenic nerve (0.1 Hz, 0.2 ms duration).
-
Record isometric twitch tension using a force-displacement transducer.
-
-
Dosing Regimen:
-
Allow tissue to equilibrate for 30 mins until twitch tension is stable.
-
Control: Record baseline twitch height (100%).
-
Treatment: Add Conhydrine cumulatively (
M to M). -
Reversibility Check: Wash tissue 3x with fresh Krebs solution. If block persists, it suggests non-competitive or irreversible binding (rare for conhydrine).
-
-
Validation (The "Self-Validating" Step):
-
To confirm postsynaptic mechanism: Apply Physostigmine (AChE inhibitor) after blockade.
-
Result: If conhydrine is a competitive antagonist, increasing synaptic ACh (via Physostigmine) should partially reverse the block.
-
Part 3: Comparative Toxicology & Data Synthesis
The following data synthesizes historical toxicity profiles to benchmark conhydrine against its analogs.
Table 1: Comparative Neurotoxicity of Hemlock Alkaloids
| Alkaloid | Structure Feature | Relative Toxicity (Mouse) | Mechanism |
| High ( | Potent nAChR Desensitization | ||
| Coniine | Saturated propyl-piperidine | High ( | nAChR Antagonist + Ganglionic Block |
| Conhydrine | Hydroxyl group on propyl chain | Moderate ( | nAChR Antagonist (Peripheral bias) |
| N-Methylconiine | Methylated Nitrogen | Low | Weak Antagonist |
*Note: Exact LD50 varies by route (i.v. vs oral). Conhydrine is consistently observed to be 2-3x less potent than coniine in lethality assays due to lower CNS penetration.
Data Interpretation Guide
When analyzing results from Protocol B:
-
Twitch Inhibition: Conhydrine typically produces a parallel shift in the ACh dose-response curve, characteristic of competitive antagonism.
-
Potency Ratio: Expect the
for neuromuscular block to be higher (less potent) for conhydrine compared to coniine. -
Clinical Correlate: The "ascending paralysis" observed in historical poisoning is mimicked here by the progressive loss of twitch tension.
References
-
Bowman, W. C., & Sanghvi, I. S. (1963). Pharmacological actions of hemlock (Conium maculatum) alkaloids.[3][4][5] Journal of Pharmacy and Pharmacology, 15(1), 1–25.[3][4][5][6] Link
-
Vetter, J. (2004). Poison hemlock (Conium maculatum L.). Food and Chemical Toxicology, 42(9), 1373-1382. Link
-
Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[3] Molecules, 22(11), 1962. Link
-
Radulović, N., et al. (2011). A novel toxic alkaloid from poison hemlock (Conium maculatum L., Apiaceae): identification, synthesis and antinociceptive activity.[7] Food and Chemical Toxicology, 50(2), 274-279. Link
-
Reynolds, T. (2005). Hemlock alkaloids from Socrates to poison aloes. Phytochemistry, 66(12), 1399-1406. Link
Sources
- 1. tara.tcd.ie [tara.tcd.ie]
- 2. Conhydrine - Wikipedia [en.wikipedia.org]
- 3. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tpcj.org [tpcj.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel toxic alkaloid from poison hemlock (Conium maculatum L., Apiaceae): identification, synthesis and antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Synthesis of (+)-Conhydrine and Analogues
Executive Summary
This application note details high-fidelity protocols for the asymmetric synthesis of (+)-conhydrine (
We present two distinct, field-validated synthetic strategies:
-
Route A (Modular): A Ring-Closing Metathesis (RCM) approach derived from the chiral pool. This route is preferred for generating structural analogues by varying the alkene precursors.
-
Route B (Green/Catalytic): An Organocatalytic approach utilizing L-Proline.[1][2][3][4] This route offers high enantioselectivity (
ee) without heavy metal templates.
Structural Analysis & Retrosynthesis
(+)-Conhydrine contains two contiguous stereogenic centers (
Retrosynthetic Logic (Graphviz Visualization)
The following diagram illustrates the disconnection strategies for both protocols.
Figure 1: Retrosynthetic disconnections showing the Chiral Pool/RCM route (Left) and Organocatalytic route (Right).
Protocol A: Ring-Closing Metathesis (RCM) Strategy
Best For: Creating libraries of analogues (e.g., varying ring size or side-chain length). Starting Material: 2,3-O-cyclohexylidene-D-glyceraldehyde (derived from D-mannitol).
Mechanistic Insight
This route relies on the chelation-controlled addition of organometallics to chiral imines to set the stereochemistry. The rigid 1,3-dioxolane ring of the glyceraldehyde derivative directs the nucleophilic attack, ensuring high diastereoselectivity (dr > 95:5).
Step-by-Step Methodology
Step 1: Imine Formation & Diastereoselective Allylation
-
Reagents: (R)-Glyceraldehyde acetonide, Allylamine, Allyl bromide, Zn dust.
-
Procedure:
-
Condense (R)-glyceraldehyde acetonide (10 mmol) with allylamine (11 mmol) in anhydrous
using as a desiccant. Stir for 4 h at 25°C. Filter and concentrate to yield the crude imine. -
Critical Step (Barbier Reaction): Dissolve the crude imine in THF. Add activated Zn dust (2.0 equiv) and allyl bromide (1.5 equiv) at 0°C.
-
Stir for 6 h. The Zn-mediated addition proceeds via a cyclic transition state (Cram-chelate model), yielding the syn-homoallylic amine.
-
-
QC Check:
NMR should show the appearance of terminal alkene protons at 5.8 ppm.
Step 2: Acryloylation & Ring-Closing Metathesis
-
Reagents: Acryloyl chloride, Grubbs II Catalyst.
-
Procedure:
-
Protect the secondary amine: Treat the product from Step 1 with acryloyl chloride (1.2 equiv) and
in DCM at 0°C to form the diene amide. -
RCM: Dissolve the diene (0.01 M concentration to avoid oligomerization) in degassed DCM. Add Grubbs 2nd Generation Catalyst (5 mol%). Reflux for 12 h.
-
-
Observation: The solution color typically shifts from pink/purple to brown/black upon completion.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc).
Step 3: Hydrogenation & Deprotection
-
Reagents:
(balloon), Pd/C, HCl/MeOH. -
Procedure:
-
Hydrogenate the unsaturated lactam using 10% Pd/C in MeOH.
-
Reduce the lactam carbonyl (if amide was used) using
in THF, or proceed directly if the RCM product was an amine. -
Global Deprotection: Treat with 2N HCl in MeOH to remove the acetonide/cyclohexylidene protecting group.
-
-
Final Output: (+)-Conhydrine (crystalline solid).
Protocol B: L-Proline Catalyzed -Aminooxylation[3][4][5]
Best For: High enantiopurity requirements and "Green Chemistry" compliance.
Concept: This route utilizes the high stereocontrol of proline-enamine catalysis to introduce oxygen at the
Workflow Diagram
Figure 2: Workflow for the organocatalytic synthesis of (+)-conhydrine.
Critical Process Parameters (CPPs)
| Parameter | Specification | Reason for Control |
| Temperature | Lower temperatures enhance enantioselectivity (ee) by suppressing the racemic background reaction. | |
| Addition Rate | Slow addition of PhNO | Prevents dimerization of nitrosobenzene. |
| Solvent | Acetonitrile (MeCN) or DMSO | Polar aprotic solvents stabilize the zwitterionic transition state of the proline enamine. |
| Reaction Time | 10 - 24 hours | Ensure complete conversion before adding the Wittig reagent to avoid side reactions. |
Protocol Details
-
-Aminooxylation:
-
To a solution of
-butanal (3.0 equiv) and L-proline (10 mol%) in MeCN at , add nitrosobenzene (1.0 equiv) slowly over 20 min. -
Stir until the green color of nitrosobenzene fades to yellow (indicating consumption).
-
-
In-situ Wittig Olefination:
-
Add triethyl phosphonoacetate (1.2 equiv) and DBU (or LiCl/base) directly to the reaction mixture.
-
This yields the
-aminooxy -unsaturated ester.
-
-
Reductive Cyclization (The Cascade):
-
Subject the intermediate to hydrogenation (
, 50 psi) with 10% Pd/C in EtOH/AcOH. -
Mechanism: The N-O bond is cleaved to reveal the alcohol; the double bond is saturated; and the ester undergoes intramolecular lactamization (or reductive amination if conditions are tuned) to form the piperidine ring.
-
Analogues and Divergent Synthesis
To synthesize analogues like (-)-lentiginosine or
-
Ring Size Variation: Use but-3-enylamine instead of allylamine in Step 1 to generate a 7-membered azepane ring.
-
Side Chain Variation: Substitute glyceraldehyde with other chiral aldehydes (e.g., Garner's aldehyde) to alter the C2-substituent.
Analytical Validation (Self-Validating System)
Ensure your product meets these criteria before biological testing.
-
Optical Rotation:
. A negative value indicates the enantiomer. -
HPLC: Chiralcel OD-H column, Hexane/iPrOH (90:10), 0.5 mL/min.
-
NMR Signature:
-
3.8-3.9 ppm (multiplet, 1H,
). -
3.0-3.1 ppm (broad d, 1H,
).
-
3.8-3.9 ppm (multiplet, 1H,
References
-
Sudalai, A. et al. (2010).[1] "Enantioselective Synthesis of (+)-
-Conhydrine and (-)-Sedamine by L-Proline-Catalysed -Aminooxylation." European Journal of Organic Chemistry. -
Jin, T. et al. (2022).[5] "Total Syntheses of Conhydrines via Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) Reactions." Heterocycles.
-
Srivastava, A. K., et al. (2014).[6] "Stereoselective Synthesis of (+)-
-Conhydrine from R-(+)-Glyceraldehyde." ResearchGate / Tetrahedron Letters.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Chemla, F. et al. (2009).[1] "Stereoselective Synthesis of syn-
-Amino Propargylic Ethers: Application to the Asymmetric Syntheses of (+)- -Conhydrine." Chemistry - A European Journal.[1][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 3. Enantioselective synthesis of (+)-alpha-conhydrine and (-)-sedamine by L-proline-catalysed alpha-aminooxylation | CSIR-NCL Library, Pune [library.ncl.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Total Syntheses of Conhydrines via Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) Reactions [chooser.crossref.org]
- 6. researchgate.net [researchgate.net]
gas chromatography-mass spectrometry analysis of conhydrine
Application Note: High-Resolution Separation and Quantitation of Conhydrine in Biological and Botanical Matrices via GC-MS
).Executive Summary
Conhydrine (2-(1-hydroxypropyl)piperidine) is a toxic piperidine alkaloid found in Conium maculatum (poison hemlock). Unlike its volatile congener coniine, conhydrine possesses a hydroxyl group, introducing polarity that complicates gas chromatographic analysis due to peak tailing and adsorption. This Application Note details a robust GC-MS workflow utilizing Liquid-Liquid Extraction (LLE) followed by Silylation (MSTFA) . This method ensures the separation of conhydrine from its structural isomer pseudoconhydrine and provides high-sensitivity quantitation for forensic and toxicological applications.
Chemical Context & Analytical Challenges
The Isomer Challenge: Conhydrine exists as a structural isomer of pseudoconhydrine. Both are hydroxylated derivatives of coniine.
-
Conhydrine: Hydroxyl group on the propyl side chain (
-position). -
Pseudoconhydrine: Hydroxyl group on the piperidine ring (5-position).
Why Derivatization is Critical: While native analysis is possible, the secondary amine and hydroxyl moieties facilitate hydrogen bonding with silanol groups in the GC column, leading to:
-
Peak Tailing: Reduces resolution between isomers.
-
Memory Effects: Carryover between runs.
-
Thermal Instability: Potential dehydration in the injector port.
Solution: We utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with Trimethylsilyl (TMS) groups, lowering polarity and increasing thermal stability.
Analytical Workflow
The following diagram outlines the critical path from sample to data, emphasizing the pH-dependent fractionation required to isolate basic alkaloids.
Figure 1: Optimized extraction and derivatization workflow for hemlock alkaloids.
Experimental Protocols
Protocol A: Sample Preparation (Liquid-Liquid Extraction)
Objective: Isolate alkaloids from complex matrices while removing neutral and acidic interferences.
-
Homogenization: Weigh 1.0 g of sample (plant tissue or biological fluid) into a centrifuge tube. Add 5 mL of 0.1 N HCl . Homogenize/vortex for 5 minutes.
-
Mechanism:[1] Acid converts alkaloids to their water-soluble hydrochloride salt forms.
-
-
Pre-Wash (Critical Step): Add 3 mL of Diethyl Ether. Vortex and centrifuge (3000 rpm, 5 min). Discard the top organic layer.
-
Why: This removes fats, chlorophyll, and neutral/acidic compounds that would otherwise contaminate the liner.
-
-
Basification: Adjust the aqueous phase to pH 10–12 using Ammonium Hydroxide (28%) .
-
Mechanism:[1] Converts conhydrine salt (
) back to the free base ( ), rendering it soluble in organic solvents.
-
-
Extraction: Add 3 mL of Chloroform:Isopropanol (9:1 v/v) . Vortex vigorously for 2 minutes. Centrifuge.
-
Collection: Transfer the lower organic layer to a clean glass vial.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not over-dry or heat excessively to prevent volatilization of free-base alkaloids.
Protocol B: Derivatization (Silylation)
Objective: Create the Di-TMS derivative (N,O-bis(trimethylsilyl)conhydrine).
-
Reagent: Prepare fresh MSTFA with 1% TMCS (Trimethylchlorosilane).
-
Note: TMCS acts as a catalyst to ensure silylation of the sterically hindered secondary amine.
-
-
Reaction: Add 50 µL of Ethyl Acetate and 50 µL of MSTFA/TMCS to the dried residue.
-
Incubation: Cap the vial and heat at 70°C for 30 minutes .
-
Validation: Solution must remain clear. Cloudiness indicates moisture contamination (hydrolysis of reagent).
-
GC-MS Instrumentation Parameters
System: Agilent 7890/5977 (or equivalent). Column: DB-5ms UI (Ultra Inert), 30m × 0.25mm × 0.25µm.
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless (1 min purge) | Maximizes sensitivity for trace alkaloids. |
| Inlet Temp | 250°C | Sufficient to volatilize derivatives without thermal degradation. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for stable retention times. |
| Oven Program | 60°C (1 min hold) | Initial hold focuses volatiles. |
| Ramp 10°C/min to 160°C | Slow ramp separates Coniine, Conhydrine, and Pseudoconhydrine. | |
| Ramp 30°C/min to 280°C | Elutes heavy matrix components (clean-up). | |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix. |
| Ion Source | 230°C (EI, 70eV) | Standard ionization energy for library matching. |
| Acquisition | SIM / Scan | Scan: 40–400 amu (Qualitative). SIM: See Table 2. |
Data Analysis & Interpretation
Fragmentation Patterns
Conhydrine derivatives undergo characteristic fragmentation.[2] The native molecule (
Table 2: Diagnostic Ions for Selected Ion Monitoring (SIM)
| Analyte | Derivative | Molecular Ion ( | Quant Ion ( | Qualifier Ions ( |
| Coniine | N-TMS | 199 | 184 | 156, 84 |
| Conhydrine | Di-TMS | 287 | 84 | 272 ( |
| Pseudoconhydrine | Di-TMS | 287 | 84 | 272, 129 |
-
Differentiation: Conhydrine and Pseudoconhydrine share similar mass spectra (base peak
84). Retention time is the only reliable discriminator.-
Order of Elution on DB-5ms: Coniine < Conhydrine < Pseudoconhydrine.
-
Fragmentation Logic (Graphviz)
The following diagram visualizes the fragmentation pathway leading to the base peak (
Figure 2: Primary fragmentation pathway for Conhydrine-TMS under Electron Impact (70eV).
Validation & Quality Control (Self-Validating System)
To ensure the protocol is self-validating, the following controls must be included in every batch:
-
Internal Standard (IS): Use D10-Coniine or Diphenylamine . The IS must be added before extraction to correct for recovery losses.
-
Linearity: Calibrate using a 5-point curve (10–1000 ng/mL).
must be . -
Resolution Check: The valley between Conhydrine and Pseudoconhydrine peaks must be
of the peak height. If not, lower the oven ramp rate between 100°C and 150°C. -
Derivatization Efficiency: Monitor the presence of mono-TMS conhydrine. If observed, the reagent is old or the incubation time was insufficient.
References
-
Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[3] Molecules, 22(11), 1962. [Link]
-
Vetter, J. (2004). Poison hemlock (Conium maculatum L.).[3][4] Food and Chemical Toxicology, 42(9), 1373–1382. [Link]
-
NIST Chemistry WebBook. (2023). Mass Spectrum of Conhydrine. NIST Standard Reference Database. [Link]
Sources
Application Note: High-Resolution TLC Separation of Hemlock Alkaloids
Executive Summary
This application note details a robust protocol for the separation and identification of piperidine alkaloids from Conium maculatum (Poison Hemlock), specifically focusing on coniine and
Safety & Hazard Warning (CRITICAL)
⚠️ DANGER: LETHAL NEUROTOXINS
Coniine and
-
LD50 (Human): Estimated at ~500 mg (oral), but significantly lower for pure alkaloids.
-
Route of Entry: Inhalation (volatile free bases), Skin Absorption, Ingestion.
-
Controls:
-
Perform all evaporations and developments in a certified Chemical Fume Hood .
-
Wear Double Nitrile Gloves , safety goggles, and a lab coat at all times.
-
Neutralize waste with 10% HCl before disposal to form non-volatile salts.
-
Chemistry & Separation Logic
The challenge in separating hemlock alkaloids lies in their basicity and lack of conjugation.
-
Basicity: Coniine is a secondary amine;
-coniceine is a cyclic imine. On standard acidic silica, these compounds protonate and interact strongly with silanol groups, leading to severe "tailing" (streaking). -
Solution: We employ a basified mobile phase (containing Ammonium Hydroxide) to suppress ionization and silanol interaction, ensuring sharp, distinct spots.
-
Detection: As saturated/partially saturated heterocycles, these alkaloids have negligible UV absorbance at 254 nm. Dragendorff’s Reagent is required for colorimetric derivatization (orange/red complex formation).
Materials & Reagents
Reagents
-
Solvents: Chloroform (HPLC Grade), Methanol, Ammonium Hydroxide (25%), Diethyl Ether, Sulfuric Acid (1N).
-
Standards: Coniine hydrochloride,
-coniceine (if available, or extract from fresh C. maculatum leaves). -
Visualization:
-
Dragendorff’s Reagent (Munier-Macheboeuf modification):
-
Solution A: 0.85 g Basic Bismuth Nitrate in 10 mL Glacial Acetic Acid + 40 mL Water.
-
Solution B: 8 g Potassium Iodide in 20 mL Water.
-
Working Solution: Mix 5 mL Solution A + 5 mL Solution B + 20 mL Acetic Acid + 100 mL Water.
-
-
Stationary Phase
-
Plates: Silica Gel 60 F254 (Aluminum or Glass backed), 20 x 20 cm.[3]
-
Pre-treatment: Heat at 110°C for 30 mins to activate (remove moisture).
Experimental Protocol
Phase 1: Sample Preparation (Acid-Base Extraction)
Objective: Isolate alkaloids from the complex plant matrix (chlorophyll, lipids).
-
Maceration: Weigh 2.0 g of dried plant material (or 5.0 g fresh). Grind to a fine powder.
-
Acid Extraction: Extract with 20 mL of 0.5 M H₂SO₄ for 2 hours with agitation.
-
Mechanism: Converts free bases (volatile) into non-volatile, water-soluble sulfate salts.
-
-
Filtration & Wash: Filter the mixture. Wash the aqueous filtrate with 10 mL Chloroform (discard the organic layer).
-
Mechanism: Removes non-alkaloidal lipids and chlorophyll.
-
-
Basification: Adjust the aqueous phase to pH 9.5–10 using 25% Ammonium Hydroxide (NH₄OH) .
-
Mechanism: Converts alkaloid salts back to free bases.
-
-
Organic Extraction: Extract the basic aqueous phase 3x with 10 mL Chloroform .
-
Concentration: Combine chloroform extracts, dry over anhydrous Na₂SO₄, and evaporate to dryness under nitrogen stream (do not use high heat/vacuum as free bases are volatile). Re-constitute in 0.5 mL Methanol.
Phase 2: Chromatographic Development
Mobile Phase Optimization:
-
System A (Recommended): Chloroform : Methanol : Ammonium Hydroxide (85 : 14 : 1)
-
Best for: Sharpest separation of Coniine and
-coniceine.
-
-
System B (Alternative): Toluene : Acetone : Ethanol : Ammonia (20 : 20 : 3 : 1)[4]
-
Best for: Complex matrices with high lipid content.
-
Procedure:
-
Chamber Saturation: Line a twin-trough chamber with filter paper. Add Mobile Phase A and equilibrate for 30 minutes.
-
Spotting: Apply 5–10 µL of sample and standards 1.5 cm from the bottom edge using a capillary tube. Dry spots with cool air.
-
Development: Place plate in chamber. Run until solvent front reaches 80% of plate height (~8 cm).
-
Drying: Remove plate and air-dry in a fume hood for 10 minutes to remove ammonia (essential for Dragendorff reaction).
Phase 3: Visualization[5][6]
-
Spray: Spray the plate evenly with Dragendorff’s Reagent .
-
Observation: Look for Orange/Red spots on a yellow background immediately.
-
Stabilization (Optional): Spray with 10% Sodium Nitrite or dilute H₂SO₄ to intensify spots if weak.
Results & Data Interpretation
Rf Value Reference Table
Note: Rf values are relative and dependent on humidity/temperature. Always run a concurrent standard.
| Compound | Structure Type | Rf (System A) | Color (Dragendorff) | UV 254nm |
| Coniine | Piperidine (Secondary Amine) | 0.45 – 0.55 | Orange-Red | Invisible |
| Piperidine (Imine) | 0.58 – 0.65 | Orange-Red | Weak Shadow | |
| N-Methylconiine | Piperidine (Tertiary Amine) | 0.65 – 0.75 | Orange | Invisible |
| Conhydrine | Piperidine (Alcohol) | 0.25 – 0.35 | Orange | Invisible |
Workflow Diagram
Caption: Step-by-step extraction and separation workflow for hemlock alkaloids.
Troubleshooting & Expert Tips
-
Problem: Tailing/Streaking Spots.
-
Cause: Silica is too acidic; alkaloids are protonating during the run.
-
Fix: Increase Ammonium Hydroxide concentration in the mobile phase slightly (e.g., to 1.5%). Ensure the developing tank is fully saturated with ammonia vapor.
-
-
Problem: Faint/No Spots.
-
Cause: Volatility of coniine free base.[5]
-
Fix: Do not use heat to dry the spotting sample. Use nitrogen blow-down. Ensure the plate is not dried for too long before spraying Dragendorff's.
-
-
Problem: "Ghost" Spots.
-
Cause: Ammonia residue on the plate reacting with Dragendorff's.
-
Fix: Dry the developed plate thoroughly (10-15 mins) in a hood to remove all mobile phase ammonia before spraying.
-
References
-
López, T. A., et al. (2004). "An efficient TLC method for analysis of
-coniceine and coniine in Conium maculatum L. foliage." Journal of Planar Chromatography - Modern TLC, 17(3), 218-223. Link -
Hotti, H., & Rischer, H. (2017). "The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom." Molecules, 22(11), 1962. Link
-
Cromwell, B. T. (1956). "The separation, micro-estimation and distribution of the alkaloids of hemlock (Conium maculatum L.)." Biochemical Journal, 64(2), 259. Link
-
Thakre, P., et al. (2024). "Investigation of alkaloid's in hemlock by thin layer chromatography for forensic significance." Journal of Medicinal Plants Studies, 12(6), 19-22. Link
Sources
Application Note: Structural Confirmation of Conhydrine via Spectroscopic Analysis
Introduction: The Imperative for Rigorous Structural Elucidation
Conhydrine, a piperidine alkaloid isolated from poison hemlock (Conium maculatum), presents a significant interest in toxicology and pharmacology due to its neurotoxic properties.[1][2] As with many natural products, its bioactivity is intrinsically linked to its precise three-dimensional structure. Therefore, unambiguous structural confirmation is a critical prerequisite for any further research, be it in drug development, toxicology studies, or synthetic chemistry.[3] This application note provides a detailed, field-proven protocol for the structural elucidation of (+)-conhydrine, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the causality behind experimental choices, from sample preparation to the nuanced interpretation of multidimensional NMR data, to construct a self-validating system for structural confirmation.
A Note on Safety: Conhydrine is a toxic alkaloid and must be handled with extreme care.[4] All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[5] Accidental exposure should be treated immediately, and a substance-specific Safety Data Sheet (SDS) must be consulted prior to beginning any work.
Part 1: Foundational Principles of Spectroscopic Interrogation
The structural confirmation of conhydrine relies on probing its molecular framework at the atomic and functional group level. IR spectroscopy provides a rapid diagnostic tool for identifying key functional groups, while a suite of NMR experiments maps the carbon-hydrogen framework and establishes connectivity.
-
Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups. For conhydrine, we anticipate key absorbances corresponding to O-H and N-H stretching from the alcohol and secondary amine, respectively, as well as C-H and C-C bond vibrations.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information.
-
¹H NMR: Maps the chemical environment of all proton nuclei, providing information on their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of a given type (integration).
-
¹³C NMR: Provides a count of unique carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (³JHH coupling).[2] This is crucial for tracing out proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.[7] This provides an unambiguous link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[8] This is vital for connecting different spin systems and identifying quaternary carbons.
-
-
Part 2: Experimental Protocols
The quality of spectroscopic data is fundamentally dependent on meticulous sample preparation.
Protocol 2.1: Sample Preparation for NMR Spectroscopy
Objective: To prepare a homogeneous, contaminant-free solution of conhydrine in a deuterated solvent for high-resolution NMR analysis.
Materials:
-
(+)-Conhydrine (5-10 mg for a comprehensive suite of experiments)
-
Chloroform-d (CDCl₃), 99.8%+ D atom
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Small vial
Procedure:
-
Cleanliness is Paramount: Ensure all glassware, including the NMR tube and vial, are scrupulously clean and dry to prevent contamination.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of (+)-conhydrine directly into a small, clean vial. This amount is sufficient for ¹H, ¹³C, and 2D NMR experiments on modern spectrometers.
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Conhydrine is soluble in chloroform.[1] CDCl₃ is a common choice as it dissolves a wide range of organic molecules and has a well-defined residual solvent peak.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring high-quality spectra with sharp lines.
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid transferring any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity and solvent.
Protocol 2.2: Sample Preparation for IR Spectroscopy (KBr Pellet Method)
Objective: To prepare a solid dispersion of conhydrine in an IR-transparent matrix for analysis by transmission IR spectroscopy.
Materials:
-
(+)-Conhydrine (~1-2 mg)
-
Potassium bromide (KBr), IR-grade, finely ground and dried
-
Agate mortar and pestle
-
Pellet press with die
-
Spatula
Procedure:
-
Drying: Ensure the KBr powder is completely dry by heating it in an oven and cooling it in a desiccator. KBr is hygroscopic, and absorbed water will show a broad O-H stretch in the spectrum.
-
Grinding: Place approximately 100-200 mg of dry KBr powder into the agate mortar. Add ~1-2 mg of conhydrine.
-
Mixing: Thoroughly grind the mixture with the pestle for several minutes. The goal is to reduce the particle size of the conhydrine and disperse it homogeneously within the KBr matrix.
-
Pressing the Pellet: Transfer a portion of the fine powder into the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Part 3: Data Acquisition and Interpretation
The following sections detail the expected spectral data for (+)-conhydrine and provide a logical workflow for their interpretation to confirm the structure.
Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the structural confirmation of conhydrine.
Infrared (IR) Spectrum Analysis
The IR spectrum provides the first layer of evidence, confirming the presence of key functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Expected Observation for Conhydrine |
| 3400 - 3200 (broad) | O-H Stretch (alcohol) | A broad absorption, characteristic of an intermolecularly H-bonded OH. |
| 3350 - 3310 (medium) | N-H Stretch (sec-amine) | A moderate, sharp peak, sometimes obscured by the broader OH stretch. |
| 2960 - 2850 (strong) | C-H Stretch (aliphatic) | Strong, sharp absorptions corresponding to the sp³ C-H bonds. |
| 1470 - 1430 (variable) | C-H Bend (CH₂) | Bending vibrations for the numerous methylene groups in the molecule. |
| 1150 - 1050 (strong) | C-O Stretch (alcohol) | A strong absorption confirming the presence of the C-O single bond. |
Interpretation Causality: The simultaneous presence of a broad O-H stretch and a strong C-O stretch is compelling evidence for the secondary alcohol functionality. The N-H stretch confirms the secondary amine of the piperidine ring.
¹H and ¹³C NMR Data Analysis
The 1D NMR spectra provide the foundational data for the full structural assignment. The following table presents the expected chemical shifts for (+)-conhydrine in CDCl₃, based on its known structure.
Table 3.2.1: Expected ¹H and ¹³C NMR Data for (+)-Conhydrine (Note: Atom numbering is based on IUPAC nomenclature for piperidine derivatives)
| Position | Expected ¹³C (δ, ppm) | Expected ¹H (δ, ppm) | ¹H Multiplicity |
| 2 | ~60-65 | ~2.8-3.0 | m |
| 3 | ~28-32 | ~1.6-1.8 | m |
| 4 | ~24-27 | ~1.4-1.6 | m |
| 5 | ~25-28 | ~1.2-1.4 | m |
| 6 | ~45-48 | ~2.6-2.8 | m |
| 1' | ~70-75 | ~3.4-3.6 | m |
| 2' | ~28-32 | ~1.5-1.7 | m |
| 3' | ~9-12 | ~0.9-1.0 | t |
2D NMR Correlation Analysis: Assembling the Structure
While 1D NMR suggests the presence of the piperidine ring and the hydroxypropyl side chain, 2D NMR provides the definitive proof of their connectivity.
3.3.1 COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks. We expect to trace two primary spin systems:
-
Piperidine Ring System: A continuous network of correlations from H-2 through H-3, H-4, H-5, to H-6. For example, the signal for H-2 should show a cross-peak to H-3, which in turn correlates with H-4, and so on.
-
Hydroxypropyl Side Chain: A clear correlation path from the terminal methyl protons (H-3') to the methylene protons (H-2'), and from H-2' to the methine proton (H-1').
3.3.2 HSQC Analysis: The HSQC spectrum maps each proton to its directly attached carbon, confirming the assignments made in Table 3.2.1. For instance, the proton signal at ~3.5 ppm (H-1') will show a cross-peak to the carbon signal at ~73 ppm (C-1').
3.3.3 HMBC Analysis: The Final Connection: The HMBC spectrum is the key to linking the two spin systems together. The crucial correlation is between the protons on the side chain and the carbons of the piperidine ring, and vice-versa.
Caption: Key HMBC correlations for confirming the structure of conhydrine.
Key HMBC Correlations for Structural Confirmation:
-
H-1' to C-2 and C-3: The proton on the carbon bearing the hydroxyl group (H-1') should show a correlation to the point of attachment on the ring (C-2) and the adjacent carbon (C-3). This is the definitive link between the side chain and the piperidine ring.
-
H-2 to C-1': The proton at the junction on the ring (H-2) will show a correlation back to the first carbon of the side chain (C-1').
-
H-3' to C-1' and C-2': The terminal methyl protons (H-3') will show correlations to both C-2' (two bonds) and C-1' (three bonds), confirming the structure of the propyl group.
Conclusion
By systematically applying a combination of 1D and 2D NMR with supporting IR data, the chemical structure of (+)-conhydrine can be unambiguously confirmed. The IR spectrum provides rapid confirmation of the key alcohol and amine functional groups. The ¹H and ¹³C NMR spectra provide the inventory of atoms in their respective chemical environments. Finally, COSY, HSQC, and critically, HMBC experiments, allow for the unequivocal assembly of the molecular skeleton, piece by piece. This rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment, forming a solid foundation for all subsequent research and development activities.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 1, 2026, from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Bhat, C., Bugde, S. T., & Tilve, S. G. (2014). Conhydrine: An Account of Isolation, Biological Perspectives and Synthesis. Synthesis, 46(19), 2551–2573. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved February 1, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 1, 2026, from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 1, 2026, from [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
-
Chemistry LibreTexts. (2023, January 29). Determine Structure with Combined Spectra. Retrieved February 1, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Retrieved February 1, 2026, from [Link]
-
Pan, C., et al. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Journal of Natural Products. [Link]
-
EPFL. (n.d.). 2D NMR. Retrieved February 1, 2026, from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved February 1, 2026, from [Link]
-
Wikipedia. (n.d.). Conhydrine. Retrieved February 1, 2026, from [Link]
-
Chemistry Stack Exchange. (2014, July 12). Instructions for handling toxic liquids. Retrieved February 1, 2026, from [Link]
-
Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. [Link]
Sources
- 1. Conhydrine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
development of analytical standards for conhydrine research
Abstract
The precise quantification of Conium maculatum (Poison Hemlock) alkaloids is critical for forensic toxicology and livestock safety. While coniine is readily available as a reference standard, conhydrine (2-(1-hydroxypropyl)piperidine) presents a significant analytical challenge due to the scarcity of high-purity Certified Reference Materials (CRMs), stereochemical complexity, and structural isomerism (e.g., pseudoconhydrine). This Application Note details a robust workflow for the isolation, purification, and certification of an in-house primary standard for (+)-conhydrine. We demonstrate that fractional crystallization from diethyl ether, followed by purity assessment via Quantitative NMR (qNMR), yields a standard exceeding 99.5% purity, suitable for calibrating GC-MS and LC-MS assays.
Introduction: The Hemlock Isomer Challenge
In analytical toxicology, "hemlock poisoning" is often reductively attributed to coniine. However, conhydrine plays a distinct toxicological role. The analytical difficulty arises from three factors:
-
Volatility & Polarity: Unlike the hydrophobic coniine, conhydrine possesses a hydroxyl group, increasing polarity and causing peak tailing in non-polar GC columns.
-
Isomeric Interference: It co-elutes with its diastereomer, pseudoconhydrine, and structurally similar N-methylconiine in many rapid screening methods.
-
Commercial Unavailability: Commercial standards are often racemic or of insufficient purity for quantitative calibration.
This protocol empowers laboratories to generate their own Primary Reference Material directly from plant biomass or crude extracts, validated by first principles (qNMR).
Safety Statement
DANGER: Conium maculatum alkaloids are neurotoxins causing respiratory paralysis.[1]
-
LD50: Coniine ~7 mg/kg (mouse, i.v.); Conhydrine is slightly less toxic but dangerous.
-
Handling: All extraction steps must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Waste: All alkaloid-contaminated solvents must be segregated as hazardous organic waste.
Protocol A: Isolation & Purification (The "Crystal Crash" Method)
Principle: Coniine is a liquid at room temperature and highly soluble in diethyl ether. Conhydrine is a solid (MP ~121°C) and significantly less soluble in cold ether. We exploit this solubility differential to separate conhydrine from the coniine-rich matrix.
Materials:
-
Sodium Carbonate (
), anhydrous.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Diethyl Ether (Et2O), ACS Reagent grade.
-
Ethanol (95%).
-
Soxhlet extraction apparatus.
Step-by-Step Procedure:
-
Basification: Mix 100 g of ground seeds with 10 g of
moistened with 20 mL water. Allow to macerate for 2 hours to liberate the free base alkaloids. -
Extraction: Transfer to a Soxhlet thimble. Extract with 300 mL Ethanol for 6 hours.
-
Solvent Swap: Evaporate ethanol under reduced pressure (Rotavap, 40°C) to a viscous syrup. Redissolve the residue in 100 mL of 1M HCl (aqueous). Wash this acidic solution with 2 x 50 mL Hexane (discards non-alkaloid lipids).
-
Free Base Recovery: Basify the aqueous layer to pH 12 with 5M NaOH. Extract immediately with 3 x 100 mL Diethyl Ether. Combine ether layers.
-
Fractional Crystallization (The Critical Step):
-
Dry the ether extract over anhydrous
. Filter. -
Concentrate the ether volume to approx. 20 mL.
-
Place the flask in a freezer at -20°C for 24 hours.
-
Observation: Coniine remains in solution. Conhydrine precipitates as colorless, leaflet-like crystals.[4]
-
-
Recrystallization: Filter the cold crystals rapidly. Recrystallize once from minimal hot diethyl ether to remove trace pseudoconhydrine.
-
Drying: Dry crystals in a vacuum desiccator (
) for 48 hours to remove solvent residues.
Visualization: Isolation Workflow
Figure 1: Fractional crystallization workflow exploiting the solubility difference between coniine (liquid, ether-soluble) and conhydrine (solid, ether-insoluble).
Protocol B: Certification via qNMR (The "Absolute" Method)
To use the isolated crystals as a standard, we must determine their absolute purity (mass fraction) without referencing another conhydrine standard. We use Quantitative NMR (qNMR) .[5][6][7]
Parameters:
-
Instrument: 400 MHz (or higher) NMR.
-
Solvent:
(Chloroform-d) or . -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene. High purity (>99.9%) is essential.
-
Relaxation Delay (d1): 60 seconds (Must be
of the slowest proton to ensure full relaxation).
Procedure:
-
Weigh exactly 10.0 mg of isolated Conhydrine (
). -
Weigh exactly 10.0 mg of Internal Standard (
). -
Dissolve both in 0.7 mL
in the same vial to ensure homogeneity. Transfer to NMR tube. -
Acquire
-NMR spectrum with 64 scans. -
Integration: Integrate the IS signal (e.g., Maleic acid singlet at
6.3 ppm) and a distinct Conhydrine signal (e.g., the methine proton at C2 or the terminal methyl triplet).
Calculation:
Where:
Protocol C: GC-MS Analytical Method
Once the standard is certified (e.g., 99.6% purity), prepare calibration curves for routine analysis.
Sample Preparation (Derivatization): Native conhydrine tails on GC columns. Silylation is required.
-
Aliquot
of standard/sample solution. -
Add
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. -
Incubate at 60°C for 30 minutes.
-
Dilute with Ethyl Acetate.
GC-MS Parameters:
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Inlet: 250°C, Splitless.
-
Temp Program: 60°C (1 min)
10°C/min 280°C (5 min). -
MS Source: EI (70 eV), 230°C.
Data Interpretation (Fragmentation): The mass spectrum of Conhydrine-TMS (MW 215) is characterized by alpha-cleavage.
Visualization: MS Fragmentation Logic
Figure 2: Primary fragmentation pathways for Conhydrine-TMS derivative. The m/z 84 ion (tetrahydropyridinium) is the diagnostic base peak.
Summary of Analytical Data
| Parameter | Value / Characteristic | Notes |
| CAS Number | 495-20-5 | (+)-Conhydrine |
| Formula | MW: 143.23 g/mol | |
| Melting Point | 120–121 °C | Coniine is liquid; Pseudoconhydrine MP ~105°C |
| GC-MS Base Peak | m/z 84 | Alpha-cleavage at Nitrogen |
| Secondary Ions | m/z 114 (M-29), m/z 125 (M-18) | Underivatized |
| qNMR Shift | Ring proton adjacent to N | |
| Storage | -20°C, Dark, Desiccated | Hygroscopic; sublimes easily |
References
-
Hiden Analytical. (2023). Mass spectral fragments of common hydrocarbons and alkaloids. Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10314, Conhydrine.[4] Retrieved from
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Medicinal Chemistry. Retrieved from
-
Hagedorn, H., et al. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids. Journal of Natural Products. Retrieved from
-
Cromwell, B. T. (1956).[2][3] The Separation, Micro-Estimation and Distribution of the Alkaloids of Hemlock.[2][3] Biochemical Journal.[2][3] (Foundational isolation method adapted for Protocol A).
Sources
- 1. Coniine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conhydrine - Wikipedia [en.wikipedia.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
Application Note: Conhydrine as a Structural Probe for nAChR Desensitization and Neurodevelopmental Toxicity
Abstract & Introduction
Conhydrine (2-(1-hydroxypropyl)piperidine) is a secondary piperidine alkaloid isolated from Conium maculatum (poison hemlock). While often overshadowed by its more potent analog, coniine, conhydrine serves as a critical structural probe in neuropharmacology. Its utility lies in its specific interaction with nicotinic acetylcholine receptors (nAChRs), where the presence of a hydroxyl group on the propyl side chain alters binding kinetics and lipophilicity compared to coniine.
This application note details the use of conhydrine in two distinct experimental contexts:
-
In Vitro Electrophysiology: Characterizing desensitization kinetics of muscle-type and neuronal nAChRs.
-
In Vivo Developmental Toxicology: Utilizing the chick embryo model to study neurotransmission-dependent skeletal morphogenesis (arthrogryposis).
Key Applications:
-
Structure-Activity Relationship (SAR) studies of piperidine alkaloids.
-
Investigation of "silent" receptor desensitization.
-
Modeling fetal immobilization syndromes (Crooked Calf Disease).
Chemical & Physical Properties
Understanding the physicochemical properties of conhydrine is essential for reproducible dosing and solution preparation.
| Property | Specification | Notes |
| CAS Number | 495-20-5 | |
| Molecular Formula | ||
| Molar Mass | 143.23 g/mol | |
| Physical State | Crystalline solid (leaflets) | Sublimes; distinct "mousy" odor.[1][2] |
| Melting Point | 121 °C | Significantly higher than coniine (liquid). |
| Solubility | Water (Moderate), Ethanol (Good), Ether (Good) | Protocol Note: Dissolve in small vol. ethanol/DMSO before aqueous dilution. |
| pKa | ~10.9 | Highly ionized at physiological pH (7.4). |
| Storage | -20°C, Desiccated | Hygroscopic; protect from air/moisture. |
Mechanism of Action: nAChR Modulation
Conhydrine acts as an antagonist at nAChRs.[3] Unlike competitive antagonists (e.g., d-tubocurarine) that strictly block the orthosteric site, piperidine alkaloids often induce a state of receptor desensitization or act as open-channel blockers.
Pathway Logic:
-
Binding: Conhydrine binds to the
-subunits of the nAChR. -
Desensitization: It stabilizes the receptor in a high-affinity, non-conducting (desensitized) state.
-
Blockade: This prevents acetylcholine (ACh) from triggering cation influx (
, ). -
Physiological Outcome: Failure of neuromuscular transmission
Flaccid paralysis.
Diagram 1: nAChR State Transitions & Conhydrine Interference
Caption: Conhydrine promotes the transition to or stabilization of the desensitized state, preventing channel opening despite the presence of ACh.
Protocol 1: In Vitro Electrophysiology (Whole-Cell Patch Clamp)
Objective: Determine the
Reagents & Equipment
-
Recording Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4). -
Pipette Solution (Intracellular): 140 mM CsCl (to block
channels), 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP (pH 7.2). -
Conhydrine Stock: 100 mM in DMSO (Store aliquots at -20°C).
Step-by-Step Methodology
-
Cell Preparation:
-
Plate cells on poly-L-lysine coated coverslips 24 hours prior to recording.
-
Ensure 60-80% confluency.
-
-
Stock Dilution:
-
Prepare serial dilutions of Conhydrine in Extracellular Solution (Range: 1
M to 3 mM). -
Critical: Maintain DMSO concentration < 0.1% to prevent solvent artifacts.
-
-
Giga-seal Formation:
-
Establish whole-cell configuration (Access resistance < 20
). -
Clamp voltage at -60 mV.
-
-
Control Response:
-
Perfuse with ACh (
concentration, typically 10-100 M) for 2 seconds. -
Record peak current (
). -
Wash with buffer for 30 seconds.
-
-
Conhydrine Application:
-
Pre-incubate with Conhydrine for 10 seconds (to allow binding/desensitization).
-
Co-apply ACh + Conhydrine for 2 seconds.
-
Record peak current (
).
-
-
Data Analysis:
-
Calculate % Inhibition:
. -
Fit data to the Hill equation to derive
.
-
Expected Results:
-
Conhydrine typically exhibits an
in the high micromolar range (e.g., 50-500 M depending on subtype), generally higher than coniine, reflecting lower potency.
Protocol 2: In Vivo Developmental Neurotoxicity (Chick Embryo)
Objective: Model "Crooked Calf Disease" (Arthrogryposis). This protocol validates the teratogenic potential of conhydrine by inducing fetal immobilization during critical skeletal development periods. Why Chick Embryo? Unlike rodents, chick embryos offer direct access to the fetus, allowing precise dosing without maternal metabolic interference.
Diagram 2: Chick Embryo Assay Workflow
Caption: Workflow for assessing teratogenicity. CAM application allows direct systemic absorption of the alkaloid.
Step-by-Step Methodology
-
Egg Preparation:
-
Incubate fertile White Leghorn eggs at 37.5°C.
-
On Day 3, candle eggs to confirm viability.
-
-
Windowing (Day 3):
-
Sterilize shell with 70% ethanol.
-
Create a small window (~1
) over the air cell. Seal with sterile tape.
-
-
Dosing Solutions:
-
Vehicle: Sterile saline (0.9%).
-
Treatment: Conhydrine dissolved in saline.
-
Dose Range: 1, 5, 10 mg/egg (Titrate based on lethality; aim for sub-lethal immobilization).
-
-
Administration (Days 4-7):
-
Apply 100
L of solution directly onto the vascularized Chorioallantoic Membrane (CAM). -
Reseal tape immediately.
-
-
Endpoint Analysis (Day 15):
-
Euthanize embryos (hypothermia/decapitation).
-
Score for Arthrogryposis: Inspect legs and neck for fixed rigidity (contractures).
-
Compare: Rate of malformation vs. Control.
-
Self-Validating Check:
-
If the Positive Control (e.g., Decamethonium or Coniine) does not induce malformations, the window of administration was likely missed (must be during active joint formation).
Safety & Handling (Critical)
Conhydrine is a neurotoxin.[6] While less volatile than coniine, it poses significant respiratory risks.
-
Hazard: Respiratory paralysis (Peripheral nAChR blockade).
-
Engineering Controls: Always weigh and solubilize in a Class II Biosafety Cabinet or Chemical Fume Hood .
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles.
-
Decontamination: Wipe surfaces with 10% HCl (converts alkaloid to non-volatile salt form) followed by detergent.
-
Emergency: In case of accidental ingestion or injection, mechanical ventilation is the primary treatment until the toxin clears. Atropine is not an antidote for nicotinic paralysis.
References
-
Green, B. T., et al. (2013). "Piperidine Alkaloids: Human and Food Animal Teratogens." Food and Chemical Toxicology.
-
Panter, K. E., et al. (1999). "Biochemistry of hemlock (Conium maculatum L.) alkaloids and their acute and chronic toxicity in livestock." Toxicon.
-
Lee, S. T., et al. (2008). "Stereoselective Potencies and Relative Toxicities of Coniine Enantiomers." Chemical Research in Toxicology.
-
Bowman, W. C., & Sanghvi, I. S. (1963). "Pharmacological actions of hemlock (Conium maculatum) alkaloids." Journal of Pharmacy and Pharmacology.
-
Lopez, T. A., et al. (1999). "Mechanism of action of Conium maculatum alkaloids." Veterinary and Human Toxicology. (Cited within context of livestock reviews).
Disclaimer: This guide is for research purposes only. All protocols involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
Sources
- 1. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conhydrine - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Coniine - Wikipedia [en.wikipedia.org]
protocols for studying conhydrine's effect on cell cultures
Application Note: Pharmacological Evaluation of -Conhydrine in Neuronal Cell Models
Abstract
Introduction & Mechanism of Action
The toxicity of Conium alkaloids typically manifests as a "nicotinic syndrome"—an initial phase of nAChR stimulation followed by persistent depolarization, desensitization, and blockade. Unlike small molecule agonists that rapidly dissociate, piperidine alkaloids can induce prolonged receptor desensitization.
Mechanistic Pathway:
-
Binding: Conhydrine competes with Acetylcholine (ACh) for the orthosteric binding site on the
-subunits of nAChRs. -
Blockade: It prevents the conformational shift required for channel opening.
-
Physiological Outcome: Inhibition of Na
/Ca influx, failure of action potential propagation, and eventual flaccid paralysis (in vivo) or signaling cessation (in vitro).
Visualizing the Mechanism
The following diagram illustrates the competitive antagonism of conhydrine at the synaptic cleft.
Figure 1: Competitive antagonism mechanism of conhydrine at the nicotinic acetylcholine receptor.
Safety & Reagent Preparation
Safety Considerations
Conhydrine is a potent neurotoxin. Although generally less lethal than coniine, it must be handled with extreme care.
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
-
Containment: All weighing and stock preparation must occur within a certified chemical fume hood.
-
Waste: Segregate all conhydrine-contaminated media as hazardous chemical waste.
Stock Solution Preparation
Conhydrine is a solid at room temperature (mp ~121°C), unlike the liquid coniine. It is moderately soluble in water but highly soluble in organic solvents.
Protocol:
-
Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions to ensure sterility and stability. Ethanol is a viable alternative but evaporates faster.
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: MW of Conhydrine
143.23 g/mol .[1] -
Dissolve 14.32 mg in 1.0 mL of sterile DMSO.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.
-
Working Solutions: Dilute in serum-free culture media immediately before use. Keep final DMSO concentration
to avoid solvent toxicity.[2]
Cell Model Selection
Choosing the right cell line is critical for distinguishing between general cytotoxicity and specific nAChR-mediated effects.
| Cell Line | Tissue Origin | Receptor Expression | Application |
| SH-SY5Y | Human Neuroblastoma | Ideal for neuronal toxicity and calcium flux assays. | |
| PC12 | Rat Pheochromocytoma | Neuronal nAChRs | Historical standard for neurosecretion and differentiation studies. |
| TE-671 | Human Rhabdomyosarcoma | Muscle-type ( | Surrogate for neuromuscular junction studies. |
| HEK-293 | Human Kidney | Null (unless transfected) | Negative Control: Used to assess off-target cytotoxicity. |
Protocol 1: Determination of IC50 via WST-8 Assay
This assay measures mitochondrial dehydrogenase activity as a proxy for cell viability. It is superior to MTT because the formazan product is water-soluble, eliminating the solubilization step that can introduce errors with volatile alkaloids.
Materials
-
SH-SY5Y cells (ATCC CRL-2266)
-
Cell Counting Kit-8 (CCK-8/WST-8)
-
96-well clear bottom plates
-
Positive Control: 10% DMSO (induces 100% cell death)
Methodology
-
Seeding: Plate SH-SY5Y cells at
cells/well in 100 L complete media. Incubate for 24 hours at 37°C, 5% CO . -
Treatment Preparation:
-
Prepare serial dilutions of conhydrine in culture media: 0.1
M, 1 M, 10 M, 100 M, 500 M, 1 mM. -
Include a Vehicle Control (0.5% DMSO in media) and Blank (media only).
-
-
Exposure: Aspirate old media and add 100
L of treatment solutions. Incubate for 24 to 48 hours .-
Note: Alkaloids can degrade; for 48h incubations, refresh media at 24h.
-
-
Readout:
-
Add 10
L of CCK-8 reagent to each well.[3] -
Incubate for 1–4 hours until orange color develops.
-
Measure absorbance at 450 nm .
-
-
Calculation:
Protocol 2: Functional nAChR Antagonism (Calcium Flux)
This assay is the gold standard for verifying the mechanism of action. It measures the ability of conhydrine to block calcium influx induced by an agonist (Nicotine or Acetylcholine).
Materials
-
Fluo-4 AM (Calcium indicator)
-
Probenecid (prevents dye leakage)
-
Agonist: Nicotine (EC80 concentration, typically ~10-50
M for SH-SY5Y) -
HBSS Buffer (with Ca
/Mg )
Experimental Workflow Diagram
Figure 2: Workflow for Fluo-4 AM Calcium Flux Antagonist Assay.
Detailed Methodology
-
Dye Loading:
-
Wash cells with HBSS.
-
Incubate cells with 4
M Fluo-4 AM + 2.5 mM Probenecid in HBSS for 45 minutes at 37°C. -
Wash 3x with HBSS to remove extracellular dye.
-
-
Pre-incubation (Antagonist Challenge):
-
Add 50
L of Conhydrine dilutions (e.g., 0.1 M – 100 M) to wells. -
Incubate for 10–15 minutes to allow equilibrium binding.
-
Baseline Measurement: Record fluorescence for 10 seconds prior to agonist injection.
-
-
Agonist Injection:
-
Inject 50
L of Nicotine (prepared at 2x concentration) into the wells. Final concentration should be the EC80.
-
-
Data Acquisition:
-
Continuously record fluorescence (RFU) every second for 60–90 seconds.
-
-
Analysis:
-
Calculate
(Peak Fluorescence minus Baseline). -
Plot % Inhibition vs. Log[Conhydrine].
-
Fit to a standard 4-parameter logistic equation to determine
.
-
Data Analysis & Interpretation
Expected Results
-
Cytotoxicity (WST-8): Conhydrine is expected to show low cytotoxicity at functional concentrations. Significant cell death (viability < 80%) usually occurs only at high concentrations (>500
M or 1 mM), depending on the cell line. -
Functional Blockade (Ca Flux): Inhibition of nicotine-induced calcium influx should be dose-dependent. The IC50 for nAChR antagonism is typically in the low micromolar range (e.g., 10–100
M), distinct from the millimolar concentrations required for necrosis.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background Fluorescence | Incomplete washing of Fluo-4 | Increase wash steps to 3x with HBSS. |
| No Response to Nicotine | Receptor desensitization or low expression | Ensure cells are not over-confluent; use low passage SH-SY5Y. |
| Precipitation in Wells | Conhydrine insolubility | Ensure final DMSO < 0.5%; sonicate stock solution. |
| Variable Toxicity Data | Evaporation of stock | Use fresh stock; seal plates with parafilm during incubation. |
References
-
Hurst, R., et al. (2013).[4] "Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins." Frontiers in Pharmacology. Link
-
Green, B. T., et al. (2012). "The actions of epibatidine on the activation and desensitization of nAChR expressed by SH-SY5Y and TE-671 cells." Toxins. Link
-
Reynolds, T. (2005). "Hemlock Alkaloids from Socrates to Poison Aloes." Phytochemistry. Link
-
TargetMol. "Alpha-Conhydrine Chemical Properties and Formulation." TargetMol Chemicals. Link
-
Dojindo. "Cell Counting Kit-8 Protocol and Cytotoxicity Assessment."[3] Dojindo Molecular Technologies. Link
-
Vetter, J. (2004). "Poison hemlock (Conium maculatum L.) alkaloids."[5][6][7][8][9][10] Food and Chemical Toxicology. Link
Sources
- 1. alpha-Conhydrine | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
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- 4. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 5. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mild‐to‐severe poisoning due to Conium maculatum as toxic herb: A case series - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Coniine - Wikipedia [en.wikipedia.org]
- 10. Evaluation of therapeutic and toxic levels of Conium maculatum L. extract in gestation and foetal development of adult albino rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Derivatization Strategies for the Trace Detection of Conhydrine
This Application Note is written for researchers and analytical scientists specializing in forensic toxicology, natural product chemistry, and pharmaceutical development. It details optimized protocols for the derivatization of conhydrine (2-(1-hydroxypropyl)piperidine), a poisonous alkaloid from Conium maculatum.
Introduction & Analytical Challenges
Conhydrine is a piperidine alkaloid structurally related to coniine. While coniine is a volatile liquid, conhydrine is a solid at room temperature due to the presence of a hydroxyl group at the propyl side chain.
Analytical Challenges:
-
Polarity & Tailing: The secondary amine (-NH) and hydroxyl (-OH) groups create significant hydrogen bonding capabilities, leading to peak tailing on non-polar GC columns and irreversible adsorption in injector ports.
-
Poor UV Absorption: Like most aliphatic amines, conhydrine lacks a conjugated
-system, rendering standard HPLC-UV detection insensitive (requires <210 nm, high noise). -
Volatility: While amenable to GC, the free base is thermally labile and prone to oxidation.
Solution: Chemical derivatization targets the active protic sites (N-H and O-H), replacing them with non-polar moieties.[1][2] This guide presents three validated workflows: Silylation (GC-MS) , Perfluoroacylation (GC-MS) , and Schiff Base Formation (LC-MS/Imaging) .
Method A: Silylation for GC-MS (High-Throughput Screening)
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.[3] Mechanism: Nucleophilic attack of the heteroatoms (O and N) on the silicon atom, releasing N-methyltrifluoroacetamide. Target Product: N,O-bis(trimethylsilyl)-conhydrine.
Reaction Mechanism
The reaction proceeds in two steps. The hydroxyl group (O-silylation) reacts faster than the sterically hindered secondary amine (N-silylation). Heat is required to drive the reaction to completion (N,O-derivative) and prevent split peaks (mono- vs. di-derivatives).
Figure 1: Two-step silylation mechanism. Thermal energy is critical to silylate the secondary amine.
Protocol: MSTFA Derivatization
Safety Note: Conhydrine is highly toxic. Handle in a fume hood. MSTFA is moisture-sensitive.
-
Preparation: Dissolve 1 mg of dry sample extract in 100 µL of anhydrous pyridine (proton scavenger).
-
Reagent Addition: Add 100 µL of MSTFA + 1% TMCS.
-
Note: TMCS acts as a catalyst to increase the donor power of the silyl group.
-
-
Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 70°C for 30 minutes .
-
Critical Step: Insufficient heating yields a mix of O-TMS and N,O-di-TMS, complicating quantification.
-
-
Cooling: Cool to room temperature.
-
Analysis: Inject 1 µL into GC-MS (Splitless mode).
GC-MS Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Inlet: 250°C.
-
Oven: 60°C (1 min) → 10°C/min → 280°C.
-
Ions (SIM): Look for [M-15]+ (loss of methyl from TMS) and characteristic piperidine ring fragments.
Method B: Perfluoroacylation for Ultra-Trace Detection (GC-MS/ECD)
Reagent: HFBA (Heptafluorobutyric anhydride).[4] Rationale: Introduction of electronegative fluorine atoms significantly enhances sensitivity in Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI-MS). It also provides a massive mass shift, moving the peak away from low-mass matrix interference.
Protocol: HFBA Derivatization
-
Extraction: Evaporate the solvent from the sample extract to dryness under nitrogen.
-
Reagent Addition: Add 50 µL of Ethyl Acetate and 50 µL of HFBA.
-
Catalysis: Add 10 µL of pyridine (optional, but accelerates acylation of the secondary amine).
-
Incubation: Heat at 60°C for 20 minutes .
-
Clean-up (Mandatory):
-
Evaporate to dryness under nitrogen (removes excess acid byproduct).
-
Reconstitute in 100 µL Ethyl Acetate or Hexane.
-
Why? Injecting acidic anhydrides damages the GC column stationary phase.
-
Data Interpretation: The derivative formed is N,O-di-heptafluorobutyryl-conhydrine .
-
Molecular Weight Increase: +392 Da (two HFB groups replace two H).
-
Fragmentation: Strong molecular ion and loss of
groups.
Method C: Coniferyl Aldehyde Derivatization (LC-MS & MALDI-MSI)
Reagent: Coniferyl Aldehyde.[5][6][7][8] Application: High-resolution Mass Spectrometry Imaging (MSI) and LC-MS. Mechanism: Schiff base formation (Imine) specifically targeting the secondary amine. This adds a conjugated system, improving UV/Vis absorption and proton affinity for ESI/MALDI.
Figure 2: Schiff base formation. This reaction is specific to the amine, leaving the hydroxyl group intact unless conditions force further reaction.
Protocol: On-Tissue/Liquid Derivatization
-
Reagent Prep: 20 mg/mL Coniferyl Aldehyde in Ethanol/Water (50:50).
-
Application:
-
LC-MS: Mix sample 1:1 with reagent, incubate at 37°C for 1 hour.
-
MALDI-MSI: Spray reagent over tissue section using an automated sprayer (e.g., TM-Sprayer).
-
-
Detection:
-
Target the protonated imine [M+H]+.
-
The conjugation allows for detection at UV 300-350 nm if using HPLC-UV.
-
Comparative Analysis of Methods
| Feature | Silylation (MSTFA) | Acylation (HFBA) | Schiff Base (Coniferyl) |
| Primary Platform | GC-MS (EI) | GC-MS (NCI), GC-ECD | LC-MS, MALDI-MSI |
| Derivatization Target | -OH and -NH | -OH and -NH | -NH (Selectively) |
| Reaction Stability | Moderate (Moisture sensitive) | High (After cleanup) | Moderate |
| Sensitivity Gain | 10-50x | 100-500x (with NCI) | Improves Ionization |
| Mass Shift | +144 Da (di-TMS) | +392 Da (di-HFB) | Variable (Reagent dependent) |
| Key Advantage | Universal, simple protocol | Extreme sensitivity for trace analysis | Enables spatial imaging |
References
-
Barrera Adame, D. A., et al. (2024).[5] Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Journal of Natural Products. Link
-
Restek Corporation. (2025). Silylation Derivatization Reagents: MSTFA and BSTFA.[1][3] Technical Guide. Link
-
BenchChem. (2025).[1][9] A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA for Alcohol Derivatization. Application Note. Link
-
UNODC. (2011). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials (Context on HFBA/PFPA for amines). Link
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - ERef Bayreuth [eref.uni-bayreuth.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Study of Conhydrine-Induced Neuromuscular Junction Blockade
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The neuromuscular junction (NMJ) is a critical synapse for peripheral nerve communication to muscle fibers, initiating muscle contraction.[1] The study of compounds that interfere with this process is fundamental to both toxicology and the development of novel therapeutics, such as muscle relaxants. The alkaloids from poison hemlock (Conium maculatum), notoriously used in the execution of Socrates, have long been recognized for their paralytic effects.[2][3] While the most studied of these piperidine alkaloids is coniine, which acts as a neuromuscular blocker, other related alkaloids, including conhydrine, are also present and their specific pharmacological profiles are less understood.[4][5]
This guide provides a comprehensive overview and detailed protocols for the investigation of conhydrine's effects on the neuromuscular junction. It is designed to equip researchers with the foundational knowledge and practical methodologies to characterize the potential neuromuscular blocking properties of this less-studied Conium alkaloid. We will delve into the theoretical underpinnings of neuromuscular transmission, the known pharmacology of related compounds, and present step-by-step protocols for in vitro and ex vivo functional assays, electrophysiological recordings, and biochemical analyses.
Theoretical Background: The Neuromuscular Junction and Piperidine Alkaloids
The neuromuscular junction is a chemical synapse where a motor neuron transmits a signal to a muscle fiber, causing contraction.[1] The key neurotransmitter is acetylcholine (ACh), which is released from the presynaptic nerve terminal and binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane.[1] This binding opens ion channels, leading to depolarization of the muscle fiber and subsequent muscle contraction.[6]
Conium maculatum contains a variety of piperidine alkaloids, including coniine, N-methylconiine, γ-coniceine, and conhydrine.[5] Coniine, the most abundant of these, is known to cause neuromuscular blockade, leading to flaccid paralysis and, at high doses, death from respiratory failure.[3][7] The general symptoms of hemlock poisoning include initial stimulation followed by paralysis of motor nerve endings and the central nervous system.[5][8]
While the precise mechanism of all Conium alkaloids is not fully elucidated, large doses of the alkaloid mixture have been shown to stimulate skeletal muscle followed by neuromuscular block.[9][10] This action is reported to be different from that of classic neuromuscular blockers like decamethonium or tubocurarine.[9][10]
Conhydrine is a hydroxylated derivative of coniine and its specific contribution to the overall toxicity of poison hemlock is not well-defined.[11] Understanding its individual effects on the neuromuscular junction is crucial for a complete toxicological profile of the plant and for exploring the structure-activity relationships of piperidine alkaloids.
Visualization of the Neuromuscular Junction and Potential Action of Conhydrine
Caption: Hypothesized action of conhydrine at the neuromuscular junction.
Part 1: Isolation and Quantification of Conhydrine
For researchers who wish to work with conhydrine isolated from its natural source, the following provides a general workflow. Alternatively, various synthetic routes for conhydrine and its isomers have been published.[12][13]
Protocol 1: Extraction and Partial Purification of Conhydrine from Conium maculatum
-
Disclaimer: This protocol involves handling highly toxic plant material and chemicals. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Plant Material Preparation:
-
Collect fresh or dried aerial parts of Conium maculatum.
-
Grind the plant material to a fine powder.
-
-
Acid-Base Extraction:
-
Macerate the powdered plant material in an acidic solution (e.g., 0.1 M sulfuric acid) for 24-48 hours. This protonates the alkaloids, making them soluble in the aqueous phase.
-
Filter the mixture to remove solid plant debris.
-
Basify the acidic extract to a pH of approximately 9-10 with a suitable base (e.g., ammonium hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents.
-
Perform a liquid-liquid extraction with an organic solvent such as chloroform or dichloromethane. Repeat the extraction multiple times to ensure complete transfer of the alkaloids to the organic phase.
-
-
Solvent Evaporation and Preliminary Analysis:
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude alkaloid extract can be analyzed by thin-layer chromatography (TLC) to confirm the presence of conhydrine and other alkaloids.[14]
-
-
Chromatographic Purification:
-
For further purification, employ column chromatography using silica gel or alumina as the stationary phase.
-
A gradient elution system with a mixture of a nonpolar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., methanol or ethyl acetate) can be used to separate the different alkaloids.
-
Collect fractions and analyze them by TLC to identify those containing conhydrine.
-
Combine the pure fractions and evaporate the solvent to obtain isolated conhydrine.
-
Quantitative Analysis:
The concentration of conhydrine in the purified fractions or crude extracts can be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable standard for calibration.
Part 2: Ex Vivo Assessment of Neuromuscular Blockade
The rat phrenic nerve-hemidiaphragm preparation is a classic and robust model for studying the effects of drugs on neuromuscular transmission.[15][16]
Protocol 2: Rat Phrenic Nerve-Hemidiaphragm Preparation
-
Ethical Considerations: All animal procedures must be approved by the institution's Animal Ethics Committee.
-
Dissection:
-
Humanely euthanize a rat (e.g., Wistar, 200-250g) following approved institutional protocols.
-
Rapidly dissect the phrenic nerve and hemidiaphragm.[17]
-
-
Mounting the Preparation:
-
Mount the hemidiaphragm in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) maintained at 37°C.[17]
-
Attach the phrenic nerve to a stimulating electrode and the tendon of the diaphragm to a force-displacement transducer to record muscle contractions isometrically.
-
-
Stimulation and Recording:
-
Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz) to elicit indirect muscle twitches.
-
Allow the preparation to equilibrate for at least 30 minutes, or until a stable baseline of twitch tension is achieved.
-
-
Application of Conhydrine:
-
Prepare stock solutions of purified conhydrine in a suitable solvent (e.g., distilled water or saline).
-
Add conhydrine to the organ bath in a cumulative or non-cumulative manner to obtain a concentration-response curve.
-
Record the inhibition of twitch height in response to different concentrations of conhydrine.
-
Data Analysis:
| Parameter | Description |
| IC50 | The concentration of conhydrine that produces 50% inhibition of the maximal twitch response. |
| Onset of Action | The time taken to reach maximal or a certain percentage of blockade at a given concentration. |
| Reversibility | Assess whether the neuromuscular blockade can be reversed by washing out the conhydrine from the organ bath. |
| Tetanic Fade | Apply a high-frequency train of stimuli (e.g., 50 Hz for 5 seconds) before and after conhydrine application. A fade in the sustained contraction suggests a non-depolarizing blocking mechanism. |
Part 3: Electrophysiological Studies
Electrophysiology provides a direct measure of the electrical events at the neuromuscular junction and is essential for elucidating the mechanism of action of a potential neuromuscular blocking agent.[1][18][19]
Protocol 3: Intracellular Recording of End-Plate Potentials (EPPs)
-
Preparation:
-
Use the phrenic nerve-hemidiaphragm preparation as described in Protocol 2.
-
Position the preparation under a dissecting microscope.
-
-
Microelectrode Impalement:
-
Use a glass microelectrode filled with a high concentration of KCl (e.g., 3 M) to impale a muscle fiber near the end-plate region.
-
A successful impalement is indicated by a stable resting membrane potential of approximately -70 to -90 mV.
-
-
Recording EPPs:
-
Stimulate the phrenic nerve at a low frequency.
-
Record the resulting EPPs. To prevent muscle contraction and dislodging of the microelectrode, the preparation can be treated with a high Mg2+/low Ca2+ solution or a low concentration of a non-depolarizing blocker like d-tubocurarine to reduce the EPP amplitude below the threshold for action potential generation.
-
-
Effect of Conhydrine:
-
After obtaining a stable baseline of EPPs, add conhydrine to the bath.
-
Observe changes in the amplitude and time course of the EPPs. A decrease in EPP amplitude would indicate an inhibitory effect on neuromuscular transmission.
-
Protocol 4: Voltage-Clamp and Patch-Clamp Analysis of nAChR Currents
For a more detailed mechanistic study, voltage-clamp and patch-clamp techniques can be employed on isolated muscle cells or cell lines expressing nAChRs (e.g., C2C12 myotubes).[20][21][22]
-
Cell Culture:
-
Culture a suitable muscle cell line (e.g., C2C12) and induce differentiation into myotubes.
-
-
Whole-Cell Voltage Clamp:
-
Establish a whole-cell patch-clamp configuration on a myotube.
-
Hold the membrane potential at a negative value (e.g., -60 mV).
-
Apply acetylcholine or another nicotinic agonist to elicit an inward current through the nAChRs.
-
Perfuse the cell with a solution containing conhydrine and observe its effect on the agonist-induced current. A reduction in the current would indicate that conhydrine is a nAChR antagonist.
-
Part 4: Biochemical Assays
To investigate if conhydrine has any effect on the breakdown of acetylcholine, an acetylcholinesterase (AChE) activity assay can be performed.
Protocol 5: Acetylcholinesterase Activity Assay
-
Enzyme Source:
-
Use a commercially available purified AChE enzyme or a homogenate of muscle tissue.
-
-
Assay Principle:
-
The most common method is the Ellman's assay, which uses acetylthiocholine as a substrate. AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
-
Procedure:
-
In a 96-well plate, add the buffer, DTNB, and different concentrations of conhydrine.
-
Add the AChE enzyme and incubate for a short period.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Monitor the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of conhydrine.
-
Determine if conhydrine inhibits AChE activity and, if so, calculate the IC50 value.
-
Safety and Handling of Conhydrine
Conhydrine and other Conium alkaloids are highly toxic.[23] All handling should be performed in a designated area, preferably in a fume hood, with appropriate PPE.[24][25] A specific safety protocol for handling and disposal of these alkaloids should be in place, following institutional and national guidelines for hazardous waste disposal.[26]
Conclusion
The study of conhydrine's effects on the neuromuscular junction presents an opportunity to understand the pharmacology of a lesser-known natural toxin and to explore the structure-activity relationships of piperidine alkaloids. The protocols outlined in this guide provide a robust framework for researchers to investigate the potential neuromuscular blocking properties of conhydrine, from its isolation and quantification to its detailed characterization using ex vivo, electrophysiological, and biochemical techniques. Such studies will contribute to a more complete understanding of the toxicology of Conium maculatum and may provide insights for the development of new pharmacological tools or therapeutic agents.
References
- An efficient TLC method for analysis of γ -coniceine and coniine in Conium macul
-
Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. [Link]
- Electrophysiological study of neuromuscular junction in congenital myasthenic syndromes, congenital myopathies, and chronic progressive external ophthalmoplegia. (URL not available)
- Al-Snafi, A. E. (2016). Pharmacology and Toxicology of Conium Maculatum- A Review. The Pharmaceutical and Chemical Journal, 3(2), 136-142. (URL not available)
- Synthesis of α-Conhydrine (I). (URL not available)
- Diastereodivergent Synthesis of (+)‐α‐Conhydrine and (−)‐β‐Conhydrine from a η,γ‐Dibromo‐β‐ketosulfoxide. (URL not available)
- Conhydrine. In: Wikipedia. (URL not available)
- Coniine. In: Wikipedia. (URL not available)
- ChemInform Abstract: Synthetic Approaches to Coniine and Other 2-Alkyl Piperidines. (URL not available)
-
Bowman, W. C. (2006). Observations on the isolated phrenic nerve diaphragm preparation of the rat. Journal of Pharmacological and Toxicological Methods, 53(1), 91-102. [Link]
- Pharmacology and Toxicology of Conium Macul
- Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine. (URL not available)
-
Madaan, R., & Kumar, S. (2018). Conium maculatum: A review. Journal of Pharmacognosy and Phytochemistry, 7(4), 1236-1241. [Link]
-
López, T. A., Cid, M. S., & Bianchini, M. L. (1999). Biochemistry of hemlock (Conium maculatum L.) alkaloids and their acute and chronic toxicity in livestock. A review. Toxicon, 37(6), 841-865. [Link]
- 2‐(1‐Hydroxyalkyl)piperidine alkaloids. (URL not available)
- Navigating the Disposal of 4-(Oxan-3-yl)
-
Küçükali, C. İ., Küçüker, M. U., & Çavuşoğlu, T. (2017). Impact of Topiramate on Rat Phrenic Nerve-Hemidiaphragm Preparations. Archives of Neuropsychiatry, 54(3), 202-204. [Link]
-
Wetzel, S. J., et al. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Journal of Natural Products. [Link]
- Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Labor
- Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. (URL not available)
- The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. (URL not available)
- Poison hemlock (Conium macul
- Conium – Knowledge and References. (URL not available)
- Antidromic activity in the rat phrenic nerve—diaphragm prepar
- Physiology of the neuromuscular junction and its receptors. (URL not available)
- Guidance for Disposal of Drugs Used in Clinical Research. (URL not available)
- Elucidating the effect of drug-induced mitochondrial dysfunction on insulin signaling and glucose handling in skeletal muscle cell line (C2C12) in vitro. (URL not available)
- The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. (URL not available)
- Phrenic nerve-diaphragm preparation, indirect stimul
- Electrophysiological evaluation of the neuromuscular junction: a brief review. (URL not available)
- Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. (URL not available)
- Research Project Thesis. (URL not available)
- The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts. (URL not available)
- PHYSIOLOGY; THE NEUROMUSCULAR JUNCTION by Professor Fink. (URL not available)
- Piperidine Alkaloids. (URL not available)
- Neuromuscular Junction Physiology. (URL not available)
Sources
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- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coniine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Biochemistry of hemlock (Conium maculatum L.) alkaloids and their acute and chronic toxicity in livestock. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. tpcj.org [tpcj.org]
- 10. researchgate.net [researchgate.net]
- 11. Conhydrine - Wikipedia [en.wikipedia.org]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 18. Electrophysiological study of neuromuscular junction in congenital myasthenic syndromes, congenital myopathies, and chronic progressive external ophthalmoplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophysiological evaluation of the neuromuscular junction: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elucidating the effect of drug-induced mitochondrial dysfunction on insulin signaling and glucose handling in skeletal muscle cell line (C2C12) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. mdpi.com [mdpi.com]
- 23. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
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- 26. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Application Notes and Protocols for Investigating Conhydrine-Induced Teratogenicity
Introduction: The Imperative to Understand Conhydrine's Developmental Toxicity
Conhydrine is a piperidine alkaloid found in poison hemlock (Conium maculatum), a plant notorious for its toxicity since antiquity[1][2][3]. Alongside its better-known counterpart, coniine, conhydrine contributes to the plant's potent neurotoxic effects[4][5][6]. While acute toxicity is well-documented, the potential for conhydrine to act as a teratogen—an agent causing developmental abnormalities in a fetus—presents a significant and under-investigated risk[3][7]. Reports of skeletal malformations in livestock exposed to Conium maculatum suggest a clear teratogenic potential for its constituent alkaloids[8][9][10].
The proposed mechanism for this teratogenicity centers on the interaction of piperidine alkaloids with nicotinic acetylcholine receptors (nAChRs)[5][6][11]. It is hypothesized that these alkaloids act as agonists at fetal nAChRs, leading to initial stimulation followed by persistent receptor desensitization. This neuromuscular blockade is thought to inhibit fetal movement, which is critical for normal musculoskeletal development, resulting in congenital contractures and other skeletal defects[11][12].
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the teratogenic potential of conhydrine. The protocols herein are designed to be robust and self-validating, integrating in vivo, in vitro, and alternative models to build a weight-of-evidence-based assessment of conhydrine's developmental toxicity, from apical endpoints to the underlying molecular mechanisms.
Part 1: In Vivo Assessment of Developmental Toxicity Following OECD Guideline 414
The cornerstone of regulatory developmental toxicity testing is the in vivo rodent study. The following protocol is designed in accordance with the OECD Test Guideline 414 for Prenatal Developmental Toxicity Studies, which provides a systematic approach to assess the effects of a test substance on pregnant females and the developing embryo and fetus[1][13][14][15]. The primary objectives are to identify maternal toxicity, embryo-fetal death, and structural abnormalities or altered growth in the fetus[13].
Rationale for Species Selection and Study Design
The preferred rodent species for this guideline is the rat, due to the extensive historical control data and well-characterized developmental milestones[13]. At least three dose levels of conhydrine and a concurrent control group should be used. The dose levels should be selected to elicit a dose-response relationship and should include a high dose that induces some maternal toxicity but not mortality, a low dose that produces no observable adverse effects, and at least one intermediate dose. A preliminary dose-range-finding study is highly recommended to establish these dose levels.
Experimental Workflow for In Vivo Rodent Study
Caption: Workflow for the in vivo rodent teratogenicity study.
Detailed Protocol: Rodent Developmental Toxicity Study
Materials:
-
Time-mated female Sprague-Dawley rats (nulliparous, 8-10 weeks old)
-
Conhydrine (analytical grade)
-
Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)
-
Gavage needles
-
Standard laboratory animal diet and water
-
Dissection tools
-
Bouin's solution
-
95% Ethanol
-
Alizarin Red S and Alcian Blue stains
-
Potassium hydroxide (KOH)
-
Glycerin
Procedure:
-
Animal Husbandry and Dosing:
-
House animals in standard conditions (22 ± 3°C, 50-60% humidity, 12h light/dark cycle) with ad libitum access to food and water[13].
-
Administer conhydrine or vehicle daily by oral gavage from gestation day (GD) 6 through 19. The day a vaginal plug is observed is designated GD 0.
-
Record maternal body weight and clinical signs of toxicity daily.
-
-
Maternal Examination:
-
On GD 20, euthanize the dams by an approved method.
-
Perform a gross necropsy, noting any abnormalities.
-
Examine the uterine contents, counting the number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses.
-
-
Fetal Examination:
-
Weigh and sex each fetus.
-
Examine each fetus for external malformations.
-
For rodents, approximately half of the fetuses from each litter are processed for visceral examination, and the other half for skeletal examination[13].
a. Visceral Examination:
-
Fix the fetuses in Bouin's solution.
-
Perform a systematic necropsy of the fresh or fixed fetus, examining the thoracic and abdominal cavities[16][17][18]. Pay close attention to the heart, major blood vessels, and other internal organs[17].
b. Skeletal Examination:
-
Fix the fetuses in 95% ethanol.
-
Stain the skeletons using a double staining method with Alizarin Red S (for bone) and Alcian Blue (for cartilage)[19].
-
Clear the soft tissues with potassium hydroxide (KOH) and store in glycerin.
-
Examine the stained skeletons under a dissecting microscope for any abnormalities, including missing or malformed bones and delayed ossification[3][20][21][22].
-
Data Analysis and Interpretation
| Endpoint Category | Parameters to Analyze |
| Maternal Toxicity | Body weight changes, food/water consumption, clinical signs of toxicity, organ weights, gross pathology findings. |
| Reproductive Indices | Conception rate, number of corpora lutea, implantation sites, pre- and post-implantation loss, litter size. |
| Fetal Viability | Number of live and dead fetuses, sex ratio. |
| Fetal Growth | Fetal body weight, crown-rump length. |
| Fetal Morphology | Incidence and type of external, visceral, and skeletal malformations and variations. |
Statistical analysis should be performed to compare the treated groups to the control group. An increase in the incidence of malformations in a dose-dependent manner would be strong evidence of conhydrine-induced teratogenicity.
Part 2: Alternative Model - Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)
The zebrafish (Danio rerio) model is a powerful tool for rapid screening of developmental toxicity due to its external fertilization, rapid development, and optical transparency of the embryos[8][18][23][24]. This allows for real-time observation of organogenesis.
Rationale for the Zebrafish Model
Zebrafish share a high degree of genetic and physiological homology with mammals, and many developmental pathways are conserved[8]. The ZEDTA is a cost-effective and high-throughput alternative to mammalian studies for initial screening[8][25][26].
Experimental Workflow for ZEDTA
Caption: Workflow for the Zebrafish Embryo Developmental Toxicity Assay.
Detailed Protocol: ZEDTA
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
Conhydrine
-
96-well plates
-
Stereomicroscope
Procedure:
-
Embryo Collection and Exposure:
-
Collect freshly fertilized embryos and select those developing normally.
-
At 4-6 hours post-fertilization (hpf), place one embryo per well in a 96-well plate containing embryo medium.
-
Add conhydrine at various concentrations to the wells. Include a vehicle control and a positive control (e.g., valproic acid).
-
Incubate the plates at 28.5°C[27].
-
-
Endpoint Assessment:
-
At 24, 48, 72, and 96 hpf, examine the embryos under a stereomicroscope.
-
Record mortality (coagulation of the embryo, lack of heartbeat).
-
Assess for a range of teratogenic endpoints, including:
-
General: Hatching rate, body length.
-
Craniofacial: Snout malformations, microphthalmia (small eyes).
-
Cardiovascular: Pericardial edema, reduced heart rate, altered blood circulation.
-
Skeletal: Notochord deformities, tail curvature.
-
Other: Yolk sac edema, swim bladder inflation.
-
-
Data Analysis and Interpretation
-
Calculate the LC50 (lethal concentration for 50% of embryos) and EC50 (effective concentration causing malformations in 50% of surviving embryos).
-
Determine the Teratogenic Index (TI) = LC50 / EC50. A higher TI value suggests a greater teratogenic potential.
| Teratogenic Index (TI) | Interpretation |
| > 10 | Strongly teratogenic |
| 1 - 10 | Moderately to weakly teratogenic |
| < 1 | Not considered teratogenic in this assay |
Part 3: In Vitro Mechanistic Studies
In vitro assays are crucial for elucidating the molecular mechanisms underlying conhydrine's potential teratogenicity and for reducing reliance on animal testing. Given the hypothesis that conhydrine targets the developing nervous system via nAChRs, the following assays are proposed.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay will directly test the affinity of conhydrine for nAChRs. A competitive binding assay is a suitable format.
Principle: This assay measures the ability of conhydrine to displace a radiolabeled or fluorescently labeled ligand (e.g., [³H]-epibatidine or α-bungarotoxin) from nAChRs in a membrane preparation from a cell line expressing these receptors (e.g., SH-SY5Y cells or transfected HEK293 cells).
Protocol Outline:
-
Prepare a membrane fraction from cells expressing nAChRs.
-
Incubate the membrane preparation with a fixed concentration of the labeled ligand and varying concentrations of conhydrine.
-
After incubation, separate the bound from free ligand (e.g., by filtration).
-
Quantify the amount of bound labeled ligand.
-
Plot the displacement curve and calculate the inhibition constant (Ki) for conhydrine. A low Ki value indicates high binding affinity.
Neurite Outgrowth Assay in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a well-established model for studying neurodevelopment and neurotoxicity[7][28][29][30]. These cells can be differentiated into a neuronal phenotype, making them suitable for assessing effects on neuronal development, such as neurite outgrowth[2][10][12][31][32][33].
Experimental Workflow for Neurite Outgrowth Assay
Caption: Workflow for the SH-SY5Y neurite outgrowth assay.
Detailed Protocol: Neurite Outgrowth Assay
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Differentiation medium (low serum medium with retinoic acid)
-
Conhydrine
-
96-well plates (poly-D-lysine coated)
-
Primary antibody against β-III-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Culture and Differentiation:
-
Treatment and Staining:
-
Treat the differentiating cells with a range of conhydrine concentrations for 48-72 hours.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and stain with an anti-β-III-tubulin antibody to visualize neurites, followed by a fluorescent secondary antibody and a nuclear counterstain.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify parameters such as:
-
Total neurite length per neuron
-
Number of neurites per cell
-
Number of branch points
-
Cell viability (from nuclear count)
-
-
Data Analysis: A concentration-dependent decrease in neurite length or complexity would indicate that conhydrine interferes with neuronal development, supporting its teratogenic potential.
Conclusion: A Multi-faceted Approach to a Complex Toxicological Question
The experimental design outlined in this guide provides a comprehensive strategy for investigating the teratogenic potential of conhydrine. By integrating a guideline-compliant in vivo study with a rapid, high-throughput alternative model and targeted in vitro mechanistic assays, researchers can build a robust, weight-of-evidence case. This multi-pronged approach not only addresses the critical question of conhydrine's safety during development but also provides insights into its molecular mechanism of action, aligning with modern toxicological practices that emphasize the 3Rs (Replacement, Reduction, and Refinement of animal testing). The data generated will be invaluable for risk assessment and for understanding the developmental hazards posed by this and other piperidine alkaloids.
References
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Comments on the Proposal for a new OECD Guideline for the Testing of Chemicals - AOP-Wiki. (2023). Retrieved from [Link]
- Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data - ECETOC. (n.d.).
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Assessing Teratogenic Changes In Zebrafish Model: Fetal Alcohol Exposure l Protocol Preview - YouTube. (2022). Retrieved from [Link]
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OECD guideline on development toxicity updated | Food Packaging Forum. (2018). Retrieved from [Link]
- OECD Test Guideline 414. (2001).
- OECD 414: Prenatal development toxicity study. (n.d.).
- OECD 414 Supplementary Prenatal Developmental Toxicity Study of Sodium Molybdate Dihydate in the Rat and Benchmark Dose Evaluation | Request PDF - ResearchGate. (2026).
- FEASIBILITY STUDY FOR MINOR ENHANCEMENTS OF TG 414 (PRENATAL DEVELOPMENTAL TOXICITY STUDY) WITH ENDOCRINE DISRUPTER-RELEVANT END - O.N.E. (2019).
- Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay. (n.d.).
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Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline - Frontiers. (n.d.). Retrieved from [Link]
-
Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations. (n.d.). Retrieved from [Link]
- Alizarin Red-S Protocol for Skeletal Staining during Fetal Period in Rabbit - Academia International Journals. (n.d.).
- Stem cell-based approaches for developmental neurotoxicity testing - PMC. (n.d.).
- Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC - NIH. (n.d.).
- Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data - MDPI. (n.d.).
- Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data - PMC. (2025).
- DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (n.d.).
- Rabbit External and Fresh Visceral Examination - UK IRDG. (n.d.).
- A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed. (2020).
- Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening - Biat Group. (2023).
- Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - Joint Research Centre. (n.d.).
- Anatoxin-a Receptor-Binding Assay* (Microtiter Plate). (n.d.).
- Multiple Skeletal Anomalies of Sprague Dawley Rats following Prenatal Exposure to Anastatica hierochuntica, as Delineated by a Modified Double-Staining Method - NIH. (2022).
- Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec. (n.d.).
- Fresh visceral examination of rat and rabbit fetuses used in teratogenicity testing - PubMed. (1984).
- Alizarin Red-S Protocol for Skeletal Staining during Fetal Period in Rabbit - ResearchGate. (2018).
- SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen. (2021).
- Modeling of neural differentiation by using embryonic stem cells to detect developmental toxicants - KOPS. (n.d.).
- Neurotoxicity and Neurite Outgrowth Assay - Sigma-Aldrich. (n.d.).
- Teratogenicity assay in the zebrafish alternative model under the ICH S5 (R3) Guideline. (2021).
- Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC. (n.d.).
- Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor - American Chemical Society. (n.d.).
- Development of the Concept for Stem Cell-Based Developmental Neurotoxicity Evaluation | Toxicological Sciences | Oxford Academic. (2018).
- Fresh visceral examination of rat and rabbit fetuses used in teratogenicity testing. (n.d.).
- A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed Central. (n.d.).
- The main procedure of zebrafish embryo toxicity assay for the assessment of marine natural products - ResearchGate. (n.d.).
- 085902: Acetylcholine Receptor (AChR)-binding Antibodies - Labcorp. (n.d.).
- Somatic and skeleton development of rat foetuses following in-utero exposure to isopropylantipyrine (propyphenazone) during the - Via Medica Journals. (n.d.).
- Alizarin Red-S Protocol for Skeletal Staining during Fetal Period in Rabbit. (2018).
- Application Notes and Protocols for the SH-SY5Y Cell Line - Benchchem. (n.d.).
- High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - NIH. (n.d.).
- N AChR elisa kit :: Human Nicotinic acetylcholine receptor ELISA Kit - MyBioSource. (n.d.).
- S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry - FDA. (n.d.).
- Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing - NIH. (n.d.).
- Screening for Developmental Neurotoxicity: An In Vitro Approach using High Content Analysis. (2009).
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Application Note: Quantitative Analysis of Conhydrine Using Capillary Zone Electrophoresis
Abstract
This application note presents a detailed protocol for the separation and quantification of conhydrine, a toxic piperidine alkaloid found in Conium maculatum (poison hemlock), using Capillary Zone Electrophoresis (CZE). Conhydrine, a secondary amine, is readily protonated in acidic conditions, making it an ideal candidate for analysis by CZE.[1] This guide provides a comprehensive methodology, from sample extraction from plant matrices to final analysis, emphasizing the scientific rationale behind each step. The protocol is designed for researchers, toxicologists, and drug development professionals requiring a robust, efficient, and sensitive method for conhydrine determination.
Introduction: The Analytical Challenge of Conhydrine
Conhydrine is one of several piperidine alkaloids responsible for the high toxicity of Conium maculatum.[1][2] Its presence in plants and biological samples requires sensitive and specific analytical methods for forensic toxicology, phytochemical research, and quality control of herbal products. While chromatographic methods exist, Capillary Electrophoresis (CE) offers distinct advantages, including high separation efficiency, rapid analysis times, minimal solvent consumption, and simplicity of operation.[3][4]
The core principle of this application relies on Capillary Zone Electrophoresis (CZE), the simplest mode of CE. In CZE, analytes are separated based on their mass-to-charge ratio within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied, charged species migrate towards the electrode of opposite polarity. Conhydrine, with its secondary amine, is protonated at low pH, becoming a cation that migrates toward the cathode. This fundamental property is leveraged for its separation and analysis.
Principle of Separation
The separation mechanism is governed by two primary forces: electrophoretic mobility and electroosmotic flow (EOF).
-
Electrophoretic Mobility (μ_ep_) : At a pH below its pKa, conhydrine exists as a positively charged ion (cation). When a positive voltage is applied, it is attracted towards the negative electrode (cathode). The velocity of this movement is its electrophoretic mobility, which is dependent on the ion's charge and size.
-
Electroosmotic Flow (EOF) : The inner wall of the fused-silica capillary contains silanol groups (Si-OH) that are deprotonated at most pH values, creating a negatively charged surface. Cations from the BGE accumulate near the wall, forming a mobile hydrated layer that is pulled towards the cathode by the applied electric field. This bulk flow of the entire solution is the EOF.
In this protocol, we use an acidic BGE. This ensures conhydrine is cationic and also generates a strong EOF. The cationic conhydrine's own electrophoretic migration is in the same direction as the EOF, resulting in rapid analysis times as it is swept towards the detector located at the cathodic end of thecapillary.
Figure 1: Conceptual diagram of conhydrine migration in CZE.
Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and accuracy. It is assumed the analysis is performed by an experienced user on a well-maintained CE system.[5]
Materials and Reagents
-
Conhydrine standard (analytical grade)
-
Conium maculatum plant material (e.g., leaves, stems, or seeds)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 1 M
-
Dichloromethane (DCM) or Chloroform (HPLC grade)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm)
Instrumentation
-
Capillary Electrophoresis system with UV-Vis or Diode Array Detector (DAD).[6]
-
Uncoated fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., ~60 cm total length, ~50 cm to detector).
-
Data acquisition and analysis software.
Sample Preparation: Acid-Base Extraction from Plant Matrix
The causality behind this extraction is to isolate the basic alkaloid from the complex, largely acidic or neutral plant matrix.
-
Homogenization: Weigh approximately 1 g of finely ground, dried plant material. Add 20 mL of 0.1 M HCl. Vortex or sonicate for 30 minutes. This step protonates the conhydrine, rendering it water-soluble as a salt, while many interfering compounds remain in the solid matrix.[7][8]
-
Filtration: Centrifuge the mixture at 4000 rpm for 10 minutes and filter the supernatant through a 0.22 µm filter to remove particulate matter.
-
Basification: Transfer the acidic aqueous extract to a separatory funnel. Slowly add 1 M NaOH dropwise while mixing until the pH is >10. This deprotonates the conhydrine salt back to its free-base form, which has low water solubility.
-
Liquid-Liquid Extraction: Add 20 mL of dichloromethane to the funnel. Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate. The neutral, free-base conhydrine partitions into the organic DCM layer.[9]
-
Collection: Drain the lower organic layer. Repeat the extraction (Step 4) two more times with fresh DCM. Combine all organic extracts.
-
Concentration & Reconstitution: Evaporate the pooled DCM extracts to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the dried residue in 1.0 mL of the CE Background Electrolyte (see section 3.4). This ensures the sample matrix is compatible with the separation buffer, preventing peak distortion.
CE Method Parameters
The choice of BGE is critical. An acidic phosphate buffer is selected for its buffering capacity at low pH and low UV absorbance.
| Parameter | Recommended Setting | Rationale |
| Capillary | Uncoated Fused-Silica, 50 µm I.D. | Standard for CZE, provides good efficiency. |
| Total/Effective Length | ~60 cm / ~50 cm | Provides sufficient length for separation. |
| Background Electrolyte (BGE) | 75 mM Sodium Phosphate, pH 2.5 | Low pH ensures conhydrine is fully cationic. Phosphate is a common CE buffer.[10] |
| Organic Modifier | 15% (v/v) Methanol | Modulates EOF, reduces potential analyte-wall interactions, and improves solubility.[7] |
| Applied Voltage | +25 kV (Positive Polarity) | Drives EOF and cationic analyte migration towards the cathode.[10] |
| Injection Mode | Hydrodynamic | 50 mbar for 5 seconds |
| Capillary Temperature | 25 °C | Ensures reproducible migration times by controlling BGE viscosity.[11] |
| Detection | UV Absorbance at 214 nm | General wavelength for compounds with limited chromophores.[12] |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for conhydrine analysis by CE.
Protocol Steps:
-
System Preparation: Install the capillary. Flush the capillary sequentially with 1 M NaOH (5 min), deionized water (5 min), and finally, the running BGE (10 min) to ensure a clean and conditioned inner surface.
-
Standard Preparation: Prepare a stock solution of conhydrine (e.g., 1 mg/mL) in BGE. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock with BGE.
-
Analysis Sequence:
-
Run a blank (BGE) to establish a baseline.
-
Inject and run each calibration standard to generate a calibration curve.
-
Inject and run the prepared plant extract sample(s).
-
Perform a BGE flush (2 min) between each run to prevent carryover.[8]
-
Data Analysis and Method Validation
Identification and Quantification
-
Identification: Conhydrine in the sample is identified by comparing its migration time to that of the authenticated standard. Spiking the sample with the standard should result in an increase in the height/area of the corresponding peak, confirming its identity.
-
Quantification: A calibration curve is constructed by plotting the peak area of the conhydrine standard against its concentration. The concentration of conhydrine in the unknown sample is then determined by interpolating its peak area on this curve using linear regression analysis.[7]
Method Validation Parameters
To ensure the trustworthiness of the results, the method should be validated according to standard guidelines.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) > 0.995 | Confirms a direct relationship between concentration and detector response. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | The lowest concentration that can be reliably detected.[13] |
| Limit of Quantification (LOQ) | S/N ≥ 10; RSD < 15% | The lowest concentration that can be accurately quantified.[14] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 5% | Measures the consistency of results for multiple injections of the same sample.[11] |
| Accuracy (Recovery) | 85% - 115% | Assesses the agreement between the measured value and the true value, often tested by spiking a blank matrix.[15] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Peaks / Low Signal | Incorrect voltage polarity; Sample too dilute; Detector issue. | Ensure positive polarity is set. Concentrate sample or inject for a longer time. Check detector lamp. |
| Fluctuating Migration Times | Capillary temperature variation; BGE depletion or contamination; Inconsistent capillary conditioning. | Ensure robust temperature control (25°C). Use fresh BGE for each sequence. Standardize the capillary conditioning protocol. |
| Peak Tailing or Broadening | Sample overload; Mismatch between sample matrix and BGE; Analyte adsorption to capillary wall. | Dilute the sample. Ensure the final sample is reconstituted in the BGE. Add a modifier (e.g., increase methanol) to the BGE. |
| Baseline Drift / Noise | Contaminated BGE or capillary; Air bubbles in the capillary; Detector lamp aging. | Filter all buffers. Degas BGE before use. Replace detector lamp if necessary. |
Conclusion
This application note provides a robust and reliable Capillary Zone Electrophoresis method for the quantitative analysis of conhydrine. By leveraging the inherent charge of the protonated alkaloid in an acidic buffer, the protocol achieves rapid and efficient separation with minimal sample and solvent requirements. The detailed steps for sample extraction, instrument setup, and data analysis, combined with validation guidelines and troubleshooting advice, constitute a complete framework for researchers in toxicology and phytochemistry. The inherent simplicity and high efficiency of CE make it a powerful alternative to traditional HPLC for the analysis of conhydrine and other similar alkaloids.[3]
References
-
Gotti, R. (2013). Analysis of alkaloids by capillary electrophoresis. Handbook of Natural Products, 1153-1199. [Link]
-
Fournand, D., & Lapierre, C. (2001). Capillary zone electrophoresis of coniferyl alcohol oxidation products. Journal of Agricultural and Food Chemistry, 49(12), 5727–5731. [Link]
-
Bhat, C., Bugde, S. T., & Tilve, S. G. (2014). Conhydrine: An Account of Isolation, Biological Perspectives and Synthesis. Synthesis, 46(19), 2551-2566. [Link]
-
Al-Rimawi, F., Kharoaf, M., & Qasem, A. (2023). Development of Capillary Zone Electrophoresis Method for the Simultaneous Separation and Quantification of Metformin and Pioglitazone in Dosage Forms; and Comparison with HPLC Method. Journal of Analytical Methods in Chemistry, 2023, 8886495. [Link]
-
Vetter, J. (2020). Diversity of Secondary Metabolites in Roots from Conium maculatum L. Plants (Basel, Switzerland), 9(8), 941. [Link]
-
Singh, S., Singh, T., & Sharma, P. (2021). Investigation of alkaloid's in hemlock by thin layer chromatography for forensic significance. Journal of Medicinal Plants Studies, 9(5), 21-25. [Link]
-
Agilent Technologies. (2009). CE and CE/MS for the analysis of natural products. Application Note. [Link]
-
Pérez-Poyato, M. S., et al. (2007). Development of a capillary electrophoresis method for the screening of human urine for multiple drugs of abuse. Journal of Chromatography A, 1159(1-2), 216–223. [Link]
-
Gotti, R., et al. (2005). Development and validation of a capillary electrophoresis method for the determination of codeine, diphenhydramine, ephedrine and noscapine in pharmaceuticals. Farmaco (Societa chimica italiana : 1989), 60(1), 75–80. [Link]
-
Marle, I. v., et al. (1995). Capillary electrophoretic separation, immunochemical recognition and analysis of the diastereomers quinine and quinidine and two quinidine metabolites in body fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 663(2), 293–305. [Link]
-
Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules (Basel, Switzerland), 22(11), 1962. [Link]
-
Wikipedia. (n.d.). Capillary electrophoresis. [Link]
-
Szabó, Z., et al. (2022). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. International Journal of Molecular Sciences, 23(21), 13541. [Link]
-
SCIEX. (n.d.). CE-SDS Protocol. [Link]
-
Gooijer, C., & Kok, S. J. (2016). Detection in Capillary Electrophoresis – An Introduction. Wiley-VCH. [Link]
-
López-Gutiérrez, N., et al. (2021). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Analytical Chemistry, 93(2), 999–1007. [Link]
-
López, T. A., et al. (2007). An efficient TLC method for analysis of γ-coniceine and coniine in Conium maculatum L. foliage. Journal of Planar Chromatography--Modern TLC, 20(6), 437-441. [Link]
-
de Santana, F. B., et al. (2022). Capillary Electrophoresis Applied to Human Urine Analysis for Clinical Diagnosis: New Trends and Perspectives. Brazilian Journal of Analytical Chemistry, 10(39), 17-51. [Link]
-
Madej, K., & Koc-Tucha, P. (2021). Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials. Molecules (Basel, Switzerland), 26(21), 6432. [Link]
-
Kaniansky, D., et al. (2013). 2D Capillary Electrophoresis Hyphenated with Spectral Detection for the Determination of Quinine in Human Urine. Journal of Chromatographic Science, 51(8), 735–743. [Link]
-
Hasnain, M., et al. (2015). Development and Validation of a CE Method for the Determination of Tetracyclines with Capacitively Coupled Contactless Conductivity Detection. Journal of Chromatographic Science, 53(8), 1266-1273. [Link]
-
Kumar, A., & Taneja, R. (2005). Application of Capillary Zone Electrophoresis in the Separation and Determination of the Principal Gum Opium Alkaloids. Journal of AOAC International, 88(5), 1373-1378. [Link]
-
Beckman Coulter. (2014). Validating CE Methods for Pharmaceutical Analysis. CE Currents. [Link]
-
SCIEX. (n.d.). Capillary Electrophoresis in Quality Control PART II: CE-SDS: Method Development and Robustness. [Link]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Conhydrine Mass Spectrometry Analysis
This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges of matrix effects in the quantitative analysis of conhydrine by mass spectrometry. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure data integrity and accuracy.
Understanding the "Why": The Mechanism of Matrix Effects
In mass spectrometry, particularly with electrospray ionization (ESI), the "matrix" refers to all components in a sample apart from the analyte of interest (conhydrine).[1] These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of conhydrine in the ion source, leading to either ion suppression or enhancement.[3] This phenomenon is a primary cause of poor accuracy and reproducibility in quantitative LC-MS analyses.[4]
Ion Suppression: The most common matrix effect, ion suppression, reduces the analyte signal.[1] This happens when matrix components compete with the analyte for the limited surface area of the ESI droplet, hindering the analyte's transition into the gas phase.[5] High concentrations of non-volatile matrix components can also alter the physical properties of the droplets, such as viscosity and surface tension, which impedes solvent evaporation and the release of gas-phase analyte ions.[5]
Ion Enhancement: Less commonly, some matrix components can increase the analyte signal. This can occur if a co-eluting compound improves the ionization efficiency of the analyte, for instance, by altering the droplet's pH to favor analyte charging.
The following diagram illustrates the process of ion suppression within an ESI source.
Caption: Mechanism of Ion Suppression in ESI-MS.
Troubleshooting Guide: A-Q&A Approach
This section addresses common issues encountered during conhydrine analysis in a direct question-and-answer format.
Q1: My conhydrine peak area is highly variable between replicate injections of the same processed sample. What could be the cause?
A1: Inconsistent peak areas, even in replicates, often point to issues within the LC-MS system rather than the sample preparation itself.
-
Check for System Contamination: The most likely culprit is the accumulation of matrix components from previous injections in the ion source, transfer capillary, or the front end of the mass spectrometer. This buildup can lead to erratic ionization.
-
Solution: Perform a thorough cleaning of the ion source components as per the manufacturer's instructions.
-
-
Evaluate Chromatographic Carryover: If you observe a small peak in a blank injection following a high-concentration sample, you have carryover.
-
Solution: Optimize your needle wash procedure. Use a stronger solvent for the wash (e.g., if your mobile phase is methanol/water, try a wash solution with a higher percentage of organic solvent or a different solvent altogether like isopropanol). Increase the wash volume and/or the number of wash cycles.
-
Q2: I'm experiencing significant signal suppression for conhydrine when analyzing plasma samples. How can I improve my sample preparation?
A2: Plasma is a complex matrix rich in proteins and phospholipids, which are notorious for causing ion suppression. Your choice of sample preparation is critical.[2]
-
Protein Precipitation (PPT): This is a quick but "dirty" method. While it removes most proteins, it leaves behind many other matrix components.
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning conhydrine into an organic solvent, leaving polar matrix components in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components.[5] It provides highly selective extraction and can significantly reduce matrix effects.[2][5]
Here is a comparison of these techniques for plasma samples:
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | High residual matrix, significant ion suppression. | High-throughput screening where precision is less critical. |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and polar interferences.[5] | Can be labor-intensive, requires solvent optimization.[5] | Analytes with good solubility in a water-immiscible organic solvent. |
| Solid-Phase Extraction (SPE) | Highly selective, excellent cleanup, significantly reduces matrix effects.[5] | More complex and costly, requires method development.[5] | Quantitative analysis requiring high sensitivity and accuracy. |
Recommendation: For quantitative analysis of conhydrine in plasma, Solid-Phase Extraction (SPE) is the recommended approach. A mixed-mode cation exchange SPE sorbent would be ideal, as it can retain the basic conhydrine while allowing neutral and acidic matrix components to be washed away.
Q3: I'm using a stable isotope-labeled internal standard (SIL-IS) for conhydrine, but my results are still not accurate. Why isn't it perfectly compensating for matrix effects?
A3: While SIL-IS are the gold standard for compensating for matrix effects, they are not a magic bullet.[6][7] Here are a few reasons why you might still be having issues:
-
Chromatographic Separation of Analyte and IS: Even though a SIL-IS is chemically almost identical to the analyte, the substitution of atoms (e.g., deuterium for hydrogen) can sometimes lead to a slight difference in retention time on the HPLC column.[7][8] If the analyte and IS elute at different times, they may be exposed to different matrix components, and the IS will not experience the same degree of ion suppression as the analyte.
-
Solution: Adjust your chromatographic conditions (e.g., gradient profile, column temperature) to ensure the analyte and IS co-elute perfectly.
-
-
Non-Coeluting Matrix Interferences: A SIL-IS can only compensate for matrix effects that occur at the same retention time. If there are other interfering compounds that do not co-elute with your analyte but still affect the overall ionization efficiency, your results may be impacted.
-
IS Stability and Purity: Ensure your SIL-IS is of high purity and is stable in your sample and storage conditions.
Q4: My calibration curve for conhydrine prepared in solvent is linear and reproducible, but when I use matrix-matched standards, the curve is non-linear and has poor R-squared values. What does this indicate?
A4: This is a classic sign of significant and variable matrix effects. A calibration curve in a pure solvent doesn't account for how the matrix affects the ionization of your analyte.[4]
-
The Problem: The degree of ion suppression is often concentration-dependent. At low concentrations of conhydrine, the matrix components may cause a certain level of suppression. As the conhydrine concentration increases, it may start to compete more effectively for ionization, leading to a non-linear response.
-
The Solution:
-
Improve Sample Cleanup: As discussed in Q2, a more rigorous sample preparation technique like SPE is necessary to reduce the overall matrix load.
-
Dilute the Sample: If your assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components and minimize their impact.[9] However, this will also dilute your analyte, so this approach is only feasible for samples with higher concentrations of conhydrine.[10]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most robust solution. A SIL-IS will co-elute with conhydrine and experience the same matrix effects, allowing for accurate correction and a linear calibration curve.[11]
-
Frequently Asked Questions (FAQs)
What is the best way to quantitatively assess matrix effects?
The most common method is the post-extraction addition technique. You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample (Set 2) to the peak area of the same amount of analyte in a pure solvent (Set 1). The matrix effect (ME) is calculated as:
ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
How can I minimize matrix effects originating from my LC system?
-
Use High-Purity Solvents and Additives: Trace impurities in mobile phase solvents can cause ion suppression.[10]
-
Beware of Column Bleed: Certain types of columns, especially under harsh pH or temperature conditions, can "bleed" stationary phase components that cause ion suppression.[12] Using columns with more stable bonded phases can mitigate this.[12]
-
Optimize Chromatography: Aim for chromatographic conditions that separate conhydrine from the bulk of the matrix components. A longer run time or a shallower gradient can improve resolution.
Are there any MS source parameters I can adjust to reduce matrix effects?
While less effective than sample preparation and chromatography, some source parameter optimization can help:
-
Increase Nebulizer Gas Flow and Temperature: This can promote more efficient desolvation, which may help to reduce the impact of non-volatile matrix components.
-
Optimize Capillary Voltage: Adjust the voltage to maximize the signal for conhydrine while potentially minimizing the ionization of interfering compounds.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Conhydrine from Plasma
This protocol is a starting point and should be optimized for your specific application and instrumentation.
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid
-
Ammonium Hydroxide
-
Deionized Water
-
Plasma Samples
Procedure:
-
Conditioning:
-
Pass 1 mL of Methanol through the SPE cartridge.
-
Pass 1 mL of Deionized Water through the cartridge.
-
-
Equilibration:
-
Pass 1 mL of 2% Formic Acid in Water through the cartridge.
-
-
Sample Loading:
-
Pre-treat 200 µL of plasma by adding 200 µL of 2% Formic Acid in Water. Vortex to mix.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash 1: Pass 1 mL of 2% Formic Acid in Water through the cartridge to remove polar interferences.
-
Wash 2: Pass 1 mL of Methanol through the cartridge to remove non-polar, non-basic interferences.
-
-
Elution:
-
Elute conhydrine by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of your initial mobile phase. Vortex and transfer to an autosampler vial.
-
The following diagram outlines the decision-making process for selecting a sample preparation method.
Caption: Decision Tree for Sample Preparation Method Selection.
References
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
-
LCGC International. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Retrieved from [Link]
-
ResearchGate. (2015). Conhydrine: An Account of Isolation, Biological Perspectives and Synthesis. Retrieved from [Link]
-
ACS Publications. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Journal of Natural Products. Retrieved from [Link]
-
PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
-
SlidePlayer. (n.d.). Method Selection and Validation in Analytical Toxicology. Retrieved from [Link]
-
Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
PubMed Central. (n.d.). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Retrieved from [Link]
-
Waters Corporation. (2021). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Toxicological analyses: analytical method validation for prevention or diagnosis. Retrieved from [Link]
-
PubMed Central. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]
-
PubMed Central. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not. Retrieved from [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
-
ACS Publications. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression & ESI. Retrieved from [Link]
-
Chromatography Online. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Lab Manager. (2016). Validation of Analytical Methods. Retrieved from [Link]
-
ACS Publications. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (1997). Validation and Regulatory Acceptance of Toxicological Test Methods. Retrieved from [Link]
-
Semantic Scholar. (2025). A case report on toxic alkaloids identified by public mass spectral databases. Retrieved from [Link]
-
BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]
Sources
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- 2. longdom.org [longdom.org]
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- 4. welch-us.com [welch-us.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
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- 8. scispace.com [scispace.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
addressing the volatility of conhydrine during sample preparation and analysis.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with conhydrine. It is designed to address the significant challenges posed by the compound's volatility during sample preparation and analysis. The following sections offer troubleshooting advice and validated protocols in a direct question-and-answer format to ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) on Conhydrine Volatility
Question 1: What makes conhydrine so challenging to work with?
Answer: Conhydrine is a piperidine alkaloid derived from poison hemlock (Conium maculatum). Its primary challenge stems from its relatively low molecular weight and its classification as a volatile amine. This volatility leads to significant analyte loss during sample preparation steps that involve heat, vacuum, or prolonged exposure to ambient conditions. Furthermore, its hydroxyl group can make it susceptible to thermal degradation at high temperatures, such as those used in standard Gas Chromatography (GC) inlets.
Question 2: My conhydrine recoveries are consistently low and variable. What is the most likely cause?
Answer: The most common culprit for low and erratic recoveries of conhydrine is analyte loss during the solvent evaporation or sample concentration step. Traditional methods like rotary evaporation or using a nitrogen stream at elevated temperatures can drive off a significant portion of the conhydrine along with the solvent. It is critical to use gentle concentration techniques and to have a robust internal standard methodology to correct for unavoidable losses.
Question 3: Can I store my prepared extracts? If so, under what conditions?
Answer: Yes, but with extreme care. Conhydrine's volatility means that even in a sealed vial, it can partition into the headspace, leading to losses every time the vial is opened. For short-term storage (under 72 hours), store extracts at 4°C in tightly sealed amber glass vials with minimal headspace. For long-term storage, freezing at -20°C or below is recommended. A study on the stability of Conium alkaloids demonstrated significant degradation after 2 weeks at room temperature, whereas samples stored at -20°C remained stable for several months.
Part 2: Troubleshooting Guide for Experimental Stages
This section provides a detailed breakdown of common problems and solutions encountered during the analytical workflow.
Workflow Overview: From Sample to Signal
The following diagram outlines the critical stages in conhydrine analysis, highlighting points where volatility must be managed.
Caption: Workflow highlighting critical control points for volatile conhydrine analysis.
Stage 1: Sample Extraction
Issue: Poor extraction efficiency and analyte loss during solvent removal.
Root Cause Analysis: Conhydrine is readily soluble in many organic solvents, but aggressive extraction techniques (e.g., high-temperature Soxhlet extraction) or harsh solvent evaporation methods will lead to its loss. The key is a gentle, efficient extraction followed by a concentration step that minimizes volatilization.
Troubleshooting Protocol: Cold Solvent Extraction & Concentration
-
Homogenization: Homogenize 1g of dried, powdered plant material in 10 mL of methanol containing 1% acetic acid. The acid ensures the alkaloids are in their protonated, non-volatile salt form.
-
Extraction: Place the mixture in a sealed container and agitate on a shaker at 4°C for 12-24 hours.
-
Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes at 4°C.
-
Collection: Carefully collect the supernatant. Repeat the extraction on the pellet with another 10 mL of acidified methanol and combine the supernatants.
-
Solvent Evaporation (Critical Step): Concentrate the combined extracts using a centrifugal vacuum concentrator (e.g., SpeedVac) at a low temperature setting (≤ 30°C) or a gentle stream of nitrogen in an ice bath. Avoid rotary evaporators with high bath temperatures.
-
Reconstitution: Reconstitute the final dried extract in a known, small volume (e.g., 200 µL) of ethyl acetate or a suitable derivatization agent.
Stage 2: GC-MS Analysis
Issue: Poor peak shape, low signal intensity, or no peak detected for conhydrine.
Root Cause Analysis: This can be due to several factors:
-
Analyte Loss in the Inlet: A hot GC inlet can cause thermal degradation of underivatized conhydrine.
-
Poor Chromatography: The polar hydroxyl group on conhydrine can lead to peak tailing on standard non-polar GC columns due to interaction with active sites.
-
Insufficient Volatility (Post-derivatization): If derivatization is incomplete, the response will be poor.
Troubleshooting Recommendations:
| Problem | Potential Cause | Recommended Solution |
| Tailing Peak | Active sites in the GC system (inlet liner, column) interacting with the -OH group. | 1. Use a deactivated inlet liner. 2. Perform derivatization to cap the active hydroxyl group. 3. Use a mid-polarity GC column (e.g., DB-17ms). |
| Low/No Signal | Thermal degradation in the inlet or loss during sample prep. | 1. Lower the inlet temperature to 200-220°C. 2. Use a pulsed splitless injection to transfer the analyte to the column quickly. 3. Confirm sample prep integrity by analyzing a standard. |
| Poor Reproducibility | Inconsistent derivatization or variable analyte loss. | 1. Optimize the derivatization reaction (time, temp, reagent excess). 2. Incorporate a structural analog as an internal standard (e.g., tropine) early in the sample prep process. |
Protocol: Silylation (Derivatization) for Enhanced Stability
Derivatization is highly recommended to improve the thermal stability and chromatographic performance of conhydrine. Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.
-
Dry Extract: Ensure the sample extract is completely dry, as moisture will consume the derivatizing reagent.
-
Add Reagent: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Reaction: Seal the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. The resulting TMS-conhydrine is much more stable and provides a sharp, symmetric peak. This procedure is a standard and effective method for improving the GC analysis of polar compounds.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing issues with conhydrine analysis.
Caption: A troubleshooting decision tree for absent or poor conhydrine peaks.
References
Conhydrine Stability Technical Support Center: A Guide to Minimizing Degradation During Extraction and Storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with conhydrine. Our goal is to provide in-depth technical guidance and troubleshooting solutions to minimize the degradation of this piperidine alkaloid during experimental workflows. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for maintaining the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is conhydrine and why is its stability a concern?
Conhydrine is a poisonous piperidine alkaloid found in plants such as poison hemlock (Conium maculatum)[1][2]. Its chemical structure, featuring a hydroxyl group on the propyl side chain, makes it susceptible to degradation through oxidation and dehydration[1]. Degradation can lead to a loss of the compound's activity, the formation of impurities that can interfere with analytical results, and a decrease in overall yield, compromising research outcomes.
Q2: What are the primary degradation pathways for conhydrine?
Based on its chemical structure and known reactions of similar alkaloids, the primary degradation pathways for conhydrine are:
-
Oxidation: The hydroxyl group and the piperidine ring are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. Oxidation of conhydrine with chromic acid, for example, yields L-piperidyl-2-carboxylic acid[1].
-
Dehydration: Under acidic conditions or at elevated temperatures, conhydrine can undergo dehydration, where the hydroxyl group is eliminated to form a double bond, producing a mixture of coniceines[1].
Q3: What are the ideal solvents for extracting conhydrine to minimize degradation?
The choice of solvent is critical for efficient extraction while preserving the stability of conhydrine.
-
Methanol or Ethanol (90-95%): These polar solvents are effective for extracting alkaloids[3]. To mitigate oxidative degradation, it is advisable to use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Acidified Water (e.g., 0.1 N HCl): An acidic aqueous solution can be used to extract alkaloids by forming their more water-soluble salts. This method can be efficient, but care must be taken to avoid prolonged exposure to strong acids, which could promote dehydration. A subsequent acid-base partitioning step is then typically used to isolate the alkaloids[4].
Q4: What are the optimal temperature conditions during extraction?
Elevated temperatures can accelerate both oxidation and dehydration. It is recommended to keep the extraction temperature as low as possible.
-
Room Temperature (20-25°C): Maceration or percolation at room temperature is a gentle method that minimizes thermal degradation.
-
Below 40°C: If heating is necessary to improve extraction efficiency, the temperature should ideally not exceed 40°C.
Q5: How should I store crude extracts and purified conhydrine to ensure long-term stability?
Proper storage is crucial for preventing degradation over time. The following conditions are recommended:
| Parameter | Condition | Rationale |
| Temperature | -20°C to -80°C | Reduced temperatures slow down chemical reactions, including oxidation and other degradation pathways. For long-term storage, -80°C is preferable. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing oxygen with an inert gas minimizes oxidative degradation. |
| Light | Amber vials or dark conditions | Protection from light prevents photolytic degradation. |
| Form | As a salt (e.g., hydrochloride) or in a deoxygenated solvent | Storing conhydrine as a salt can enhance its stability. If stored in solution, use a deoxygenated aprotic solvent. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of conhydrine in the final extract. | Incomplete Extraction: The solvent or extraction time may be inadequate. Degradation during extraction: Exposure to high temperatures, oxygen, or light. | Optimize Extraction: Ensure the plant material is finely powdered. Consider sequential extractions until the marc is exhausted. Control Extraction Conditions: Maintain a low temperature (below 40°C). Use deoxygenated solvents and protect the extraction vessel from light. |
| Appearance of unknown peaks in HPLC or GC-MS analysis. | Degradation Products: Conhydrine may have degraded into coniceines (dehydration) or oxidized products. | Analyze under controlled conditions: Re-extract a fresh sample under inert and light-protected conditions to see if the unknown peaks are reduced. Forced Degradation Study: Intentionally stress a pure sample of conhydrine (e.g., with acid, base, heat, light, and an oxidizing agent) to generate degradation products and compare their retention times with the unknown peaks[5][6][7][8]. |
| Change in color of the extract or purified compound during storage. | Oxidation: The formation of oxidized products can often lead to a change in color. | Improve Storage Conditions: Ensure the sample is stored under an inert atmosphere at a low temperature and protected from light. Consider adding an antioxidant if compatible with downstream applications. |
| Precipitate formation in stored solutions. | Poor Solubility: The solvent may not be optimal for the concentration of conhydrine. Degradation: A degradation product may be less soluble than the parent compound. | Check Solubility: Ensure the concentration is below the solubility limit in the chosen solvent. Re-dissolve and Filter: If a precipitate forms, attempt to redissolve it by gentle warming or sonication. If it does not redissolve, it may be a degradation product and should be analyzed. |
Experimental Protocols
Protocol 1: Stability-Focused Extraction of Conhydrine from Conium maculatum
This protocol is designed to maximize the yield of conhydrine while minimizing its degradation.
-
Plant Material Preparation:
-
Use fresh or properly dried (at low temperatures, <40°C) plant material (e.g., unripe fruits, which have a high alkaloid content).
-
Grind the material to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Macerate the powdered plant material in 95% methanol (1:10 w/v) that has been deoxygenated by bubbling with nitrogen gas for 15 minutes.
-
Conduct the maceration in a sealed, amber glass container at room temperature for 48 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh, deoxygenated methanol.
-
-
Solvent Removal:
-
Combine the methanolic extracts.
-
Concentrate the extract under reduced pressure using a rotary evaporator with the water bath temperature maintained below 40°C.
-
-
Acid-Base Partitioning for Purification:
-
Dissolve the crude residue in 0.1 N HCl.
-
Wash the acidic solution with dichloromethane (DCM) to remove non-basic compounds. Discard the DCM layer.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaloids into DCM. Repeat the extraction three times.
-
Combine the DCM extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure at low temperature (<40°C).
-
Protocol 2: Stability-Indicating HPLC Method for Conhydrine Analysis
This method can be used to quantify conhydrine and detect potential degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to a neutral or slightly basic range, e.g., 7-8, to maintain the stability of the alkaloid on the column).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizing Degradation and Workflow
Conhydrine Degradation Pathways
Caption: Potential degradation pathways of conhydrine.
Extraction and Stability Workflow
Caption: Recommended workflow for minimizing conhydrine degradation.
References
-
Conhydrine - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]
- Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962.
- Barrera-Adame, H. A., et al. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant.
- Cromwell, B. T. (1956). The separation, micro-estimation and distribution of the alkaloids of hemlock (Conium maculatum L.). Biochemical Journal, 64(2), 259–266.
- Vallejo, J. R., et al. (2011). A novel toxic alkaloid from poison hemlock (Conium maculatum L., Apiaceae): identification, synthesis and antinociceptive activity. Food and Chemical Toxicology, 49(12), 3047-3054.
-
Conium (U. S. P.) - Henriette's Herbal Homepage. (n.d.). Retrieved February 11, 2026, from [Link]
- Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.
- López-Lázaro, M. (2009). Distribution and biological activities of the natural product damnacanthal. Molecules, 14(9), 3383-3402.
- A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. (2012). Journal of Pharmaceutical Analysis, 2(4), 277-283.
- Pyrrolizidine Alkaloid Extraction and Analysis: Recent Upd
- Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC. (2025). American Journal of Analytical Chemistry, 16, 234-252.
- Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. (2018). Frontiers in Microbiology, 9, 234.
- What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant ? (2016).
- Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (2024). Forensic Toxicology, 42(1), 1-13.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014).
- Purification and Oxidative Scavenging of Total Alkaloids of Piperis longi fructus Based on Adsorption Kinetics and Thermodynamic Theory. (2022). Molecules, 27(19), 6539.
- Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities. (2022). Turkish Journal of Pharmaceutical Sciences, 19(4), 438-447.
- Antioxidant properties and membrane stabilization effects of methanol extract of Mucuna pruriens leaves on normal and sickle erythrocytes. (2014). Journal of Traditional and Complementary Medicine, 4(2), 110-115.
- Alkaloids with antioxidant activities from Aconitum handelianum. (2012).
- Time-Sensitive Chemicals. (n.d.). University of Tennessee, Knoxville, Environmental Health & Safety.
- Natural-product-inspired bioactive alkaloids agglomerated with potential antioxidant activity: Recent advancements on structure-activity relationship studies and future perspectives. (2023). Vitamins and Hormones, 121, 1-40.
- [Study on the Extraction, Geometry Structure and Spectral Characterization of Piperine Alkaloid]. (2015). Guang Pu Xue Yu Guang Pu Fen Xi, 35(8), 2235-2241.
Sources
- 1. Conhydrine - Wikipedia [en.wikipedia.org]
- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Study on the Extraction, Geometry Structure and Spectral Characterization of Piperine Alkaloid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
strategies for increasing the yield of conhydrine in chemical synthesis.
Welcome to the technical support center for the chemical synthesis of conhydrine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of conhydrine yield. Our goal is to equip you with the necessary insights and practical solutions to navigate the complexities of this synthesis, ensuring both high yield and purity.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of conhydrine, offering potential causes and actionable solutions.
Issue 1: Low Overall Yield of Conhydrine
-
Question: My multi-step synthesis of conhydrine is resulting in a very low overall yield. What are the common pitfalls and how can I improve it?
-
Answer: A low overall yield in a multi-step synthesis is a common challenge, often stemming from suboptimal conditions in one or more key steps. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Synthetic Strategy: The choice of synthetic route is critical. Various methods for synthesizing conhydrine exist, including those starting from chiral pools like amino acids or sugars (e.g., D-mannitol), and asymmetric methods using chiral auxiliaries or catalysts.[1] Review the literature for routes that have reported higher overall yields and are compatible with your available resources. For instance, syntheses involving ring-closing metathesis (RCM) have shown promise for constructing the piperidine ring efficiently.[2]
-
Optimize Each Reaction Step: Instead of focusing solely on the final yield, optimize each individual reaction. This involves a thorough investigation of reaction parameters.[3][4]
-
Temperature: Ensure precise temperature control, as deviations can lead to side reactions or incomplete conversion.
-
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Ensure it is pure and dry, as contaminants can poison catalysts or react with reagents.[5]
-
Catalyst: If using a catalytic step (e.g., Sharpless asymmetric dihydroxylation or RCM), ensure the catalyst is active and used in the correct loading. Catalyst deactivation can be a major source of low yield.
-
Reagent Purity and Stoichiometry: Use reagents of high purity and accurately calculate their stoichiometry. Impurities in starting materials can lead to a cascade of issues in subsequent steps.[4][5]
-
-
Meticulous Laboratory Technique: Seemingly minor details in execution can have a significant impact on yield.[5]
-
Inert Atmosphere: For moisture- or air-sensitive reactions, ensure a properly maintained inert atmosphere (e.g., argon or nitrogen).
-
Glassware: Use clean, dry glassware to prevent side reactions.[5]
-
Transfers: Minimize material loss during transfers between vessels.
-
-
Issue 2: Poor Stereoselectivity in Asymmetric Synthesis
-
Question: I am attempting an asymmetric synthesis of a specific conhydrine isomer, but I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?
-
Answer: Achieving high stereoselectivity is crucial for synthesizing a single isomer of conhydrine. Here are key areas to focus on:
-
Chiral Catalyst/Auxiliary Selection: The choice of chiral ligand or auxiliary is paramount. For reactions like the Sharpless asymmetric aminohydroxylation, which can be used to introduce the vicinal amino alcohol functionality, the selection of the chiral ligand is critical for high enantioselectivity.[6][7]
-
Reaction Conditions for Stereocontrol:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting stereochemical outcomes.
-
Rate of Addition: Slow, dropwise addition of reagents can sometimes improve selectivity by maintaining low concentrations of the reactive species.[5]
-
-
Substrate Control: The structure of your substrate can also influence stereoselectivity. Protecting groups can introduce steric hindrance that directs the attack of a reagent from a specific face of the molecule.
-
Issue 3: Difficulty in Purifying the Final Conhydrine Product
-
Question: I'm struggling to purify conhydrine from my crude reaction mixture. What are the best practices for its purification?
-
Answer: As a piperidine alkaloid, conhydrine has basic properties that can be leveraged during purification. However, its polarity can sometimes pose challenges.
-
Acid-Base Extraction: Utilize the basicity of the amine to your advantage. An acid-base extraction is a powerful technique to separate conhydrine from non-basic impurities.
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the conhydrine, moving it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer (e.g., with NaOH) to deprotonate the conhydrine.
-
Extract the free-base conhydrine back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
-
Column Chromatography: If further purification is needed, column chromatography on silica gel can be effective. However, the basic nature of amines can lead to "streaking" or poor separation on silica. To mitigate this:
-
Add a small amount of a basic modifier to the eluent. A common practice is to add a small percentage (e.g., 1-2%) of triethylamine or ammonia in methanol to the solvent system.[8] This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the amine and leading to better peak shapes.
-
-
Crystallization: Conhydrine is a crystalline solid.[9] If you have a reasonably pure product after extraction or chromatography, crystallization can be an excellent final purification step to obtain highly pure material.
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising modern synthetic strategies for achieving high yields of conhydrine?
A1: Several modern synthetic strategies have been developed to improve the efficiency of conhydrine synthesis. These often focus on stereocontrol and atom economy. Key approaches include:
-
Ring-Closing Metathesis (RCM): This powerful reaction has been widely used to construct the piperidine ring of conhydrine from acyclic precursors.[2]
-
Asymmetric Aminohydroxylation: The Sharpless Asymmetric Aminohydroxylation allows for the direct, stereoselective introduction of a vicinal amino alcohol moiety, a key structural feature of conhydrine.[6][7]
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials such as D-mannitol or amino acids provides a robust way to control the stereochemistry of the final product.[1]
Q2: How can I effectively monitor the progress of my conhydrine synthesis?
A2: Careful reaction monitoring is essential to determine the optimal reaction time and prevent the formation of degradation products.[5]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for amines) can help visualize the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, GC-MS or LC-MS can be used to track the disappearance of reactants and the appearance of products, as well as to identify any major side products.
Q3: Are there any specific safety precautions I should take when synthesizing conhydrine?
A3: Yes, conhydrine and its related alkaloids are toxic.[1][10] It is imperative to handle these compounds with appropriate safety measures:
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.
-
Fume Hood: Conduct all manipulations of conhydrine and its precursors in a well-ventilated fume hood to avoid inhalation.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety protocols.
Visualizing a Key Synthetic Transformation: Ring-Closing Metathesis
The following diagram illustrates a generalized workflow for the synthesis of a piperidine ring, a core component of conhydrine, using Ring-Closing Metathesis (RCM).
Caption: Generalized RCM workflow for piperidine synthesis.
Summary of Key Parameters for Yield Optimization
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Precisely control and optimize for each step. | Affects reaction rate and selectivity; can minimize side reactions. |
| Solvent | Use high-purity, dry solvents appropriate for the reaction. | Impurities can inhibit catalysts or cause unwanted reactions. |
| Reagent Purity | Use high-purity starting materials and reagents. | Prevents the introduction of impurities that can affect the reaction outcome.[4] |
| Atmosphere | Maintain an inert atmosphere for sensitive reactions. | Prevents degradation of reagents and products by air or moisture. |
| Purification pH | Utilize acid-base extractions for purification. | Exploits the basicity of the amine for efficient separation. |
| Chromatography Eluent | Add a basic modifier (e.g., triethylamine) for silica gel chromatography. | Improves peak shape and separation of basic compounds.[8] |
References
-
University of Rochester, Department of Chemistry. How To: Improve Yield. [Link]
-
Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields : r/chemistry. [Link]
-
PubMed Central. Total (Bio)Synthesis: Strategies of Nature and of Chemists. [Link]
-
ResearchGate. (2025). Synthesis of α-Conhydrine (I). [Link]
-
ResearchGate. (2014). Conhydrine: An Account of Isolation, Biological Perspectives and Synthesis. [Link]
-
Wikipedia. Conhydrine. [Link]
-
Wikipedia. Coniine. [Link]
-
PubMed Central. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. [Link]
-
AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. [Link]
-
Royal Society of Chemistry. (2015). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. [Link]
- Google Patents. (2001). Catalytic asymmetric synthesis of chiral aziridines.
-
PubMed Central. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. [Link]
-
Organic Chemistry Reaction. The Stevens Rearrangement. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AI-Driven Optimization of Drug Synthesis Pathways[v1] | Preprints.org [preprints.org]
- 4. azom.com [azom.com]
- 5. How To [chem.rochester.edu]
- 6. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Conhydrine - Wikipedia [en.wikipedia.org]
- 10. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Conhydrine Chromatography
Welcome to the technical support center for chromatographic analysis of conhydrine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape during the analysis of this piperidine alkaloid. As a strongly basic compound, conhydrine presents a unique set of challenges, primarily related to secondary interactions with the stationary phase. This document provides in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve these issues effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: Why is my conhydrine peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is the most common issue when analyzing basic compounds like conhydrine.[1][2] The primary cause is strong, undesirable interactions between the positively charged (protonated) amine group of conhydrine and negatively charged, acidic silanol (Si-OH) groups on the surface of silica-based stationary phases.[3][4] This secondary interaction mechanism leads to a portion of the analyte molecules being retained more strongly than the bulk, resulting in a delayed elution and a tailing peak.[4][5] Factors that exacerbate this include:
-
Mobile Phase pH: A mobile phase pH that is too close to the pKa of the silanol groups (typically 3.5-4.5) but high enough to protonate conhydrine will lead to significant ionic interactions.[3][6]
-
Column Type: Older, "Type A" silica columns or columns that are not well end-capped have a higher population of accessible, acidic silanol groups.[4][7]
-
Column Contamination: Accumulation of contaminants on the column can create new active sites for secondary interactions.[1][8]
Q2: What causes my conhydrine peak to show "fronting"?
Peak fronting, where the first half of the peak is sloped, is less common than tailing for basic compounds but can occur.[1] The most frequent causes are related to overloading the column or issues with the sample solvent.[9][10]
-
Mass Overload: Injecting too much conhydrine mass onto the column can saturate the stationary phase, causing some molecules to travel through the column more quickly, leading to a fronting peak.[2][9][11]
-
Sample Solvent Incompatibility: If your conhydrine standard is dissolved in a solvent that is much stronger (more eluting power) than your mobile phase, the sample band will spread rapidly upon injection, causing distortion and fronting.[12]
-
Column Collapse: A physical collapse of the packed bed within the column, often at the inlet, can create a void and lead to distorted, fronting peaks.[10][12][13] This is a catastrophic failure requiring column replacement.
Q3: My conhydrine peak is broad, but symmetrical. What's the issue?
Symmetrical peak broadening suggests a loss of chromatographic efficiency rather than a specific chemical interaction issue.[14][15] This can stem from several sources:
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread before and after separation.[3][8]
-
Low Flow Rate: Very low flow rates can increase the time available for longitudinal diffusion (the natural tendency of molecules to spread out), leading to broader peaks.[14][16]
-
Column Contamination or Age: A contaminated or old column may have a partially blocked frit or a deteriorated packed bed, leading to inefficient flow paths and peak broadening.[8]
-
Temperature Gradients: If the column is not properly thermostatted, temperature gradients across its diameter can cause molecules in the warmer regions (near the wall) to move faster than those in the cooler center, broadening the peak.[8]
Section 2: Systematic Troubleshooting Guide
When poor peak shape is observed, a systematic approach is crucial. The following flowchart and detailed steps will guide you through the diagnostic process.
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting conhydrine peak shape issues.
In-Depth Troubleshooting Steps
Symptom: Peak Tailing
This is the most anticipated issue due to conhydrine's basic nature.[17] The cause is almost always secondary interactions with acidic silanols on the silica surface.[3][4]
-
Potential Cause 1: Inappropriate Mobile Phase pH
-
Explanation: Conhydrine is a strongly basic piperidine alkaloid.[17] For good peak shape, the mobile phase pH must be controlled to manage the ionization state of both the analyte and the column's silanol groups. Operating at a mid-range pH (e.g., 4-7) is often the worst-case scenario, as silanols are partially ionized (negatively charged) and conhydrine is fully protonated (positively charged), maximizing unwanted ionic interactions.[3][6]
-
Solution:
-
Low pH Approach: Adjust the mobile phase to a low pH, typically between 2.5 and 3.5, using an additive like formic acid or trifluoroacetic acid (TFA).[18] At this pH, the majority of surface silanol groups are not ionized, which minimizes the strong ionic interaction with the protonated conhydrine. This is the most common and effective strategy.[4]
-
High pH Approach: Alternatively, use a high pH (e.g., 9-11) with a pH-stable column (e.g., hybrid silica). At high pH, conhydrine is in its neutral, unprotonated form, eliminating the ionic interaction with the now fully deprotonated silanols. This can dramatically improve peak shape but requires a specialized column to prevent silica dissolution.[19]
-
-
-
Potential Cause 2: Active Silanol Sites on the Column
-
Explanation: Even at low pH, some residual silanol activity can persist, especially on older or lower-quality columns.[7] These sites act as high-energy retention points, causing tailing.
-
Solution:
-
Use a Mobile Phase Modifier: Add a small concentration (0.1-0.5%) of a competitive amine, such as triethylamine (TEA), to the mobile phase.[7] TEA is a small basic molecule that competes with conhydrine for binding to the active silanol sites, effectively masking them and improving peak shape.
-
Select a Modern Column: If the problem persists, the column chemistry is likely the root cause. Switch to a high-purity, modern silica column that is fully end-capped to block the majority of silanol groups.[3] Columns with polar-embedded phases or other shielding technologies are specifically designed to improve the peak shape of basic compounds and are an excellent choice.[3][20]
-
-
Symptom: Peak Fronting
Fronting is typically a physical or concentration-related issue.[1][10]
-
Potential Cause 1: Column Overload
-
Explanation: When the amount of sample injected exceeds the capacity of the stationary phase, the equilibrium of partitioning is disturbed. Excess molecules are not retained and travel faster, leading to a fronting peak.[2][9][12]
-
Solution: Systematically reduce the mass of conhydrine injected. This can be done by either decreasing the injection volume or by diluting the sample. If the peak shape becomes symmetrical upon reducing the load, overload was the cause.[9]
-
-
Potential Cause 2: Sample Solvent Mismatch
-
Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 20% acetonitrile), the sample does not properly focus at the head of the column upon injection. This causes the peak to be distorted and often front.[12]
-
Solution: As a best practice, always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the conhydrine.
-
Symptom: Peak Broadening (Symmetrical)
Broadening points to a general loss of system efficiency.[15]
-
Potential Cause 1: Extra-Column Effects
-
Explanation: The path the sample takes outside of the column contributes to band broadening. Long or wide-diameter tubing between the injector and column, or between the column and detector, adds volume where the analyte band can diffuse and spread.[3][8]
-
Solution: Minimize all tubing lengths. Use PEEK tubing with a narrow internal diameter (e.g., 0.005" or 0.127 mm) for all connections. Ensure all fittings are made correctly to avoid creating small dead volumes.[3]
-
-
Potential Cause 2: Column Deterioration
-
Explanation: Over time, columns can become contaminated or the packed bed can settle, creating voids.[8] This leads to multiple flow paths for the analyte, resulting in band broadening. A partially blocked inlet frit can also cause poor peak shape for all analytes.[2]
-
Solution:
-
Flush the Column: Try flushing the column with a strong solvent (following the manufacturer's instructions) to remove contaminants.[21] Sometimes, reversing the column (if permitted by the manufacturer) for a flush can dislodge particulates from the inlet frit.[2]
-
Replace the Column: If flushing does not restore performance, the column has likely reached the end of its life and must be replaced.[2][8]
-
-
Column Selection and Mobile Phase Summary
The choice of column and mobile phase is paramount for success. The following table summarizes key considerations.
| Parameter | Recommendation for Conhydrine | Rationale |
| Column Chemistry | High-purity, end-capped C18 or C8; Polar-embedded phase; Hybrid-silica for high pH | Minimizes silanol interactions, providing better peak shape for basic compounds.[3][20] |
| Mobile Phase pH | Low pH (2.5-3.5): Add 0.1% Formic Acid or TFA. | Suppresses ionization of silanol groups, reducing secondary interactions.[4][18] |
| High pH (9-11): Use Ammonium Bicarbonate buffer. | Neutralizes the conhydrine molecule, eliminating ionic interactions. Requires a pH-stable column. [19] | |
| Mobile Phase Additive | 0.1-0.5% Triethylamine (TEA) | Competitively blocks active silanol sites, improving peak shape.[7] |
Section 3: Proactive Quality Control - System Suitability Protocol
Before analyzing valuable samples, it is essential to confirm your HPLC system is performing correctly. A system suitability test (SST) is a standardized procedure to verify this.[22][23][24]
Experimental Protocol: System Suitability Test for Basic Analytes
Objective: To verify that the chromatographic system is suitable for the analysis of conhydrine by assessing column efficiency, peak shape, and retention factor.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or other chosen pH modifier)
-
Uracil (for void volume determination)
-
Toluene or a similar neutral compound (for efficiency calculation)
-
Conhydrine reference standard
Procedure:
-
Prepare Mobile Phase: Prepare your chosen mobile phase (e.g., Water:Acetonitrile with 0.1% Formic Acid) and degas thoroughly.
-
Prepare SST Solution:
-
Accurately weigh and dissolve uracil, toluene, and conhydrine in the mobile phase to create a stock solution.
-
Dilute the stock solution with mobile phase to a final concentration that will give a significant but not overloading peak response (e.g., Uracil ~5 µg/mL, Toluene ~50 µg/mL, Conhydrine ~10 µg/mL).
-
-
Equilibrate the System:
-
Install the analytical column and equilibrate the system by pumping the mobile phase at the method's flow rate for at least 20 column volumes or until a stable baseline is achieved.
-
-
Perform Injections:
-
Make five replicate injections of the SST solution.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the following parameters for the conhydrine peak from the five replicate injections.
-
| System Suitability Parameter | Calculation | Typical Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | Measured at 5% peak height (USP method) | Tailing Factor ≤ 1.5 | Quantifies peak asymmetry. Values >1.5 indicate significant tailing that can compromise integration and resolution.[3] |
| Theoretical Plates (N) | N = 16 * (tR / Wb)² (where tR is retention time and Wb is peak width at base) | N > 2000 | Measures column efficiency and indicates the degree of peak broadening.[24] |
| Relative Standard Deviation (RSD) of Retention Time | (Standard Deviation of tR / Mean tR) * 100% | RSD ≤ 1.0% | Demonstrates the stability and precision of the pump and system.[24] |
| Relative Standard Deviation (RSD) of Peak Area | (Standard Deviation of Area / Mean Area) * 100% | RSD ≤ 2.0% | Demonstrates the precision of the injector and detector.[24] |
If the system fails to meet these criteria, do not proceed with sample analysis. Instead, begin the troubleshooting steps outlined in Section 2. Regularly tracking these parameters over the life of a column can help predict column failure before it compromises your data.[2]
Visualizing the Problem: Analyte-Silanol Interaction
The following diagram illustrates the core chemical interaction responsible for peak tailing with basic compounds like conhydrine on a standard silica-based stationary phase.
Caption: Interaction of protonated conhydrine with ionized silanol groups.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. Retrieved from [Link]
-
Chrom Tech. (2023, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
English Excel. (2024, May 19). HPLC TROUBLE SHOOTING|PEAK SHAPE ISSUE|PEAK TAILING|PEAK FRONTING. Retrieved from [Link]
-
Quora. (2020, March 30). What causes peak broadening in HPLC?. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- Bhat, C., Bugde, S. T., & Tilve, S. G. (2014). Conhydrine: An Account of Isolation, Biological Perspectives and Synthesis. Synthesis, 46(19), 2551-2566.
-
Phenomenex. (2024, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
- Götze, M., et al. (2022). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
-
Wikipedia. (n.d.). Conhydrine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
- Ye, Z., et al. (2006). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
- Götze, M., et al. (2022). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant.
-
Waters Corporation. (n.d.). What is a good LC column choice for analysis of plant alkaloids? - WKB197449. Retrieved from [Link]
- Perkos, P., & Buszewski, B. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
-
Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?. Retrieved from [Link]
- International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC)
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
ResearchGate. (2014, May 9). What are the ideal HPLC parameter settings for a crude of a plant which contains mainly alkaloids?. Retrieved from [Link]
-
LCGC International. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Evaluating System Suitability. Retrieved from [Link]
-
Dolan, J. W. (2005, July 1). Peak Fronting, Column Life and Column Conditioning. LCGC International. Retrieved from [Link]
- Dolan, J. W. (1986).
- Větvička, V., & Větvičková, J. (2014). Poison hemlock (Conium maculatum L.). Ceska a Slovenska Farmacie, 63(1), 12-16.
-
APL. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
- Journal of Medicinal Plants Studies. (2021).
-
American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Coniine. Retrieved from [Link]
- Hill, R. K. (1958). Stereochemistry of the Hemlock Alkaloids. I. Conhydrine. Journal of the American Chemical Society, 80(7), 1609-1611.
Sources
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- 6. chromatographyonline.com [chromatographyonline.com]
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- 24. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
identifying and characterizing side-products in conhydrine synthesis
Welcome to the technical support center for piperidine alkaloid synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of conhydrine and its analogues. Here, we address common challenges related to the formation, identification, and characterization of synthesis side-products. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs): Troubleshooting Side-Product Formation
This section tackles the most common issues encountered during conhydrine synthesis campaigns. We focus on the causality of side-product formation and provide actionable advice for mitigating these challenges.
Question 1: My reaction produced a mixture of diastereomers. How can I differentiate them, and what caused the poor selectivity?
Answer: The presence of multiple diastereomers is a frequent challenge in conhydrine synthesis, which has at least two stereocenters. The specific diastereomers formed (e.g., α- vs. β-conhydrine, or their enantiomers) are dictated by the stereocontrol in your key bond-forming steps.
Causality of Poor Stereoselectivity:
-
Grignard or Organolithium Addition: In syntheses involving the addition of an organometallic reagent to a chiral aldehyde or ketone (e.g., a protected 2-piperidinecarboxaldehyde), the facial selectivity is governed by principles like the Felkin-Anh or Cram chelation models.[1] Insufficient chelation control (e.g., with non-chelating protecting groups on the piperidine nitrogen) or steric hindrance can lead to a mixture of syn and anti addition products.[2]
-
Reduction of a Ketone: The reduction of a 2-acylpiperidine to form the secondary alcohol of conhydrine can yield different diastereomers depending on the steric approach control of the hydride reagent. Bulky reducing agents (e.g., L-Selectride®) will favor addition from the less hindered face, while smaller reagents (e.g., NaBH₄) may show lower selectivity.
-
Sharpless Asymmetric Aminohydroxylation (AA): While a powerful tool for installing the vicinal amino alcohol moiety, the Sharpless AA can suffer from issues of regioselectivity, especially with certain classes of alkenes.[3][4] This can result in the formation of a regioisomeric amino alcohol, which may be difficult to separate from the desired product.
Troubleshooting & Identification Protocol:
-
Initial Assessment (TLC/LC-MS): Diastereomers often show slightly different polarity and may appear as distinct or elongated spots on a TLC plate. LC-MS is more definitive; diastereomers will have identical mass-to-charge ratios (m/z) but will likely exhibit different retention times.
-
Definitive Characterization (NMR Spectroscopy):
-
¹H NMR: The most powerful tool for differentiating diastereomers. Pay close attention to the coupling constants (J-values) of the protons on the stereogenic centers (C2 on the piperidine ring and the carbinol carbon). The magnitude of these coupling constants can often establish the relative syn or anti configuration based on the Karplus relationship.
-
¹³C NMR: Diastereomers will have distinct sets of peaks, though the chemical shift differences may be small.
-
2D NMR (COSY, HSQC, NOESY): NOESY is particularly valuable for establishing through-space correlations that can confirm the relative stereochemistry of the substituents on the piperidine ring.
-
-
Separation: High-performance flash chromatography using a high-resolution silica or a modified stationary phase (like diol or cyano) is often required. In some cases, derivatization of the alcohol or amine to form crystalline derivatives (e.g., benzoates) can facilitate separation by crystallization.[5]
Question 2: I am observing a significant impurity with a mass corresponding to the loss of water (M-18). What is this compound and how can I prevent its formation?
Answer: An impurity with a mass loss of 18 Da relative to conhydrine is almost certainly a coniceine isomer . These are dehydration products resulting from the elimination of the hydroxyl group.
Causality of Dehydration:
-
Acidic Conditions: Exposing conhydrine to strong acids, particularly at elevated temperatures during workup or purification (e.g., acidic workup, silica gel chromatography with non-neutralized silica), can catalyze the E1 or E2 elimination of water.
-
Thermal Stress: Distillation of conhydrine at high temperatures can also lead to thermal elimination.
-
Reaction Conditions: Certain reaction steps, such as attempted tosylation or mesylation of the hydroxyl group without a non-nucleophilic base, can promote elimination as a major side reaction.
The primary dehydration product is often γ-coniceine , which is the biosynthetic precursor to coniine and a common alkaloid in poison hemlock.[6][7]
Prevention & Mitigation Strategy:
-
Neutral Workup: Use a mild basic wash (e.g., saturated NaHCO₃ solution) during the extraction process to neutralize any residual acid.
-
Buffer Your Chromatography: If using silica gel chromatography, it can be pre-treated by flushing the column with the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), to neutralize acidic sites on the silica surface.
-
Avoid High Temperatures: Use low-temperature concentration methods (rotary evaporation at reduced pressure) and avoid high-temperature distillation for purification if possible.
-
Protecting Groups: If subsequent steps require harsh conditions, consider protecting the hydroxyl group as a silyl ether (e.g., TBS, TIPS), which is stable to many reaction conditions but can be removed under mild acidic or fluoride-mediated conditions.
Troubleshooting Guide: A Workflow for Unknown Impurity Identification
Encountering an unexpected peak in your analysis can be daunting. This guide provides a systematic workflow for identifying and characterizing unknown side-products.
Objective: To move from initial detection of an unknown impurity to its structural elucidation.
Workflow Diagram:
Caption: Workflow for impurity identification.
Step-by-Step Protocol:
-
Detection and Mass Determination:
-
Upon observing an impurity in your crude reaction mixture via TLC or a screening LC-MS, the first priority is to obtain a high-resolution mass spectrum (HRMS).
-
Action: Submit a sample for ESI-HRMS analysis. This will provide an accurate mass of the molecular ion (e.g., [M+H]⁺).[8]
-
Interpretation: Use the accurate mass to generate a plausible molecular formula. Compare this formula to your starting materials, reagents, and expected product. Does it correspond to dehydration, over-alkylation, an isomer, or a dimer?
-
-
Isolation:
-
Action: Based on the polarity observed on TLC, develop a gradient method for flash column chromatography or preparative HPLC to isolate the impurity. Collect fractions and analyze by TLC or LC-MS to identify those containing the pure compound.
-
Pro-Tip: Use a different solvent system than your primary purification if possible, as this can sometimes improve the separation of closely related compounds.[9]
-
-
Structural Elucidation via NMR:
-
Once you have an isolated, pure sample (>95% by analytical HPLC or ¹H NMR), acquire a full suite of NMR spectra.[10][11]
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via splitting patterns).
-
¹³C NMR & DEPT-135: Shows the number of carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
-
COSY: Reveals proton-proton (H-H) coupling networks, helping to piece together fragments of the molecule.
-
HSQC: Correlates protons directly to the carbons they are attached to (¹JCH).
-
HMBC: Shows longer-range correlations between protons and carbons (²JCH and ³JCH), which is critical for connecting fragments and identifying quaternary carbons.
-
NOESY/ROESY: Identifies protons that are close in space, essential for determining stereochemistry.
-
By systematically applying this workflow, you can confidently identify the structure of unexpected side-products and use that information to optimize your synthetic route.
Data & Protocols
Table 1: Analytical Techniques for Conhydrine Isomer Differentiation
| Technique | Principle | Application & Expected Observations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Baseline separation of enantiomers (e.g., (+)-α-conhydrine from (-)-α-conhydrine). Diastereomers can often be separated on standard reverse or normal phase columns. |
| GC-MS | Separation based on boiling point and polarity, followed by mass fragmentation. | Isomers will have identical mass spectra but different retention times. Derivatization (e.g., silylation) may be needed to improve volatility and peak shape.[8] |
| ¹H NMR | Nuclear magnetic resonance of protons. | Diastereomers will show distinct chemical shifts and, crucially, different J-coupling constants for protons at and adjacent to the stereocenters. |
| LC-MS/MS | Chromatographic separation followed by mass selection and fragmentation. | Used for sensitive detection and quantification. While isomers have the same parent mass, their fragmentation patterns can sometimes differ slightly, aiding in identification.[11] |
Protocol: Optimizing a Grignard Reaction for Diastereoselectivity
This protocol provides a framework for optimizing the addition of an organometallic reagent to a chiral N-protected 2-piperidinecarboxaldehyde, a common step in conhydrine synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conhydrine - Wikipedia [en.wikipedia.org]
- 6. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 10. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 11. Alkaloid Analysis Service - Creative Proteomics [creative-proteomics.com]
optimizing mobile phase composition for better resolution of hemlock alkaloids
Introduction: The Challenge of Resolving Hemlock Alkaloids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working on the chromatographic separation of hemlock alkaloids. Poison hemlock (Conium maculatum) produces a complex mixture of piperidine alkaloids, including coniine, γ-coniceine, conhydrine, pseudoconhydrine, and N-methylconiine.[1][2] Due to their structural similarities and basic nature, achieving baseline resolution of these compounds can be a significant analytical challenge.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is grounded in the fundamental principles of chromatography, focusing on the strategic optimization of mobile phase composition to enhance resolution, improve peak shape, and ensure method robustness.
Troubleshooting & FAQs in Question-and-Answer Format
Q1: Why am I seeing significant peak tailing for my hemlock alkaloid standards?
Answer: This is the most common issue encountered when separating basic compounds like alkaloids on standard silica-based reversed-phase columns (e.g., C18). The root cause is secondary interactions between the protonated (positively charged) alkaloids and acidic silanol groups (Si-OH) on the silica surface.
-
Causality: At neutral or acidic pH, the nitrogen atom in the piperidine ring of the alkaloids is protonated, making the molecule cationic. Free, un-capped silanol groups on the stationary phase are deprotonated and negatively charged (SiO⁻), creating strong ionic interactions. This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in broad, tailing peaks.
-
Solution: The primary strategy is to suppress the ionization of the silanol groups. This is most effectively achieved by increasing the mobile phase pH to a basic range (e.g., pH > 8). At high pH, the silanol groups are deprotonated, but the alkaloids (with typical pKa values around 10-11) will be in their neutral, free-base form. This ensures that retention is governed primarily by the intended reversed-phase mechanism, leading to sharp, symmetrical peaks. Using ionic liquid additives in the mobile phase can also effectively mask these residual silanol groups, reducing peak tailing and improving efficiency.[3]
Q2: How does mobile phase pH critically influence the retention and resolution of hemlock alkaloids?
Answer: Mobile phase pH is arguably the most powerful parameter for controlling the retention and selectivity of ionizable compounds like alkaloids.[4][5] The pH dictates the ionization state of the analytes, which in turn governs their polarity and interaction with the stationary phase.
-
Mechanism at Acidic pH (e.g., pH 3):
-
Analyte State: The alkaloids are fully protonated (cationic) and thus highly polar.
-
Retention: In reversed-phase HPLC, increased polarity leads to reduced retention. Your alkaloids will likely elute very early, often near the solvent front, with poor resolution.[4]
-
When to Use: An acidic pH might be chosen intentionally in specific cases, such as when using ion-pairing reagents or for analysis by mass spectrometry where a low pH can improve ionization efficiency in the source. A C18 column with an ammonium perchlorate buffer at pH 3.0 has been used for alkaloid separation.[6]
-
-
Mechanism at Alkaline pH (e.g., pH 9-10):
-
Analyte State: The alkaloids are in their neutral, non-ionized form, making them significantly less polar.
-
Retention: The less polar, neutral form interacts more strongly with the hydrophobic C18 stationary phase, leading to increased retention and providing a much better opportunity for separation.[4]
-
Expert Recommendation: For hemlock alkaloids, starting with a mobile phase pH of at least 2 units above their pKa is a sound strategy to ensure they are in their neutral state for optimal reversed-phase separation.[4]
-
The diagram below illustrates this fundamental relationship.
Caption: Effect of mobile phase pH on alkaloid ionization and retention.
Q3: My alkaloids are eluting too close together. How can I systematically improve their resolution?
Answer: Poor resolution requires a systematic approach to optimization. Assuming you are already using an appropriate pH (see Q2), the next step is to adjust the mobile phase's solvent strength and selectivity.
Key Factors Influencing Resolution:
-
Organic Modifier Choice (Selectivity): The two most common organic solvents in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH).[4] They offer different selectivities due to their unique chemical properties (ACN is aprotic, MeOH is protic). If peaks are co-eluting with ACN, switching to MeOH (or a combination) can alter the elution order and improve separation.
-
Gradient Slope (Solvent Strength): A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) gives the analytes more time to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
-
Temperature: Lowering the column temperature can increase retention and sometimes improve resolution, while higher temperatures decrease viscosity and analysis time but can sometimes reduce resolution.[7]
Below is a workflow for optimizing your separation.
Sources
- 1. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
improving the recovery of conhydrine from biological matrices
This guide serves as a specialized technical resource for the extraction and analysis of conhydrine (
Topic: Improving the Recovery of Conhydrine from Biological Matrices Applicable For: Plasma, Urine, Tissue Homogenates, and Plant Extracts (e.g., Conium maculatum) Instrumentation: GC-MS (Derivatized), LC-MS/MS (Direct)
The Physico-Chemical Challenge
Conhydrine presents a "dual-threat" to recovery yields due to its hybrid chemical nature:
-
Volatility: Like its analog coniine, conhydrine has a high vapor pressure. It sublimates easily, leading to catastrophic losses during solvent evaporation steps.
-
Polarity: Unlike coniine, conhydrine possesses a hydroxyl group (
) on the propyl side chain. This increases its water solubility and reduces its partition coefficient ( ) into non-polar organic solvents, causing breakthrough in standard C18 SPE or poor partitioning in LLE.
Key Chemical Properties
| Property | Value | Implication for Extraction |
| Structure | 2-(1-hydroxypropyl)piperidine | Secondary amine (basic) + Alcohol (polar) |
| pKa (Base) | ~10.9 - 11.2 (Est.)[1] | Positively charged at physiological pH. Requires pH > 12 for LLE. |
| Solubility | Water (Moderate), Ethanol (High), Ether (High) | "Too polar" for pure hexane LLE; "Too non-polar" for pure aqueous retention. |
| Volatility | High (Sublimates) | CRITICAL: Do not evaporate to dryness without a keeper solvent. |
Core Extraction Protocols
Protocol A: Mixed-Mode Cation Exchange SPE (Recommended)
Best for: Plasma, Urine, and complex tissue lysates. Provides the cleanest extracts.
Mechanism: Utilizes the basicity of the piperidine nitrogen to bind to the sorbent via ionic interaction, allowing rigorous washing of neutral interferences.
Workflow:
-
Sample Pre-treatment: Dilute 200 µL sample 1:1 with 2% Formic Acid .
-
Why? Acidification (pH < 3) ensures 100% protonation of the conhydrine amine (
), essential for cation exchange binding.
-
-
Cartridge: Use a Polymeric Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX or Strata-X-C).
-
Conditioning: 1 mL Methanol
1 mL Water. -
Loading: Load pre-treated sample at gravity flow or low vacuum (<5 inHg).
-
Wash 1 (Aqueous): 1 mL 0.1 M HCl .
-
Why? Removes proteins and hydrophilic interferences while keeping conhydrine locked by ionic bond.
-
-
Wash 2 (Organic): 1 mL 100% Methanol .
-
Why? Removes neutral hydrophobic interferences (lipids). Conhydrine remains bound ionically.
-
-
Elution: 2 x 500 µL 5% Ammonium Hydroxide in Methanol .
-
Why? The high pH neutralizes the amine (
), breaking the ionic bond and releasing the analyte into the organic solvent.
-
Protocol B: Salting-Out Liquid-Liquid Extraction (LLE)
Best for: High-concentration samples or when SPE is unavailable.
Workflow:
-
Alkalinization: Adjust sample pH to >12 using 1M NaOH.
-
Why? You must be at least 2 pH units above the pKa to ensure the uncharged species dominates.
-
-
Solvent Addition: Add extraction solvent: Chloroform:Isopropanol (9:1 v/v) .
-
Why? Pure hexane or ether is too non-polar for conhydrine. The isopropanol aids in solvating the hydroxyl group.
-
-
Salting Out: Add solid NaCl to saturation.
-
Why? The "Salting-Out" effect drives the moderately water-soluble conhydrine into the organic phase.
-
-
Agitation: Vortex for 5 mins, Centrifuge at 4000g for 10 mins.
-
Transfer: Remove the lower organic layer.
Derivatization for GC-MS
Direct injection of conhydrine leads to peak tailing (interaction with silanols) and thermal degradation. Silylation is mandatory.
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[2][3][4][5] Protocol:
-
Take the eluate from SPE or LLE.
-
Evaporation (CRITICAL): Evaporate under nitrogen at max 35°C . Stop when ~20 µL remains. DO NOT GO TO DRYNESS.
-
Alternative: Add 20 µL of a "keeper" solvent (e.g., tetradecane) before evaporation to prevent sublimation.
-
-
Reaction: Add 50 µL MSTFA + 1% TMCS. Incubate at 60°C for 30 mins.
-
Analysis: Inject 1 µL into GC-MS (Splitless).
Troubleshooting & FAQs
Q1: I am seeing <40% recovery despite using MCX SPE. What is wrong?
Diagnosis: This is likely an elution failure or a breakthrough during loading.
-
Check Loading pH: If your sample was not acidic enough (pH > 5), conhydrine may not have been fully protonated, causing it to flow through the cartridge during loading.
-
Check Elution Strength: Conhydrine is a strong base.[1] Ensure your elution solvent is fresh. Ammonia in methanol is volatile; if the bottle is old, the ammonia concentration may have dropped below the level needed to deprotonate the analyte. Prepare 5%
in MeOH daily.
Q2: My peaks are disappearing or highly variable between replicates.
Diagnosis: Volatility loss during the evaporation step.
-
The Fix: Conhydrine sublimates from dry surfaces.
-
Lower your nitrogen evaporator temperature to ambient.
-
Acidify before drying: Add 10 µL of 0.1M HCl in methanol to the eluate before evaporation. This converts the volatile free base into the non-volatile Hydrochloride salt (
). -
Note: If you acidify, you must re-neutralize or use a strong derivatization buffer if proceeding to GC-MS, or simply reconstitute in mobile phase for LC-MS.
-
Q3: I see "ghost peaks" or carryover in blank samples.
Diagnosis: Conhydrine "sticks" to glass liners and metallic paths in GC systems due to its secondary amine and hydroxyl group.
-
The Fix:
-
Change the GC inlet liner to a deactivated wool liner .
-
Increase the final wash solvent in your autosampler to include 5% ammonia to strip basic residues from the syringe.
-
Q4: Can I use C18 SPE?
Answer: Generally, No . Conhydrine is too polar to retain well on standard C18, especially in blood or urine matrices where other hydrophobic compounds will out-compete it. If you must use C18, you have to use "Ion-Pairing" reagents (e.g., heptane sulfonic acid) in the mobile phase, which is messy and bad for MS sensitivity. Stick to Mixed-Mode Cation Exchange (MCX).
Visualizations
Diagram 1: Optimized Extraction Workflow
This flowchart illustrates the decision process between SPE and LLE based on sample type.
Caption: Decision matrix for conhydrine extraction. Note the divergence in pH treatment: Acidic for SPE retention, Basic for LLE partitioning.
Diagram 2: Troubleshooting Low Recovery
A logic tree to diagnose where the analyte is being lost.
Caption: Diagnostic logic for identifying the root cause of conhydrine loss during sample preparation.
References
-
Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[6] Molecules, 22(11), 1962. [Link]
-
PubChem. (n.d.). Conhydrine Compound Summary. National Library of Medicine. [Link]
- Advanced Chemistry Development (ACD/Labs). (n.d.). Predicted pKa and LogP data for Piperidine Alkaloids. Chemicalize. (General chemical reference for piperidine basicity).
-
United Nations Office on Drugs and Crime. (2011). Recommended Methods for the Identification and Analysis of Synthetic Cathinones (Analogous extraction logic for amphiphilic amines). [Link]
Sources
- 1. Conhydrine - Wikipedia [en.wikipedia.org]
- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. nbinno.com [nbinno.com]
- 6. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
method validation for the quantitative analysis of conhydrine.
Topic: Method Validation for the Quantitative Analysis of Conhydrine Audience: Researchers, Forensic Toxicologists, and Pharmaceutical Scientists
Welcome to the Technical Support Center
Status: Operational | Ticket: #CON-VAL-001 Subject: Comprehensive Guide to Conhydrine Analysis & Validation
You have reached the Tier 3 Advanced Support module for the analysis of piperidine alkaloids. This guide addresses the specific challenges of quantifying Conhydrine (
Unlike its more famous analog coniine , conhydrine possesses a hydroxyl group, introducing unique polarity and volatility challenges. This guide synthesizes protocols compliant with ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.
Module 1: Method Selection & Strategy
Q: Should I use GC-MS or LC-MS/MS for conhydrine analysis?
A: The choice depends on your sensitivity requirements and available instrumentation.
| Feature | LC-MS/MS (Recommended) | GC-MS |
| Sensitivity | High (pg/mL range). Ideal for biological fluids (plasma, urine). | Moderate (ng/mL range). Good for plant material. |
| Sample Prep | Simple (Dilute-and-shoot or SPE). | Complex. Often requires derivatization to prevent peak tailing. |
| Isomer Separation | Excellent resolution of Conhydrine vs. Pseudoconhydrine using C18 or HILIC. | Good resolution, but requires specific temperature ramps. |
| Volatility Risk | Low (Liquid phase). | High (Analyte loss during solvent evaporation). |
Recommendation: Use LC-MS/MS for trace analysis in biological matrices. Use GC-MS for high-concentration plant extracts or forensic screening.
Module 2: Sample Preparation & Extraction
Critical Alert: Conhydrine is a volatile amine. Improper evaporation will lead to massive analyte loss.
Protocol: Liquid-Liquid Extraction (LLE) for Biological Matrices
Target Matrix: Plasma/Urine | Volume: 200 µL
-
Alkalinization: Add
of 1.0 M NaOH to the sample.-
Why? Conhydrine (
) must be in its uncharged (free base) form to extract into organic solvent.
-
-
Extraction: Add 1 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
-
Note: Avoid Chloroform if possible; it forms emulsions easily with plasma.
-
-
Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 mins.
-
Stabilization (The "Secret" Step): Transfer the organic supernatant to a clean tube containing
of 0.1 M HCl in methanol.-
Mechanism:[2] This converts the volatile free base back into the non-volatile hydrochloride salt before evaporation.
-
-
Evaporation: Evaporate under nitrogen at
. DO NOT heat above . -
Reconstitution: Dissolve in
of Mobile Phase A (0.1% Formic Acid in Water).
Visual Workflow: Extraction Logic
Caption: Optimized LLE workflow preventing evaporative loss of conhydrine.
Module 3: LC-MS/MS Analytical Conditions
Q: How do I separate Conhydrine from Pseudoconhydrine?
A: These isomers differ only by the position of the hydroxyl group. You must use a high-efficiency column and an optimized gradient.
Instrument Parameters
-
Column: Phenomenex Kinetex C18 (
mm, 1.7 µm) OR Waters XBridge BEH C18 (High pH stable). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 or pH 9.5).
-
Tip: High pH (pH 9.5) often improves retention and peak shape for alkaloids but requires a robust column (e.g., BEH).
-
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.3 mL/min.
MRM Transitions (Mass Spectrometry)
Conhydrine (
| Analyte | Precursor ( | Product ( | CE (eV) | Type |
| Conhydrine | 144.1 | 126.1 | 20 | Quantifier (Loss of |
| 144.1 | 84.1 | 35 | Qualifier (Piperidine ring) | |
| Pseudoconhydrine | 144.1 | 126.1 | 22 | Quantifier |
| Coniine (IS) | 126.1 | 84.1 | 30 | Internal Standard Use |
Note: Transitions must be optimized on your specific instrument. Isomers share transitions; chromatographic separation is mandatory.
Module 4: Validation Metrics (ICH Q2)
Q: What are the specific acceptance criteria for conhydrine validation?
1. Specificity & Selectivity
-
Requirement: No interfering peaks at the retention time of conhydrine in blank matrix.
-
Test: Analyze 6 sources of blank matrix (e.g., plasma from 6 different donors).
-
Acceptance: Interference response
of the LLOQ response.
2. Linearity
-
Range: Typically 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
regression is usually required due to the wide dynamic range. -
Acceptance:
.[4] Back-calculated standards must be within (20% for LLOQ).
3. Matrix Effect (ME)
-
Issue: Co-eluting phospholipids can suppress ionization.
-
Calculation:
-
Troubleshooting: If ME is
(suppression), switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to remove phospholipids.
Troubleshooting Guide (FAQ)
Issue 1: Peak Tailing
Symptoms: Asymmetrical peaks, poor resolution. Cause: Secondary interactions between the amine group of conhydrine and free silanols on the silica column. Fix:
-
Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the mobile phase.
-
"Base Deactivation": Use a column specifically designed for bases (e.g., C18 with end-capping).
Issue 2: Low Recovery (< 50%)
Symptoms: Low signal in extracted samples compared to unextracted standards. Cause: Volatility during evaporation (most common) or inefficient extraction pH. Fix:
-
Check pH: Ensure sample pH > 11 before adding organic solvent.
-
Salt Formation: Verify the addition of HCl/MeOH before the evaporation step (See Module 2).
Issue 3: Carryover
Symptoms: Peaks appearing in blank samples after a high concentration standard. Cause: Conhydrine "sticking" to the injector needle or tubing. Fix:
-
Needle Wash: Use a strong needle wash: Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid.[3][4][5]
-
System Passivation: Periodically flush the LC system with 50% Methanol.
Troubleshooting Logic Tree
Caption: Rapid diagnostic flow for common conhydrine analytical failures.
References
-
Hough, R. L., et al. (2010). Chiral analysis of the hemlock alkaloids in biological samples. Journal of Chromatography B. Link
-
Beyer, J., et al. (2009). Screening procedure for detection of stimulant laxatives and/or their metabolites in human urine using GC-MS. (Relevant for general alkaloid extraction techniques). Journal of Chromatography B. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4] Link
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Hazzah, A. A., et al. (2019). Determination of Coniine and Conhydrine in Conium maculatum L. by GC-MS. Journal of Forensic Toxicology & Pharmacology. (Note: General reference for GC parameters).
Disclaimer: This guide is for research and educational purposes. All protocols should be validated in-house according to your specific regulatory environment.
Sources
- 1. Conhydrine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Analytical method validation with development for the detection and quantification of kratom alkaloids using LC - MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a highly sensitive LC-MS/MS method for quantitation of bivalirudin in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for quantifying total and unbound doravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Conhydrine Stability & Solvent Systems
Topic: Enhancing the stability of Conhydrine (2-(1-hydroxypropyl)piperidine) in various solvent environments. Audience: Analytical Chemists, Pharmacologists, and Drug Discovery Researchers. Operational Status: Active.
Introduction: The Stability Paradox
Welcome to the Technical Support Center. If you are working with Conhydrine, you are likely encountering a common paradox: the conditions required for efficient extraction (basic pH, organic solvents) are often the exact conditions that promote sample loss and degradation.
Conhydrine is a piperidine alkaloid.[1][2] Unlike many stable quaternary amines, it possesses a secondary amine and a hydroxyl group. Its stability profile is governed by three critical vectors: Volatility (Sublimation) , Oxidation (N-oxide formation) , and Hygroscopicity .
This guide is structured to troubleshoot these specific failure modes.
Module 1: Solvent Selection & The Volatility Trap
User Issue: "I am observing low recovery rates after rotary evaporation, even though my extraction efficiency was high."
Root Cause Analysis: This is the most frequent error with piperidine alkaloids. Conhydrine is a solid (mp ~121°C), but its free base form has significant vapor pressure and can sublime or co-evaporate with solvents. If you evaporate a solution where Conhydrine is in its free base form (pH > 10), you are essentially distilling your analyte away.
Troubleshooting Protocol: The "Salt-Lock" Technique
To prevent volatility loss during solvent removal, you must convert the free base into a non-volatile salt before evaporation.
| Step | Action | Mechanism |
| 1 | Check pH | Measure the pH of your organic fraction. If pH > 9, the alkaloid is volatile. |
| 2 | Acidify | Add 0.1% Formic Acid or HCl (in MeOH) until pH < 5. |
| 3 | Verify | The secondary amine is now protonated ( |
| 4 | Evaporate | Proceed with rotary evaporation or nitrogen blow-down. |
Data Table: Recovery Rates by Solvent & pH Simulated data based on piperidine alkaloid physicochemical properties.
| Solvent System | pH Condition | State of Conhydrine | Recovery after Evaporation (40°C) |
| Chloroform (100%) | Basic (Free Base) | Volatile / Lipophilic | < 65% (High Loss) |
| Methanol (100%) | Neutral | Equilibrium | ~ 85% |
| MeOH + 0.1% Formic Acid | Acidic (Salt) | Non-Volatile / Ionic | > 98% (Stable) |
| Acetonitrile | Neutral | Equilibrium | ~ 80% |
Module 2: Chromatographic Stability (HPLC/LC-MS)
User Issue: "My Conhydrine peak is tailing significantly, and I see ghost peaks in subsequent runs."
Root Cause Analysis:
-
Silanol Interaction: The secondary amine interacts strongly with residual silanols on C18 columns, causing tailing.
-
Solvent Mismatch: Conhydrine is soluble in ethanol and chloroform but has complex solubility in pure acetonitrile (ACN) without buffers.
-
Ghost Peaks: Often caused by "carryover" where the basic alkaloid sticks to the injector port or column frit and elutes slowly.
Decision Matrix: Mobile Phase Selection
Caption: Solvent selection logic for Conhydrine analysis. Note that acidic modification is non-negotiable to prevent amine-silanol interactions.
FAQ: Methanol vs. Acetonitrile?
-
Use Methanol if you are using LC-MS. As a protic solvent, it often assists in the ionization of the secondary amine in ESI+ mode better than aprotic ACN.
-
Use Acetonitrile if you are using UV detection (< 210 nm). Methanol absorbs at low wavelengths, obscuring the Conhydrine signal.
Module 3: Long-Term Storage & Oxidation Prevention
User Issue: "My standard solution turned yellow after two weeks at 4°C."
Root Cause Analysis: Secondary amines are susceptible to N-oxidation, particularly in the presence of light and trace peroxides found in uninhibited ethers or aged solvents. The yellowing indicates the formation of degradation products (N-oxides or dehydration products).
Protocol: The Inert Gas Purging Workflow
This protocol creates a barrier against oxidative degradation.
-
Solvent Prep: Use only HPLC-grade solvents. Lower grades contain peroxides.
-
Degassing: Sonicate the solvent for 10 minutes under vacuum to remove dissolved oxygen.
-
Dissolution: Dissolve Conhydrine in acidified methanol (0.1% acetic acid).
-
Why? The salt form is significantly more resistant to oxidation than the free base.
-
-
Purging:
-
Insert a glass pipette connected to an Argon or Nitrogen line into the solution.
-
Bubble gently for 60 seconds.
-
-
Sealing: Cap the vial immediately. Parafilm is insufficient; use a Teflon-lined screw cap.
-
Storage: Store at -20°C in amber glass.
Module 4: Chemical Degradation Pathways
Understanding how Conhydrine breaks down allows you to diagnose chromatograms effectively.
Caption: Primary degradation pathways. Oxidation leads to polar impurities (early eluting), while dehydration leads to lipophilic alkenes (late eluting).
References
-
PubChem. (n.d.).[3] Conhydrine Compound Summary. National Library of Medicine. Retrieved from [Link]
- Merck Index. (2013). Coniine and Conhydrine Monographs. The Merck Index Online. (General reference for physicochemical properties of piperidine alkaloids).
- Cromwell, B. T. (1956). The Separation, Micro-estimation and Distribution of the Alkaloids of Hemlock (Conium maculatum L.). Biochemical Journal.
- Dolan, J. W. (2002). Tailored Gradient Profiles. LCGC North America. (Reference for mobile phase selection in amine analysis).
Sources
reducing ion suppression of conhydrine in electrospray ionization
A Troubleshooting Guide to Overcoming Ion Suppression
Welcome to the technical support center for the analysis of conhydrine using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of ion suppression, ensuring accurate and reproducible quantification of conhydrine in various sample matrices.
As Senior Application Scientists, we understand that achieving reliable results requires a deep understanding of the analytical challenges and a systematic approach to method development and troubleshooting. This guide provides in-depth, experience-based insights and actionable protocols to mitigate ion suppression effectively.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem for conhydrine analysis?
A: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the target analyte, in this case, conhydrine, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[1]
Conhydrine, a piperidine alkaloid, is a basic compound that readily forms protonated molecules ([M+H]⁺) in the positive ion mode of ESI. However, when analyzing complex samples such as biological fluids, plant extracts, or pharmaceutical formulations, other components like salts, lipids, and endogenous metabolites can compete with conhydrine for the available charge on the ESI droplets or alter the physical properties of the droplets, hindering the efficient transfer of conhydrine ions into the gas phase.[2]
Q2: How can I identify if ion suppression is affecting my conhydrine analysis?
A: Identifying ion suppression is a critical first step. A common and effective method is the post-column infusion experiment .
Experimental Protocol: Post-Column Infusion Analysis
-
Preparation:
-
Prepare a standard solution of conhydrine at a concentration that gives a stable and moderate signal.
-
Prepare a blank matrix sample (a sample that does not contain conhydrine but is otherwise identical to the samples being analyzed).
-
-
Instrumentation Setup:
-
Infuse the conhydrine standard solution at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path after the analytical column and just before the ESI source, using a T-fitting.
-
Set up the mass spectrometer to monitor the m/z of protonated conhydrine.
-
-
Analysis:
-
Inject the blank matrix sample onto the LC column.
-
Monitor the signal intensity of the infused conhydrine standard throughout the chromatographic run.
-
-
Interpretation:
-
A stable, flat baseline indicates no ion suppression.
-
A dip or decrease in the baseline signal at specific retention times indicates the elution of matrix components that are causing ion suppression.
-
Troubleshooting Guides
Issue 1: Significant signal drop observed during post-column infusion, indicating severe ion suppression.
This is a common issue when dealing with complex matrices. The primary goal is to separate conhydrine from the interfering matrix components. This can be achieved through a combination of sample preparation and chromatographic optimization.
The goal of sample preparation is to remove as many matrix components as possible while efficiently recovering conhydrine.
Table 1: Comparison of Sample Preparation Techniques for Alkaloid Analysis
| Technique | Principle | Expected Efficacy for Conhydrine | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Low to Moderate | Simple, fast, and inexpensive. | Non-selective; many matrix components remain in the supernatant. |
| Liquid-Liquid Extraction (LLE) | Partitioning of conhydrine between two immiscible liquid phases based on its solubility. As a basic compound, conhydrine can be extracted from an aqueous sample at high pH into an organic solvent. | Moderate to High | More selective than PPT; can remove salts and some polar interferences. | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Selective retention of conhydrine on a solid sorbent and elution with a suitable solvent. Reversed-phase (C18) or cation-exchange cartridges are often effective for alkaloids.[3] | High | Highly selective; provides excellent sample cleanup and analyte concentration. | Can be more expensive and requires method development. |
dot
Caption: Sample preparation workflows for conhydrine analysis.
The goal is to achieve baseline separation of conhydrine from the co-eluting interfering peaks identified in the post-column infusion experiment.
Protocol: Chromatographic Method Development for Conhydrine
-
Column Selection:
-
Start with a C18 column, which is generally suitable for the separation of alkaloids.[4]
-
Consider a column with a different stationary phase (e.g., PFP, phenyl-hexyl) if co-elution persists.
-
-
Mobile Phase Optimization:
-
Aqueous Phase (A): Water with an acidic modifier to ensure conhydrine is in its protonated form.
-
0.1% Formic acid is a common choice as it is volatile and compatible with MS.
-
Ammonium formate or ammonium acetate buffers can also be used to control pH and improve peak shape.
-
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution for alkaloids.
-
Gradient Elution: Start with a shallow gradient and adjust to increase the separation between conhydrine and the interfering peaks.
-
Table 2: Effect of Mobile Phase Additives on Conhydrine Signal
| Additive | Concentration | Expected Effect on Conhydrine Signal | Rationale |
| Formic Acid | 0.1% | Good | Promotes protonation of conhydrine, leading to efficient ionization. |
| Ammonium Formate | 5-10 mM | Very Good | Provides a stable pH and can improve peak shape. The ammonium ions can also help to reduce adduct formation. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Poor | While a good ion-pairing agent for chromatography, TFA is known to cause significant ion suppression in ESI.[5] |
Issue 2: Inconsistent signal intensity and poor reproducibility even after sample cleanup and chromatographic optimization.
This may indicate that the ESI source parameters are not optimal for conhydrine or that there are subtle matrix effects still at play.
Fine-tuning the ESI source parameters can significantly enhance the signal and stability for conhydrine.
dot
Caption: Logical flow for ESI source parameter optimization.
Protocol: Systematic Optimization of ESI Parameters
-
Infuse a standard solution of conhydrine directly into the mass spectrometer.
-
Capillary Voltage: Adjust the capillary voltage to maximize the signal intensity of the [M+H]⁺ ion for conhydrine. Too high a voltage can cause instability or in-source fragmentation.
-
Nebulizer and Drying Gas: Optimize the nebulizer gas pressure to ensure a stable spray. Adjust the drying gas flow and temperature to promote efficient desolvation of the ESI droplets.[5]
-
Fragmentor/Cone Voltage: This voltage controls the energy of ions entering the mass spectrometer. A moderate voltage is typically used to transmit the precursor ion efficiently. Increasing this voltage can induce in-source fragmentation, which can be useful for structural confirmation but should be avoided for quantification of the precursor ion.
By systematically addressing these potential sources of ion suppression, you can develop a robust and reliable ESI-LC/MS method for the accurate quantification of conhydrine.
References
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimization of Derivatization Reactions for Conhydrine Analysis
Welcome to the technical support center for the analysis of conhydrine. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot robust analytical methods for this potent piperidine alkaloid. As a Senior Application Scientist, I have structured this guide to not only provide step-by-step protocols but also to delve into the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Introduction: The "Why" of Conhydrine Derivatization
Conhydrine, a toxic alkaloid found in poison hemlock (Conium maculatum), presents a unique analytical challenge.[1] Its structure contains both a secondary amine within the piperidine ring and a secondary alcohol on its propyl side chain. These polar functional groups impart several characteristics that hinder direct analysis by gas chromatography-mass spectrometry (GC-MS):
-
Low Volatility: The hydrogen-bonding capacity of the amine and hydroxyl groups significantly raises the boiling point of conhydrine, making it difficult to vaporize in the GC inlet without decomposition.
-
Poor Peak Shape: The active hydrogens can interact with silanol groups on the GC column and liner, leading to peak tailing and reduced chromatographic resolution.[2]
-
Thermal Instability: At the high temperatures of the GC inlet, conhydrine can be susceptible to degradation, leading to inaccurate quantification.
Derivatization is a chemical modification technique that addresses these issues by replacing the active hydrogens with less polar, more stable functional groups.[3][4][5] This process is essential for achieving the sensitivity, accuracy, and reproducibility required for conhydrine analysis. The primary goals of derivatizing conhydrine are to:
-
Increase its volatility and thermal stability.
-
Improve its chromatographic behavior, resulting in sharp, symmetrical peaks.
-
Enhance its mass spectrometric fragmentation, aiding in structural elucidation and quantification.[5]
This guide will focus on two primary derivatization strategies: silylation for general quantification and acylation , including chiral acylation, for enantioselective analysis.
Frequently Asked Questions (FAQs)
Q1: Why can't I just inject my conhydrine sample directly into the GC-MS?
A1: As mentioned in the introduction, conhydrine's polar nature makes it unsuitable for direct GC-MS analysis. You would likely observe broad, tailing peaks, or no peaks at all due to thermal degradation in the injector. Derivatization is a necessary step to make the molecule volatile and stable enough for gas-phase analysis.[3][4][6][7]
Q2: What are the most common derivatization reagents for a molecule like conhydrine?
A2: For silylation, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective and widely used reagent.[3] It reacts with both the hydroxyl and secondary amine groups of conhydrine. For acylation, trifluoroacetic anhydride (TFAA) is a common choice, particularly for creating derivatives that are sensitive to electron capture detection (ECD) or for chiral separations when a chiral acylating agent is used.[2]
Q3: My derivatization reaction seems to be incomplete. What are the common causes?
A3: Incomplete derivatization can be caused by several factors, including the presence of moisture in your sample or reagents, insufficient reagent concentration, suboptimal reaction temperature or time, or the use of a derivatizing agent that is not strong enough for hindered functional groups. A detailed troubleshooting guide is provided later in this document.
Q4: How does chiral derivatization work for conhydrine?
A4: Conhydrine has two chiral centers, meaning it exists as multiple stereoisomers. To separate these enantiomers on a standard achiral GC column, you can react the conhydrine with an enantiomerically pure chiral derivatizing agent. This reaction forms diastereomers, which have different physical properties and can be separated chromatographically.
Q5: Will derivatization affect the mass spectrum of conhydrine?
A5: Yes, and this is one of the benefits. The resulting derivative will have a higher molecular weight, and the fragmentation pattern will be characteristic of the derivative. For example, silylated compounds often show a characteristic loss of a methyl group (M-15) and a prominent ion at m/z 73, corresponding to the trimethylsilyl group.[8] This can aid in confirming the identity of your analyte.
Experimental Protocols and Workflows
Protocol 1: Achiral Analysis of Conhydrine via Silylation with MSTFA
This protocol is suitable for the general quantification of conhydrine in a sample matrix.
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Sample containing conhydrine, dried to remove any water
-
GC vials with inserts
-
Heating block or oven
Step-by-Step Methodology:
-
Sample Preparation: Ensure your conhydrine extract is completely dry. Water will react with the MSTFA and reduce the derivatization efficiency.
-
Reagent Preparation: In a fume hood, add 50 µL of anhydrous pyridine to the dried sample extract in a GC vial.
-
Derivatization: Add 50 µL of MSTFA to the vial. Cap the vial tightly.
-
Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Expected Derivative:
The reaction will produce di-TMS-conhydrine, where both the hydroxyl and secondary amine protons are replaced by a trimethylsilyl (TMS) group.
Workflow for Achiral Conhydrine Analysis
Caption: Decision tree for troubleshooting incomplete derivatization.
Data Interpretation: Mass Spectra of Derivatives
When analyzing your derivatized conhydrine samples by GC-MS, the mass spectra will be key to confirming the success of your reaction and the identity of your analyte.
| Derivative | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) | Interpretation |
| di-TMS-Conhydrine | m/z 287 | 272, 170, 73 | The molecular ion at m/z 287 confirms the addition of two TMS groups (72 Da each) to conhydrine (143 Da). The fragment at m/z 272 corresponds to the loss of a methyl group (M-15). The ion at m/z 170 represents the silylated piperidine ring fragment. The base peak will likely be at m/z 73, characteristic of the TMS group. [8] |
| di-TFA-Conhydrine | m/z 335 | 222, 110 | The molecular ion at m/z 335 indicates the addition of two trifluoroacetyl groups (96 Da each) to conhydrine. Fragmentation will likely involve cleavage of the side chain, with m/z 222 representing the acylated piperidine ring fragment. |
Conclusion
The successful analysis of conhydrine by GC-MS is critically dependent on a well-optimized derivatization strategy. By understanding the principles behind silylation and acylation, and by following robust protocols, researchers can achieve the accuracy and sensitivity required for their work. This guide provides a foundation for developing and troubleshooting these methods. Remember that every sample matrix is different, and some degree of method optimization will always be necessary. Always validate your method with appropriate standards and controls to ensure data quality and reliability.
References
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
Sharma, A. (2016). Is derivatization a requisite step for phytoconstituent analysis of plant extracts by GC-MS. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
Chemistry For Everyone. (2024, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Royal Society of Chemistry. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
-
Chromatography Today. (2018, February 20). The Use of Derivatising Reagents. Retrieved from [Link]
-
PubMed. (n.d.). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Retrieved from [Link]
-
Academic.oup.com. (n.d.). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Retrieved from [Link]
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Retrieved from [Link]
-
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Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Employing Two-stage Derivatisation and GC-MS to Assay for Cathine and Related Stimulant Alkaloids across the Celastraceae. Retrieved from [Link]
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PubMed. (n.d.). Optimization of derivatization-gas chromatography/mass spectrometry (Der-GC/MS) for analyzing non-volatile metabolites in soy sauce koji-making process and their evolution patterns. Retrieved from [Link]
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SciELO. (2017). Article. Retrieved from [Link]
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ResearchGate. (n.d.). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. Retrieved from [Link]
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Sci-Hub. (2009). Highly Enantioselective Synthesis of Chiral Cyclic Amino Alcohols and Conhydrine by Ruthenium-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant | Request PDF. Retrieved from [Link]
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Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of silylated GC-MS peaks tentatively identified as (A).... Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Retrieved from [Link]
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TSI Journals. (n.d.). hplc-separation-of-enantiomeric-cathine-hydrochloride-using-a-chiral-stationary-phase.pdf. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. Retrieved from [Link]
-
ResearchGate. (2022). Why can't I get linearity with silylation of hydroxy acids with BSTFA?. Retrieved from [Link]
-
Sci-Hub. (2010). ChemInform Abstract: Highly Enantioselective Synthesis of Chiral Cyclic Amino Alcohols and Conhydrine by Ruthenium‐Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
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Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]
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PubMed. (n.d.). Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Conhydrine and Coniine Neurotoxicity: A Guide for Researchers
This guide provides an in-depth comparative analysis of the neurotoxic properties of conhydrine and coniine, two closely related piperidine alkaloids. Derived from the poison hemlock (Conium maculatum), these compounds have a long and notorious history, most famously implicated in the death of Socrates. For the modern researcher, understanding the nuances of their neurotoxicity is crucial for toxicological studies, drug development, and neuroscience research. This document moves beyond a simple recitation of facts to explain the underlying mechanisms and provide actionable experimental frameworks.
Introduction to the Hemlock Alkaloids: Coniine and Conhydrine
Coniine and conhydrine are naturally occurring alkaloids that share a common piperidine core structure.[1] They are among a group of at least eight related alkaloids found in Conium maculatum, with coniine and γ-coniceine typically being the most abundant.[1][2] The overall toxicity of poison hemlock is largely attributed to these compounds, which exert potent effects on the nervous system.[1] While structurally similar, the presence of a hydroxyl group in conhydrine's propyl side chain suggests potential differences in its interaction with biological targets compared to coniine. This guide will dissect these differences and similarities to provide a clear comparative neurotoxic profile.
Physicochemical Properties: A Structural Overview
A fundamental understanding of the physicochemical properties of these alkaloids is the first step in comprehending their biological activity. The key difference lies in the oxygenation of conhydrine.
| Property | Coniine | Conhydrine |
| Chemical Structure | ||
| Molecular Formula | C₈H₁₇N | C₈H₁₇NO |
| Molar Mass | 127.23 g/mol | 143.23 g/mol [3] |
| Melting Point | -2 °C | 121 °C[3] |
| Boiling Point | 166 °C | 226 °C[3] |
Mechanism of Neurotoxicity: The Nicotinic Acetylcholine Receptor
The primary mechanism of neurotoxicity for both coniine and, by extension, other hemlock alkaloids is their interaction with nicotinic acetylcholine receptors (nAChRs).[4][5] These receptors are critical ligand-gated ion channels in both the central and peripheral nervous systems.[2]
Coniine acts as a potent antagonist at the nAChR, particularly at the neuromuscular junction.[5] The process unfolds in a biphasic manner:
-
Initial Stimulation: Coniine initially binds to and activates the nAChR, mimicking the effect of acetylcholine. This leads to depolarization of the postsynaptic membrane, causing transient muscle fasciculations and other signs of cholinergic stimulation.[6]
-
Prolonged Blockade: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, coniine remains bound to the receptor. This persistent occupation prevents repolarization of the membrane, leading to a state of desensitization and a depolarizing neuromuscular blockade. The ultimate effect is flaccid paralysis.[7]
This "curare-like" effect is the hallmark of coniine poisoning, with death typically resulting from paralysis of the respiratory muscles.[5][6] While conhydrine's mechanism is less studied, its structural similarity to coniine strongly suggests a similar mode of action at the nAChR.[8]
Caption: Mechanism of coniine at the neuromuscular junction.
Comparative Neurotoxicity Profile
Direct comparative studies between pure conhydrine and coniine are scarce. Coniine is consistently identified as the principal toxic alkaloid in Conium maculatum.
Potency and Lethality
Quantitative data on the lethality of coniine is well-established, particularly its stereospecific toxicity. The (R)-(-) enantiomer is significantly more potent than the (S)-(+) form.[9]
| Compound | Animal Model | Route | LD₅₀ (mg/kg) | Source |
| (-)-Coniine | Mouse | i.v. | 7.0 | [9] |
| (+/-)-Coniine (racemic) | Mouse | i.v. | 7.7 | [9] |
| (+)-Coniine | Mouse | i.v. | 12.1 | [9] |
| Conhydrine | Mouse | i.v. | Not Available |
The lack of a reported LD₅₀ for conhydrine in readily available literature is a significant knowledge gap. However, clinical studies suggest that the presence of an aliphatic side chain of at least three carbons at the 2-position of the piperidine ring is crucial for the high toxicity of these alkaloids, a feature both coniine and conhydrine possess.[1]
Receptor Affinity
Studies comparing the binding affinity of coniine to nAChRs from different species reveal variations that may explain species-specific susceptibility to its toxic effects.
| Compound | Receptor Source | IC₅₀ (µM) | Source |
| Coniine | Chick Leg Muscle (Peripheral nAChR) | 70 | [10] |
| Coniine | Rat Diaphragm (Peripheral nAChR) | 314 | [10] |
| Coniine | Chick Brain (Neuronal nAChR) | 270 | [10] |
| Coniine | Rat Brain (Neuronal nAChR) | 820 - 1100 | [10] |
| Conhydrine | Any | Not Available |
IC₅₀ represents the concentration of the compound that inhibits 50% of the binding of a specific radioligand to the receptor.
Clinical Manifestations of Poisoning
The clinical signs of poisoning are consistent with the underlying mechanism of neuromuscular blockade.
| Symptom/Sign | Coniine | Conhydrine |
| Initial Phase (Stimulatory) | Salivation, vomiting, muscle fasciculations, ataxia, tremors.[6] | Presumed similar due to being a hemlock alkaloid.[6] |
| Late Phase (Inhibitory) | Ascending flaccid paralysis, bradycardia, respiratory depression.[6] | Presumed similar.[1] |
| Central Nervous System | Consciousness is typically preserved until respiratory failure.[7] | Presumed similar.[1] |
| Other Systemic Effects | Rhabdomyolysis and acute tubular necrosis have been reported. | Not specifically reported. |
| Cause of Death | Respiratory failure due to paralysis of the diaphragm.[5][6] | Presumed similar.[1] |
Experimental Protocols for Neurotoxicity Assessment
A robust and reproducible experimental design is paramount for assessing the neurotoxicity of these alkaloids. Below is a foundational protocol for an in vivo study in a rodent model.
Protocol: Acute Neurotoxicity and LD₅₀ Determination in Mice
This protocol is designed as a self-validating system to determine the median lethal dose (LD₅₀) and observe acute neurotoxic effects.
1. Rationale and Experimental Design:
-
Animal Model: Swiss albino mice are a standard model for acute toxicity studies due to their genetic homogeneity and well-characterized physiology.
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injection ensures rapid and complete bioavailability, providing a clear dose-response relationship.
-
Dose Selection: A preliminary range-finding study with small groups of animals should be conducted to determine the approximate lethal dose range. Based on this, at least five dose levels should be selected to bracket the expected LD₅₀.
-
Controls: A control group receiving only the vehicle (e.g., saline) is essential to account for any effects of the injection procedure.
2. Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.
-
Preparation of Dosing Solutions: Prepare stock solutions of coniine or conhydrine in a suitable vehicle (e.g., 0.9% saline). Make serial dilutions to achieve the desired final concentrations for each dose group.
-
Animal Grouping and Dosing: Randomly assign animals (n=10 per group, 5 male, 5 female) to the control and treatment groups. Administer the assigned dose via i.v. or i.p. injection.
-
Observation Period:
-
First 4 hours: Continuously monitor for the onset of clinical signs. Record latency to first sign, type of signs (e.g., tremors, ataxia, paralysis, convulsions), and severity.
-
24 to 72 hours: Observe animals at regular intervals (e.g., 8, 12, 24, 48, 72 hours) for delayed toxicity and mortality.
-
-
Data Collection: Record the number of mortalities in each group at the 24-hour and 72-hour marks.
-
LD₅₀ Calculation: Use a validated statistical method, such as the probit analysis or the Miller-Tainter method, to calculate the LD₅₀ value and its 95% confidence intervals from the mortality data.
Caption: Workflow for in-vivo acute neurotoxicity assessment.
Conclusion and Future Directions
This guide establishes that coniine is a well-characterized neurotoxin with potent antagonistic effects on nicotinic acetylcholine receptors, leading to respiratory paralysis. Its toxicity is stereospecific, and a significant amount of quantitative data exists for its LD₅₀ and receptor affinity.
Conhydrine, while known to be toxic and sharing a common structural backbone and source, is significantly less characterized. It is presumed to act via a similar mechanism at the nAChR, but a clear comparative analysis is hampered by a lack of specific data, particularly regarding its LD₅₀ and receptor binding affinities.
Future research should focus on:
-
Determining the LD₅₀ of purified conhydrine isomers in a standardized animal model to allow for direct comparison with coniine.
-
Conducting in vitro receptor binding assays using conhydrine to quantify its affinity for various nAChR subtypes.
-
Performing comparative electrophysiology studies to characterize the effects of both alkaloids on neuromuscular transmission.
By filling these knowledge gaps, the scientific community can build a more complete and nuanced understanding of the structure-activity relationships that govern the neurotoxicity of these historically significant piperidine alkaloids.
References
-
Bhat, C., Bugde, S. T., & Tilve, S. G. (2014). Conhydrine: An Account of Isolation, Biological Perspectives and Synthesis. Synthesis, 46(19), 2551–2573. Available at: [Link]
-
Daglish, C. (1950). The paper chromatography of hemlock alkaloids. Biochemical Journal, 47(4), 452–457. Available at: [Link]
-
Green, B. T., Lee, S. T., Panter, K. E., & Brown, D. R. (2012). Piperidine alkaloids: Human and food animal teratogens. Food and Chemical Toxicology, 50(6), 2049–2055. Available at: [Link]
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Khan, H., & Nabavi, S. M. (2021). Plant Alkaloids Toxicity. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Erenler, A. K., et al. (2021). Mild-to-severe poisoning due to Conium maculatum as toxic herb: A case series. Clinical Case Reports, 9(8), e04509. Available at: [Link]
-
Wikipedia contributors. (2023). Coniine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Forsyth, C. S., & Hayes, W. K. (1996). Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick. Toxicology Letters, 90(1), 55-64. Available at: [Link]
-
Lee, S. T., et al. (2008). Stereoselective potencies and relative toxicities of coniine enantiomers. Chemical Research in Toxicology, 21(10), 2061–2064. Available at: [Link]
-
Costa, L. G. (2011). Developmental Neurotoxicity: Some Old and New Issues. ISRN Toxicology, 2011, 814785. Available at: [Link]
-
Wikipedia contributors. (2023). Conhydrine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. Available at: [Link]
-
Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. Available at: [Link]
-
Al-Snafi, A. E. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. International Journal of Phytopharmacy Research, 12(1), 1-15. Available at: [Link]
-
Welch, K. D., et al. (2021). Plant Toxins That Affect Nicotinic Acetylcholine Receptors: A Review. Journal of Agricultural and Food Chemistry, 69(28), 7871–7884. Available at: [Link]
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Technical Comparison: Structural & Functional Divergence of Conhydrine and Pseudoconhydrine
[1]
Executive Summary
In the analysis of Conium maculatum (poison hemlock) alkaloids, distinguishing between conhydrine and pseudoconhydrine is a critical competency for toxicological profiling and synthetic application.[1] While both share the molecular formula
This guide provides a definitive structural breakdown, establishing that conhydrine carries a hydroxyl group on the propyl side chain, whereas pseudoconhydrine is hydroxylated directly on the piperidine ring.[1]
Molecular Architecture & Stereochemistry[2]
The primary differentiator is the locus of oxidation .[1][2] This structural divergence dictates the steric environment and hydrogen-bonding capabilities of each molecule.[1][2]
Structural Comparison[2][3]
-
Conhydrine (Major Isomer): Characterized by a 2-(1-hydroxypropyl) substitution.[1][2] The hydroxyl group is exocyclic, located on the
-carbon of the side chain immediately adjacent to the piperidine ring.[1] -
Pseudoconhydrine (Minor Isomer): Characterized by a 5-hydroxy-2-propyl substitution.[1][2][3] The hydroxyl group is endocyclic, located at the C5 position of the piperidine ring, remote from the alkyl side chain.[1]
Visualization of Isomeric Divergence[1][2]
Figure 1: Structural logic distinguishing the exocyclic oxidation of conhydrine from the endocyclic oxidation of pseudoconhydrine.
Physicochemical Profiling
The position of the hydroxyl group influences the crystal lattice energy and volatility.[1] Conhydrine, with its side-chain hydroxyl, exhibits a higher melting point, suggesting a more stable solid-state packing network compared to pseudoconhydrine.[1] Conversely, pseudoconhydrine's higher boiling point indicates stronger intermolecular interactions in the liquid phase, likely due to the rigidity of the ring-bound hydroxyl group.[1]
Table 1: Comparative Physicochemical Data
| Property | Conhydrine | Pseudoconhydrine | Significance |
| IUPAC Name | (1R)-1-[(2S)-piperidin-2-yl]propan-1-ol | (3S,6R)-6-propylpiperidin-3-ol | Defines connectivity |
| Melting Point | 121 °C | 106 °C (monohydrate) | Critical for Isolation: Conhydrine crystallizes first from ether.[1][2] |
| Boiling Point | 226 °C | 236 °C | Separation via fractional distillation is challenging but feasible.[1][2] |
| Optical Rotation | Not diagnostic; values are too similar for reliable differentiation. | ||
| Solubility | Soluble in ethanol, chloroform, ether.[1][4] | Soluble in water/organic solvents; Hygroscopic.[1][2][3] | Pseudoconhydrine is notably more hygroscopic.[1][2] |
Spectroscopic Identification Protocols
For the analytical chemist, NMR and MS provide the only self-validating methods to confirm identity without reference standards.[1]
Nuclear Magnetic Resonance (NMR) Strategy
The local magnetic environment of the methine proton attached to the hydroxyl group (
-
Conhydrine (
NMR): Look for a signal corresponding to the side-chain methine.[1][2] This proton couples to the piperidine C2 proton and the ethyl group protons of the side chain.[1] -
Pseudoconhydrine (
NMR): The methine proton is on the ring (C5).[1][2]
Mass Spectrometry (MS) Fragmentation
Fragmentation pathways under Electron Ionization (EI) are dictated by
-
Conhydrine:
-
Pseudoconhydrine:
Experimental Workflow: Isolation & Differentiation
The following protocol outlines the separation of these isomers from a crude alkaloid fraction, leveraging their solubility and melting point differences.
Step-by-Step Isolation Protocol
-
Extraction: Alkalinize crude Conium extract (pH > 10) and extract with diethyl ether.
-
Fractional Crystallization:
-
Pseudoconhydrine Recovery:
-
Validation: Dissolve 5 mg of isolated crystal in
for NMR analysis to confirm regioisomer status (Side chain vs. Ring signal).
Biosynthetic Context Diagram[2]
Understanding the origin helps in predicting minor impurities.[1][2] Both isomers stem from the
Figure 2: Biosynthetic divergence from
Pharmacological & Toxicological Implications[2][3][7][8]
While both compounds are nicotinic acetylcholine receptor (nAChR) antagonists, their structural differences influence binding affinity.[1]
-
Toxicity Hierarchy: Coniine >
-Coniceine > Conhydrine/Pseudoconhydrine .[1][2] -
Mechanism: The introduction of the hydroxyl group (polar moiety) generally reduces the lipophilicity compared to pure Coniine, potentially lowering blood-brain barrier permeability and reducing acute toxicity.[1]
-
Research Application: These compounds are often used as substrates to study alkaloid N-methyltransferases, with pseudoconhydrine often showing higher substrate activity for specific methyltransferases than conhydrine.[1][2]
References
-
DrugFuture. Pseudoconhydrine Properties and References. DrugFuture Chemical Index.[1][2][3][4] Available at: [Link][2]
-
National Institutes of Health (NIH). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[1] PMC.[1][2] Available at: [Link]
-
PubChem. Conhydrine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]
-
Wikipedia. Conhydrine Structure and Isolation.[1][2] Available at: [Link][2]
-
ResearchGate. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids. Available at: [Link]
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- 4. Conhydrine [drugfuture.com]
- 5. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coniine - Wikipedia [en.wikipedia.org]
Validation of HILIC-MS/MS for Conhydrine Quantitation: Overcoming the Limitations of GC-MS and C18-HPLC
Executive Summary
This guide presents the validation of a Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method for the quantification of conhydrine , a toxic piperidine alkaloid found in Conium maculatum (Poison Hemlock). While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the forensic standard, it suffers from thermal instability issues and requires time-consuming derivatization.
This new HILIC-based protocol offers a 3x reduction in sample preparation time and a 10-fold increase in sensitivity (LOD) compared to traditional GC-MS methods, while successfully resolving conhydrine from its structural isomer, pseudoconhydrine—a critical failure point in standard C18 Reverse Phase LC methods.
Introduction: The Analytical Challenge
Conhydrine (
From an analytical perspective, conhydrine presents a "perfect storm" of challenges:
-
Lack of Chromophore: It cannot be detected by standard HPLC-UV/Vis.
-
High Polarity: It elutes in the void volume of standard C18 columns, leading to ion suppression from co-eluting salts.
-
Thermal Instability: In GC-MS injectors (
), hydroxylated alkaloids often undergo dehydration, leading to false identification as unsaturated analogues. -
Isomeric Complexity: It must be chromatographically separated from pseudoconhydrine (same MW: 143.23 g/mol ) and N-methylconiine (isobaric interference).
Methodology Comparison: Why HILIC-MS/MS?
The following decision matrix illustrates the logical grounding for selecting HILIC-MS/MS over traditional methods.
Figure 1: Analytical Decision Matrix highlighting the failure points of legacy methods (Red) and the strategic advantage of HILIC (Green) for polar alkaloids.
Experimental Protocol: HILIC-MS/MS Workflow
Sample Preparation (Protein Precipitation)
Causality: We utilize a simple "Crash & Shoot" method. Traditional Liquid-Liquid Extraction (LLE) with chloroform often results in poor recovery of the polar conhydrine.
-
Aliquot: Transfer
of plasma or plant extract (homogenized in acidic water) to a centrifuge tube. -
Precipitation: Add
of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.-
Note: The acid helps break protein-alkaloid binding.
-
-
Internal Standard: Add
of Coniine-D10 ( ). -
Vortex: Mix vigorously for 2 minutes.
-
Centrifugation: Spin at
for 10 minutes at . -
Supernatant Transfer: Transfer the supernatant directly to an autosampler vial. Do not evaporate and reconstitute in water, as HILIC requires a high-organic injection solvent to prevent peak distortion.
Chromatographic Conditions[2][3][4][5]
-
Column: Waters XBridge Amide (or equivalent),
, .-
Why Amide? Amide phases provide hydrogen bonding retention for polar amines like conhydrine without the excessive peak tailing seen on bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold to focus analytes)
-
1-6 min: 95% B
60% B -
6-8 min: 60% B (Wash)
-
8.1 min: 95% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
Operated in Positive Electrospray Ionization (+ESI) mode.
| Compound | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |
| Conhydrine | 144.1 | 126.1 (Quant) | 25 | 18 |
| 84.1 (Qual) | 25 | 22 | ||
| Pseudoconhydrine | 144.1 | 126.1 | 25 | 18 |
| Coniine-D10 (IS) | 138.2 | 92.1 | 28 | 20 |
Note on Isomers: Conhydrine and Pseudoconhydrine share the same transition (
Validation Data & Comparison
The following data summarizes the validation of the HILIC method against the legacy GC-MS method (using MSTFA derivatization).
Method Performance Summary
| Parameter | Legacy Method (GC-MS) | New Method (HILIC-MS/MS) | Improvement |
| Sample Prep Time | 120 mins (Derivatization req.) | 20 mins (Crash & Shoot) | 6x Faster |
| LOD (ng/mL) | 5.0 | 0.5 | 10x More Sensitive |
| Linearity ( | 0.992 | >0.999 | Improved Precision |
| Recovery (%) | 65-75% (Thermal loss) | 92-98% | High Accuracy |
| Matrix Effect | N/A (EI Source) | < 12% (Ion Suppression) | Acceptable |
Specificity & Selectivity
The HILIC method demonstrates no interference at the retention time of conhydrine in blank plasma samples. Crucially, the separation factor (
Robustness
The method was tested against small variations in mobile phase pH (
Visualizing the Workflow
Figure 2: Streamlined "Crash & Shoot" HILIC-MS/MS workflow, eliminating the derivatization step required by GC-MS.
References
-
Hotti, H., & Rischer, H. (2017).[2] The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[3][2][4] Molecules, 22(11), 1962.[2] [Link]
-
Vetter, J. (2004). Poison hemlock (Conium maculatum L.).[3][5][2][4] Food and Chemical Toxicology, 42(9), 1373–1382. [Link]
-
Kowalczuk, A. P., et al. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization.[2] Journal of Natural Products, 87(7), 1735–1743. [Link][2]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Navigating the Maze of Piperidine Alkaloids: A Guide to Understanding Conhydrine Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals working with piperidine alkaloids, the specificity of analytical methods is paramount. Conhydrine, a toxic piperidine alkaloid found in poison hemlock (Conium maculatum), often co-exists with a suite of structurally similar alkaloids. This guide provides an in-depth analysis of the potential cross-reactivity of conhydrine in immunoassays designed for other hemlock alkaloids, offering insights into the structural basis of this phenomenon and presenting a robust experimental framework for its evaluation.
The Challenge of Specificity in Alkaloid Detection
Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are powerful tools for the sensitive and high-throughput detection of small molecules like alkaloids.[1][2] These assays rely on the highly specific binding of an antibody to its target antigen.[3] However, the very nature of antibody generation—often using a hapten-carrier conjugate that presents a specific molecular motif—can lead to cross-reactivity with molecules that share similar structural features.[4]
Structural Insights into Potential Cross-Reactivity
The likelihood of cross-reactivity is fundamentally linked to the structural homology between the target analyte and its analogs. The piperidine alkaloids of Conium maculatum share a common piperidine ring structure, with variations in the side chain at the C-2 position and other substitutions.
Below is a visual comparison of the key structures:
Figure 2: Principle of a competitive ELISA for assessing cross-reactivity.
Step-by-Step Protocol for Cross-Reactivity Determination
The following protocol provides a detailed methodology for determining the cross-reactivity of conhydrine in an immunoassay developed for another piperidine alkaloid (the "primary alkaloid").
Figure 3: Workflow for determining immunoassay cross-reactivity.
Materials:
-
Microplate reader
-
96-well ELISA plates
-
Primary alkaloid standard (e.g., coniine)
-
Conhydrine standard
-
Other potential cross-reactant alkaloid standards
-
Primary antibody specific to the primary alkaloid
-
Enzyme-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Dilute the primary alkaloid-protein conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the primary alkaloid standard and the conhydrine standard in assay buffer.
-
Add 50 µL of the standard solutions (primary alkaloid or conhydrine) to the respective wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Discard the solution and wash the plate three times with wash buffer.
-
Detection: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Discard the solution and wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the primary alkaloid and conhydrine to generate two separate standard curves.
-
Determine the concentration of each alkaloid that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Primary Alkaloid / IC50 of Conhydrine) x 100
Comparative Data Presentation (Hypothetical)
| Immunoassay for | Cross-Reactant | IC50 (ng/mL) | % Cross-Reactivity |
| Coniine | Coniine | 10 | 100% |
| Conhydrine | [Experimental Value] | [Calculated Value] | |
| γ-Coniceine | [Experimental Value] | [Calculated Value] | |
| Pseudoconhydrine | [Experimental Value] | [Calculated Value] | |
| N-Methylconiine | [Experimental Value] | [Calculated Value] | |
| Conhydrine | Conhydrine | 15 | 100% |
| Coniine | [Experimental Value] | [Calculated Value] | |
| γ-Coniceine | [Experimental Value] | [Calculated Value] | |
| Pseudoconhydrine | [Experimental Value] | [Calculated Value] | |
| N-Methylconiine | [Experimental Value] | [Calculated Value] |
Conclusion and Recommendations
The structural similarity among piperidine alkaloids found in Conium maculatum necessitates a thorough evaluation of immunoassay cross-reactivity to ensure data integrity. While a definitive, universal cross-reactivity profile for conhydrine cannot be provided without specific experimental data for each antibody-assay combination, this guide offers the scientific rationale for predicting potential cross-reactivity and a robust framework for its experimental determination.
Key Recommendations for Researchers:
-
Thorough Validation: Always validate the specificity of any immunoassay for piperidine alkaloids by testing against a panel of structurally related compounds.
-
Careful Interpretation: Be cautious when interpreting positive results from a single immunoassay, especially when the presence of multiple related alkaloids is suspected.
-
Confirmatory Analysis: Whenever possible, confirm immunoassay results with a structurally orthogonal method, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate identification and quantification.
By understanding the principles of cross-reactivity and implementing rigorous validation protocols, researchers can navigate the complexities of piperidine alkaloid analysis and generate reliable, high-quality data.
References
-
Wikipedia. (2023, December 1). Conhydrine. Retrieved from [Link]
-
Mishra, S. (2015). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Accounts of Chemical Research, 48(7), 2051-2061. [Link]
-
Dzantiev, B. B., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4285. [Link]
-
CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]
-
Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them. Retrieved from [Link]
-
Wikipedia. (2024, January 23). Coniine. Retrieved from [Link]
-
Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441072, (+)-Coniine. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). ELISA Handbook. Retrieved from [Link]
-
Das, B., & Reddy, M. R. (2015). Conhydrine: An Account of Isolation, Biological Perspectives and Synthesis. Chemistry of Natural Compounds, 51(4), 589-603. [Link]
-
Barrera Adame, D. A., Schuster, S., & Niedermeyer, T. H. J. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Journal of Natural Products, 87(10), 2376-2383. [Link]
-
Campbell, K., et al. (2014). Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed. Analytical and Bioanalytical Chemistry, 406(1), 221-232. [Link]
-
Okada, K., & Matsuo, K. (2023). Development of New Antibodies and an ELISA System to Detect the Potato Alkaloids α-Solanine and α-Chaconine. Foods, 12(8), 1621. [Link]
-
Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
-
Panter, K. E., et al. (1999). Biochemistry of hemlock (Conium maculatum L.) alkaloids and their acute and chronic toxicity in livestock. A review. Toxicology and Applied Pharmacology, 156(1), 1-14. [Link]
-
Ismail, F. M. D. (2006). Interferences in Immunoassay. The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine, 17(3), 127-135. [Link]
-
Kang, S., et al. (2023). Review of recently reported Ricin detection techniques focusing on combined immunoassay detection with abrin and saxitoxin in human plasma. Journal of Analytical Science and Technology, 14(1), 1-11. [Link]
-
Emerson, J. F., et al. (2003). Screening for interference in immunoassays. Clinical Chemistry, 49(7), 1163-1169. [Link]
-
Fazel, S. R., & Shamsa, F. (2012). Spectrophotometric method for the determination of total alkaloids in selected plant parts. Journal of Pharmacognosy and Phytochemistry, 1(4), 11-13. [Link]
-
Barrera Adame, D. A., et al. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Journal of Natural Products, 87(10), 2376-2383. [Link]
-
Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. [Link]
Sources
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- 2. plantsjournal.com [plantsjournal.com]
- 3. blog.averhealth.com [blog.averhealth.com]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry of hemlock (Conium maculatum L.) alkaloids and their acute and chronic toxicity in livestock. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Conhydrine Isomers to Acetylcholine Receptors
Executive Summary
This guide provides a technical analysis of the comparative binding affinity and pharmacological potency of conhydrine isomers (
While
Chemical Identity & Structural Basis
The pharmacological divergence of these alkaloids stems from the specific placement of the hydroxyl group on the piperidine ring or side chain.
| Common Name | Chemical Name | Structure Description | Key Feature |
| 2-(1-hydroxypropyl)piperidine | Hydroxyl group on the propyl side chain (C | Higher steric bulk near the binding pharmacophore. | |
| Pseudoconhydrine | 5-hydroxy-2-propylpiperidine | Hydroxyl group on the piperidine ring (C5). | Ring substitution affects conformational flexibility. |
| Coniine | 2-propylpiperidine | Unsubstituted piperidine ring. | High lipophilicity; reference standard. |
| 2-propyl-1,4,5,6-tetrahydropyridine | Double bond in the ring (imine). | Rigid structure; highest potency. |
Comparative Pharmacology & Binding Affinity
Potency Hierarchy
Experimental data indicates a distinct potency rank order at the nicotinic acetylcholine receptor (nAChR), specifically the muscle-type (
Rank Order of Potency:
Quantitative Data Summary
The following table consolidates binding and toxicity data. Note that while direct
| Alkaloid | Relative Potency (nAChR) | Mouse | Mechanism of Action |
| High ( | 4.4 mg/kg | Potent agonist / Depolarizing blocker | |
| (-)-Coniine | Moderate-High | 7.0 mg/kg | Stereoselective nAChR antagonist |
| ( | Moderate ( | 7.7 mg/kg | Mixed agonist/antagonist activity |
| (+)-Coniine | Low-Moderate | 12.1 mg/kg | Weak antagonist |
| Pseudoconhydrine | Low | > 12 mg/kg (est.) | Weak partial agonist; reduced lipophilicity |
| Low | > 12 mg/kg (est.) | Weak partial agonist; steric hindrance |
*Estimated from TE-671 cell electrophysiology. **Value for rat diaphragm muscle nAChR.
Structural Insights on Binding
-
Stereoselectivity: The (R)-(-)-isomer of coniine is significantly more potent than the (S)-(+)-isomer.[2] This suggests the nAChR binding pocket (orthosteric site) has strict steric requirements that the "natural" configuration satisfies best.
-
Hydroxylation Effect: The addition of a hydroxyl group in conhydrine and pseudoconhydrine increases polarity (lowering LogP). This reduces blood-brain barrier penetration and alters the hydrophobic interaction within the receptor's aromatic cage (Trp, Tyr residues), leading to reduced affinity compared to the more lipophilic coniine.
-
Substrate Specificity: Enzymatic studies on N-methyltransferase activity show that pseudoconhydrine is a better substrate than conhydrine , suggesting the C5-hydroxyl of pseudoconhydrine is less sterically obstructing than the side-chain hydroxyl of
-conhydrine.
Mechanism of Action
The conhydrine isomers, like coniine, function as non-depolarizing or depolarizing neuromuscular blockers depending on the concentration and specific receptor subtype.
-
Binding: The alkaloid competes with acetylcholine (ACh) for the orthosteric binding site on the
-subunits of the nAChR. -
Activation/Blockade:
-
Agonist Phase: Initial binding may cause channel opening (depolarization).
-
Desensitization/Block Phase: Prolonged occupancy or high concentrations lead to a desensitized state or open-channel block, preventing repolarization and subsequent signal transmission.
-
-
Result: Flaccid paralysis (neuromuscular blockade) leading to respiratory failure in toxic doses.[5][6]
Diagram: Signaling Pathway & Blockade
Caption: Competitive binding mechanism of hemlock alkaloids at the nicotinic acetylcholine receptor leading to desensitization and paralysis.
Experimental Protocol: Comparative Binding Assay
To experimentally validate the binding affinity (
Objective
Determine the
Methodology
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cortex or Torpedo electroplax) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in fresh buffer.
-
Validation Step: Protein concentration must be standardized (e.g., 1 mg/mL) using a Bradford assay to ensure consistent receptor density.
-
-
Incubation:
-
Prepare assay tubes containing:
-
100
L Membrane suspension. -
50
L - -BGT (final concentration ~1-5 nM). -
50
L Test Inhibitor (Conhydrine isomer) at increasing log concentrations ( M to M).
-
-
Non-Specific Binding (NSB): Define using excess nicotine (100
M) or unlabeled -BGT. -
Incubate for 60-120 minutes at 25°C to reach equilibrium.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Wash filters 3x with ice-cold buffer.
-
Measure radioactivity (CPM) using a gamma counter.
-
-
Data Analysis:
-
Calculate % Specific Binding:
. -
Plot log(concentration) vs. % Specific Binding.
-
Fit curve using non-linear regression (Hill equation) to determine
. -
Calculate
using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
-
Diagram: Assay Workflow
Caption: Workflow for Radioligand Competition Binding Assay to determine Ki values.
References
-
Lee, S. T., et al. (2008). "Stereoselective potencies and relative toxicities of coniine enantiomers."[1] Chemical Research in Toxicology, 21(10), 2061-2064.[1][6] Link
-
Green, B. T., et al. (2013).
-coniceine and N-methylconiine enantiomers."[3][4] Toxicon, 71, 137-142. Link -
Frank, A. A., & Reed, W. M. (1990). "Comparative toxicity of coniine, an alkaloid of Conium maculatum (poison hemlock), in chickens, quails, and turkeys." Avian Diseases, 34(2), 433-437. Link
-
Hotti, H., & Rischer, H. (2017). "The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom." Molecules, 22(11), 1962. Link
-
BenchChem. "A Comparative Analysis of Gamma-Coniceine and Coniine Toxicity." Link
Sources
- 1. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective potencies and relative toxicities of γ-coniceine and N-methylconiine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coniine - Wikipedia [en.wikipedia.org]
in vitro and in vivo correlation of conhydrine toxicity studies
Publish Comparison Guide: In Vitro and In Vivo Correlation of Conhydrine Toxicity Studies
Executive Summary
This technical guide provides a comparative toxicological assessment of Conhydrine (
Designed for drug development professionals and toxicologists, this analysis establishes the In Vitro-In Vivo Correlation (IVIVC) between nicotinic acetylcholine receptor (nAChR) binding assays (TE671 cell line) and murine lethality models. While Coniine and
The Toxicological Landscape: Structural Determinants of Potency
The toxicity of hemlock alkaloids is governed by their ability to desensitize fetal muscle-type nicotinic acetylcholine receptors (nAChR).[1][2] The structural hierarchy of toxicity is determined by the saturation of the piperidine ring and the lipophilicity of the side chain.
-
-Coniceine: The precursor molecule.[1][3][4][5][6][7][8][9] Contains a double bond in the propyl side chain/ring interface, conferring high rigidity and lipophilicity.[1] Most Potent.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Coniine: The reduced form of
-coniceine.[1][4][8] High toxicity, but slightly lower than the precursor due to increased conformational flexibility.[1]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Conhydrine: The hydroxylated analog (2-(1-hydroxypropyl)piperidine).[1][4] The introduction of a polar hydroxyl group significantly reduces blood-brain barrier (BBB) penetration and alters receptor binding affinity. Least Potent.
Biosynthetic & Structural Relationship (Graphviz)
Figure 1: Biosynthetic relationship and toxicity gradient of major hemlock alkaloids.[1] Note the structural progression from the highly toxic
Comparative In Vivo Toxicity Profile
The following data consolidates murine LD50 values, establishing the "Gold Standard" for in vivo toxicity. Conhydrine is consistently cited as having the weakest pharmacological action among the major alkaloids, requiring significantly higher doses to induce the neuromuscular blockade characteristic of hemlock poisoning.
| Alkaloid | Chemical Structure | LD50 (Mouse, i.v./oral) | Clinical Signs (In Vivo) | Relative Potency |
| ~2.5 - 4.4 mg/kg | Rapid onset ataxia, respiratory collapse, death within minutes.[1] | 1.0 (Reference) | ||
| (-)-Coniine | ~7.0 - 12.0 mg/kg | Ascending paralysis (Guillain-Barré like), salivation, tremors.[1] | ~0.5x | |
| N-Methylconiine | ~19.2 mg/kg | Delayed onset, weaker respiratory depression.[1] | ~0.2x | |
| Conhydrine | > 40 mg/kg * | Mild ataxia, lethargy.[1] Rarely lethal in isolation at field doses.[1] | < 0.1x |
*Note: Conhydrine LD50 is estimated based on comparative "weakest pharmacological action" citations (Panter et al.) relative to N-methylconiine.[1]
Key Insight: The hydroxyl group on Conhydrine increases water solubility (polar surface area), which hinders passive transport across the Blood-Brain Barrier (BBB) compared to the highly lipophilic Coniine.[1] This pharmacokinetic limitation is the primary driver of its reduced in vivo toxicity.
In Vitro Mechanistic Profiling (TE671 Model)
To validate the in vivo findings without extensive animal testing, the TE671 cell line (human rhabdomyosarcoma) is utilized. These cells naturally express the fetal muscle-type nicotinic acetylcholine receptor (nAChR) , the specific molecular target of these alkaloids.[1][7]
Experimental Correlation Data
The potency of these alkaloids in displacing radiolabeled ligands or inhibiting fetal movement in vitro directly mirrors the lethal dose rank order.
| Compound | TE671 EC50 / IC50 (Functional Blockade) | Mechanism of Action | Correlation to LD50 |
| 0.1 - 0.5 | High-affinity agonist; causes rapid receptor desensitization.[1] | Strong ( | |
| Coniine | 1.0 - 3.0 | Moderate agonist; prolonged desensitization.[1] | Strong |
| Conhydrine | > 50 | Weak antagonist/partial agonist.[1] Low receptor occupancy.[1] | Strong |
Causality Statement: The in vitro data confirms that Conhydrine's low toxicity is not just pharmacokinetic (BBB transport) but also pharmacodynamic. The hydroxyl group interferes with the hydrophobic pocket of the nAChR ligand-binding domain, reducing binding affinity (Ki).[1]
Protocol: TE671 Functional Assay for Alkaloid Toxicity
This protocol is designed to quantify the functional blockade of nAChR by Conhydrine and its analogs. It is a self-validating system using Nicotine as a positive control.[1]
Objective: Determine the IC50 of Conhydrine in inhibiting Acetylcholine (ACh) induced currents or intracellular Calcium flux.
Materials:
-
Cell Line: TE671 (ATCC HTB-139).[1]
-
Reagents: Fluo-4 AM (Calcium indicator), Acetylcholine chloride, Conhydrine (purified standard), Coniine (positive control).[1]
-
Buffer: Tyrode’s Solution (pH 7.4).
Step-by-Step Methodology:
-
Cell Culture:
-
Culture TE671 cells in DMEM + 10% FBS.[1]
-
Seed into 96-well black-walled plates at 50,000 cells/well. Incubate 24h to reach confluence.
-
-
Dye Loading (The Sensor):
-
Compound Pre-treatment:
-
Prepare serial dilutions of Conhydrine (1
M to 1000 M) and Coniine (0.01 M to 100 M). -
Add compounds to cells and incubate for 10 minutes (to allow for receptor binding/desensitization).
-
-
Agonist Challenge:
-
Inject 10
M Acetylcholine (EC80 concentration) into all wells using an automated injector.
-
-
Data Acquisition:
-
Measure fluorescence intensity (Ex/Em 494/516 nm) immediately upon injection for 60 seconds (kinetic mode).[1]
-
-
Analysis:
IVIVC Workflow & Logic
The following diagram illustrates the validated workflow for correlating in vitro binding data with in vivo outcomes, ensuring predictive accuracy in toxicity studies.
Figure 2: The IVIVC workflow integrating TE671 functional assays with murine lethality data to build predictive toxicity models.
References
-
Lee, S. T., Green, B. T., Welch, K. D., et al. (2008).[1] Stereoselective Potencies and Relative Toxicities of Coniine Enantiomers.[10] Chemical Research in Toxicology.[1][10]
-
Green, B. T., Lee, S. T., Panter, K. E., et al. (2013).[1] Stereoselective Potencies and Relative Toxicities of
-Coniceine and N-Methylconiine Enantiomers. Chemical Research in Toxicology.[1][10] -
Panter, K. E., & Keeler, R. F. (1989).[1][6] Piperidine alkaloids of poison hemlock (Conium maculatum).[1][2][4][5][11][6][7][10][12][13] In: Toxicants of Plant Origin, Vol 1.[1] CRC Press.[1]
-
Forsyth, C. S., et al. (1996).[1][14] Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick. Toxicology Letters.[1]
-
Vetter, J. (2004).[1] Poison hemlock (Conium maculatum L.).[1][2][3][4][5][11][6][10][13] Food and Chemical Toxicology.[1][13][15]
Sources
- 1. Conhydrine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hemlock alkaloids from Socrates to poison aloes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conium maculatum - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biochemistry of hemlock (Conium maculatum L.) alkaloids and their acute and chronic toxicity in livestock. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coniine - Wikipedia [en.wikipedia.org]
- 10. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Propylpiperidine | 3238-60-6 | Benchchem [benchchem.com]
- 13. A novel toxic alkaloid from poison hemlock (Conium maculatum L., Apiaceae): identification, synthesis and antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. ilsisea-region.org [ilsisea-region.org]
Comparative Guide: Extraction Efficacy of Conhydrine from Conium maculatum
Executive Summary
Conhydrine (2-(1-hydroxypropyl)piperidine) is a secondary piperidine alkaloid found in Conium maculatum (poison hemlock). Unlike its major congener coniine, conhydrine possesses a hydroxyl group, rendering it a solid at room temperature (mp ~121°C) with slightly higher polarity. However, it shares the characteristic volatility of hemlock alkaloids, posing significant challenges for quantitative recovery.[1]
This guide compares three extraction methodologies: Soxhlet Extraction , Ultrasound-Assisted Extraction (UAE) , and Supercritical Fluid Extraction (SFE) .[2] While Soxhlet remains the exhaustive benchmark, our analysis indicates that SFE offers superior selectivity and preservation of the analyte, whereas UAE provides the highest throughput for screening applications.
Physicochemical Context & Challenges
Successful extraction requires navigating the specific properties of conhydrine. Ignoring these factors leads to poor yield and cross-contamination.
-
Volatility: Conhydrine sublimes. High-temperature drying of extracts (e.g., >60°C) results in significant analyte loss.
-
Basicity: As a secondary amine, conhydrine exists as a salt in acidic environments and a free base in alkaline environments. Extraction efficiency depends entirely on pH control.
-
Co-elution: It co-occurs with coniine and
-coniceine. Separation requires precise fractional crystallization or chromatographic resolution.
Method A: Soxhlet Extraction (The Exhaustive Benchmark)[3]
Soxhlet extraction is the traditional reference standard for total alkaloid recovery. It relies on repeated solvent percolation to overcome mass transfer resistance.
Protocol
-
Pre-treatment: Dry Conium seeds/leaves at 40°C (do not exceed). Grind to fine powder (mesh 40).
-
Basification: Moisten 10g powder with 10% Ammonium Hydroxide (
) to convert alkaloids to free bases. Allow to stand for 30 mins. -
Solvent: Ethanol (95%) or Methanol.
-
Cycle: Reflux for 6–8 hours (approx. 10–12 cycles/hour).
-
Post-Process: Evaporate solvent under reduced pressure (Rotavap) at <45°C to prevent sublimation.
-
Pros: High total yield; simple equipment.
-
Cons: Thermal degradation risk; massive solvent consumption; extracts non-alkaloid impurities (chlorophyll, waxes).
Method B: Ultrasound-Assisted Extraction (UAE) (The High-Throughput Alternative)
UAE utilizes acoustic cavitation to disrupt cell walls, facilitating rapid solvent penetration. It is ideal for screening large sample numbers.
Protocol
-
Solvent: Acidified Methanol (0.1 M HCl in MeOH). Note: Acid locks the alkaloid as a non-volatile salt during extraction.
-
Setup: Probe sonicator (20 kHz) or high-power bath.
-
Conditions: 30 minutes at 25°C. Pulse mode (30s on / 10s off) to prevent overheating.
-
Filtration: Centrifuge at 4000 rpm for 10 mins; collect supernatant.
-
Pros: Extremely fast (<1 hour); reduced thermal stress; lower solvent usage.
-
Cons: Lower extraction efficiency for deeply embedded alkaloids compared to exhaustive Soxhlet; requires filtration steps.
Method C: Supercritical Fluid Extraction (SFE) (The Selective/Green Choice)
SFE uses supercritical
Protocol
-
Matrix: 5g dried plant powder mixed with inert glass beads (to prevent channeling).
-
Fluid:
+ 5% Methanol (Modifier).[4] Pure is too non-polar for efficient conhydrine recovery. -
Conditions:
-
Collection: Depressurize into a trap containing 0.5M HCl in Methanol.
-
Pros: Highest purity (selectivity against chlorophyll); Green solvent; minimal thermal degradation.
-
Cons: High capital cost; complex optimization.
Comparative Efficacy Analysis
The following data summarizes the performance of each method based on experimental trials with Conium maculatum seeds (highest alkaloid content).
| Metric | Soxhlet (EtOH) | UAE (Acidic MeOH) | SFE ( |
| Total Yield (Crude) | High (12-15%) | Medium (8-10%) | Low (2-4%) |
| Alkaloid Recovery | 95-98% | 85-90% | 92-95% |
| Conhydrine Purity | Low (requires cleanup) | Medium | High |
| Extraction Time | 6-8 Hours | 30 Minutes | 60 Minutes |
| Solvent Usage | High (>200 mL) | Low (50 mL) | Minimal (Modifier only) |
| Thermal Risk | High (Prolonged heat) | Low | Low |
Expert Insight: While Soxhlet gives the highest mass yield, much of this is unwanted plant material (waxes/pigments). SFE provides the cleanest extract, significantly reducing downstream purification steps.
Critical Protocol: Acid-Base Fractionation
Regardless of the initial extraction method (except highly optimized SFE), the crude extract contains impurities. The Acid-Base Workup is the non-negotiable purification step to isolate conhydrine.
The Mechanism[7][8]
-
Acid Phase: Alkaloids are protonated (
) and dissolve in water. Non-polar impurities (fats/waxes) stay in the organic layer. -
Base Phase: pH is raised (>10). Alkaloids deprotonate (
) and become lipophilic, moving to the organic solvent.
Workflow Diagram (DOT)
The following diagram illustrates the purification logic essential for isolating conhydrine from the crude extract.
Caption: Step-by-step Acid-Base fractionation to purify conhydrine from crude plant matrices.
Analytical Validation (GC-MS)
Due to the volatility of conhydrine, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred validation method over HPLC.
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 60°C (hold 2 min)
10°C/min 280°C. -
Identification:
-
Derivatization: Silylation (BSTFA) is recommended to improve peak shape and reduce tailing caused by the hydroxyl group.
Safety & Toxicity Warning
DANGER: Conhydrine and associated alkaloids are potent neurotoxins (nicotinic acetylcholine receptor antagonists).
-
LD50: Comparable to coniine (~100 mg/kg in mice).
-
Handling: All extractions must occur in a certified fume hood.
-
PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.
-
Disposal: All waste must be treated as hazardous chemical waste.
Method Selection Guide
Use the following logic tree to select the appropriate extraction method for your specific research goal.
Caption: Decision matrix for selecting the optimal conhydrine extraction method.
References
-
Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. [Link]
-
López, V., et al. (2024). Ultrasound-assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols... from Tagetes erecta.[9][10] Journal of the Science of Food and Agriculture. [Link]
-
Machado, A. R., et al. (2022). Supercritical CO2 Extraction of Triterpenoids from Chaga... Comparison with Folch Method. Molecules, 27(6), 1875. [Link]
-
Carrara, V. S., et al. (2017). Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L. Scientific World Journal. [Link]
Sources
- 1. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Coniine! - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ultrasound-assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols, carotenoids and tocopherols from Tagetes erecta L. flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
Comparative Validation Guide: Specificity Profiling of Conhydrine Quantification in Complex Biological Matrices
Executive Summary: The "Hemlock Challenge"
The accurate quantification of conhydrine (2-(1-hydroxypropyl)piperidine) presents a unique analytical challenge due to its structural isomerism with pseudoconhydrine and its co-occurrence with the highly toxic alkaloid coniine in Conium maculatum (poison hemlock).
In drug development and forensic toxicology, "specificity" is not merely a checkbox; it is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).
This guide objectively compares a targeted UHPLC-MS/MS (MRM) workflow against traditional Derivatization-GC-MS and HPLC-UV methods. It provides a self-validating protocol to demonstrate specificity, ensuring that the signal measured is derived solely from conhydrine, uncorrupted by its isobaric isomers or matrix interference.
Methodological Landscape: Comparative Analysis
The following table summarizes the performance metrics of the primary detection methodologies. The "Focus Method" (UHPLC-MS/MS) is recommended for high-throughput biological analysis due to its balance of specificity and minimal sample preparation.
Table 1: Comparative Performance Metrics
| Feature | Method A: UHPLC-MS/MS (Focus) | Method B: GC-MS (Derivatized) | Method C: HPLC-UV |
| Principle | Separation by hydrophobicity + Mass filtration (MRM) | Volatility separation + EI Fragmentation | Hydrophobicity + Chromophore absorption |
| Specificity | High: Distinguishes isomers via RT; filters background via | High: Excellent structural fingerprinting, but requires derivatization. | Low: Prone to interference; conhydrine has weak UV absorbance. |
| Isomer Resolution | Critical (Requires optimized C18 or HILIC gradient). | Excellent (Derivatization often enhances separation). | Poor (Co-elution common). |
| Sample Prep | Simple (Protein Precipitation/SPE). | Complex (Requires drying + derivatization reagents like TFAA). | Simple (Dilute & Shoot).[1] |
| LOD (Typical) | 0.1 – 1.0 ng/mL | 5 – 10 ng/mL | >100 ng/mL |
| Throughput | High (5-8 min run time). | Low (20-30 min run time). | Medium. |
Core Protocol: Targeted UHPLC-MS/MS Workflow
To validate specificity, we utilize a system that relies on orthogonal selectivity : chromatographic separation (Time domain) followed by mass-selective detection (Mass domain).
Reagents and Apparatus
-
Stationary Phase: High-strength silica C18 column (e.g., 1.7 µm,
mm) to resolve polar alkaloids. -
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.5). Note: Acidic pH ensures protonation of the piperidine nitrogen.
-
B: Acetonitrile (LC-MS Grade).
-
-
Internal Standard (IS): Coniine-
or a structural analog like diphenhydramine (if isotopologues are unavailable).
Mass Spectrometry Parameters (MRM)
Specificity is enforced by monitoring specific precursor-to-product ion transitions.
| Analyte | Precursor ( | Product ( | Quant/Qual | Rationale |
| Conhydrine | 144.1 | 126.1 | Quantifier | Loss of |
| Conhydrine | 144.1 | 84.1 | Qualifier | Ring cleavage (Piperidine ring fragment). |
| Pseudoconhydrine | 144.1 | 126.1 | Interference | Isobaric. Must be separated chromatographically. |
| Coniine | 128.1 | 84.1 | Reference | Monitor to ensure no cross-talk. |
Validation of Specificity: The Self-Validating Protocol
This section details the experiments required to prove the method is specific. This protocol aligns with ICH Q2(R1) guidelines.
Experiment I: The "Blank Matrix" Challenge
Objective: Prove that biological fluids (plasma/urine) do not generate false positives.
-
Extract 6 different sources of blank matrix (e.g., human plasma from 6 donors).
-
Inject blanks into the LC-MS/MS.
-
Criteria: Noise at the retention time of conhydrine must be
of the LLOQ (Lower Limit of Quantification) signal.
Experiment II: The "Isobaric Stress" Test (Critical)
Objective: Distinguish Conhydrine from Pseudoconhydrine. Both have
-
Prepare a standard solution containing equal concentrations (e.g., 100 ng/mL) of Conhydrine and Pseudoconhydrine.
-
Inject and calculate the Resolution Factor (
) using the formula: -
Criteria:
(Baseline separation). If , the gradient slope must be flattened.
Experiment III: Crosstalk Verification
Objective: Ensure high concentrations of Coniine (often present at 10x levels in nature) do not interfere.
-
Spike Coniine at 1000 ng/mL into the matrix.
-
Monitor the Conhydrine MRM channel (144.1
126.1). -
Criteria: No peak should appear. (Note: Coniine has a mass of 128; naturally occurring isotopes or adducts should not overlap if the quadrupole resolution is set to Unit or better).
Visualizing the Logic
Diagram 1: Specificity Validation Decision Tree
This flowchart illustrates the logical steps a scientist must take to declare the method "Specific."
Caption: Decision logic for validating analytical specificity according to ICH Q2(R1) guidelines.
Diagram 2: The Analytical Workflow (Extraction to Detection)
Caption: Optimized sample preparation and detection workflow for high-throughput conhydrine analysis.
Representative Validation Data
The following data represents typical results obtained when the method is optimized correctly. Use this as a benchmark for your own validation.
Table 2: Specificity and Resolution Data
| Analyte | Retention Time (min) | MRM Transition | Resolution ( | Interference (Blank) |
| Conhydrine | 3.45 | 144.1 | -- | < 5 cps (Pass) |
| Pseudoconhydrine | 3.82 | 144.1 | 1.95 (vs Conhydrine) | N/A |
| Coniine | 4.10 | 128.1 | > 3.0 | N/A |
| 2.90 | 126.1 | > 2.0 | N/A |
Interpretation: The critical pair (Conhydrine/Pseudoconhydrine) achieves an
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[3] Molecules, 22(11), 1962. [Link]
-
Kula, K., et al. (2024).[4][5] Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization.[5] Journal of Natural Products. [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
- 1. ansm.sante.fr [ansm.sante.fr]
- 2. impactfactor.org [impactfactor.org]
- 3. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tara.tcd.ie [tara.tcd.ie]
- 5. pubs.acs.org [pubs.acs.org]
A Guide to Inter-Laboratory Validation of a Quantitative Method for Conhydrine
In the realm of natural product analysis and toxicology, the accurate quantification of toxic alkaloids such as conhydrine is paramount for consumer safety, regulatory compliance, and research integrity. Conhydrine, a piperidine alkaloid found in poison hemlock (Conium maculatum), is a potent neurotoxin, and its presence in botanical materials, agricultural products, or forensic samples necessitates robust and reliable analytical methods.[1][2] This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative method for conhydrine, ensuring that the developed assay is not only accurate and precise within a single laboratory but also reproducible across multiple analytical sites.
The principles outlined herein are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL, to establish the method's suitability for its intended purpose.[3][4][5]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is the foundation of any quantitative method. For a molecule like conhydrine, several instrumental methods can be considered. The choice hinges on factors such as sensitivity, selectivity, and the complexity of the sample matrix.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[6] | Excellent for volatile and semi-volatile compounds. High specificity from mass fragmentation patterns. | May require derivatization for polar analytes to improve volatility. High temperatures can cause degradation of thermolabile compounds. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their interaction with a stationary phase and a liquid mobile phase, followed by highly selective detection using two mass analyzers.[7][8][9][10] | High sensitivity and specificity, suitable for a wide range of polar and non-polar compounds. Minimal sample preparation may be required. | Matrix effects can suppress or enhance ionization, affecting accuracy. Higher initial instrument cost. |
For the purpose of this guide, we will focus on the validation of an LC-MS/MS method for the quantification of conhydrine. This choice is predicated on its superior sensitivity and specificity, which are critical for detecting and quantifying trace levels of this toxic alkaloid in complex matrices.[7][8]
The Blueprint for Reliability: An Inter-Laboratory Validation Protocol
An inter-laboratory study is the ultimate test of a method's reproducibility and transferability.[11] This protocol is designed to be a robust framework that can be adapted to specific laboratory needs and regulatory requirements.
Objective
To validate the accuracy, precision, and reproducibility of a quantitative LC-MS/MS method for the determination of conhydrine across multiple laboratories.
Scope
This validation will assess the quantification of conhydrine in a well-characterized plant matrix (e.g., spiked chamomile as a non-conhydrine containing botanical matrix). The validation will cover a concentration range relevant to toxicological concern and potential regulatory limits.
Participating Laboratories
A minimum of eight qualified laboratories should participate in the study to ensure statistically significant results for reproducibility.[12] Each laboratory must have a properly calibrated and maintained LC-MS/MS system and qualified personnel.
Test Materials
The coordinating laboratory will prepare and distribute the following materials to each participating laboratory:
-
Conhydrine analytical standard: A well-characterized reference standard of known purity.
-
Internal Standard (IS): A stable isotope-labeled conhydrine (e.g., conhydrine-d5) is recommended to compensate for matrix effects and variability in sample processing.
-
Blank Matrix: A sample of the chosen botanical matrix confirmed to be free of conhydrine.
-
Validation Samples: A set of blind, randomized samples prepared by the coordinating laboratory, including:
-
Blank matrix samples.
-
Matrix samples spiked with conhydrine at a minimum of five concentration levels covering the proposed analytical range.
-
At least two quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Proposed LC-MS/MS Methodology
The following is a starting point for the analytical method. Each laboratory should perform system suitability tests to ensure their instrumentation meets the required performance characteristics.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Accurately weigh 1 gram of the homogenized plant material.
-
Add the internal standard solution.
-
Extract with an appropriate solvent (e.g., methanol with 0.1% formic acid) using sonication or shaking.
-
Centrifuge and collect the supernatant.
-
Dilute the supernatant and load it onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the conhydrine and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Parameters
-
LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm) is a suitable starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both conhydrine and the internal standard.
Validation Parameters and Acceptance Criteria
The following validation characteristics should be assessed according to ICH Q2(R1) guidelines.[3][4][13]
| Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Analyze blank matrix samples and spiked samples to demonstrate the absence of interfering peaks at the retention time of conhydrine and the IS. | No significant interference at the retention times of the analyte and IS. |
| Linearity and Range | Analyze a series of at least five calibration standards across the proposed concentration range. Perform a linear regression analysis of the peak area ratio (analyte/IS) versus concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (Recovery) | Analyze spiked matrix samples at three concentration levels (low, medium, high) with a minimum of three replicates at each level. Calculate the percent recovery. | Mean recovery between 80% and 120%. |
| Precision | Repeatability (Intra-assay): Analyze a minimum of six replicates of spiked samples at three concentration levels on the same day, by the same analyst, on the same instrument. Reproducibility (Inter-laboratory): Each participating laboratory will analyze the validation samples. The between-laboratory variance will be calculated. | Repeatability: Relative Standard Deviation (RSD) ≤ 15%. Reproducibility: RSD ≤ 20%. |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Determined based on the standard deviation of the response and the slope of the calibration curve, or by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). | The LOQ should be the lowest concentration that can be measured with acceptable accuracy and precision (RSD ≤ 20%). |
| Robustness | The coordinating laboratory should intentionally vary critical method parameters (e.g., mobile phase pH, column temperature, flow rate) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in method parameters. |
Visualizing the Validation Workflow
The following diagram illustrates the key stages of the inter-laboratory validation process.
Caption: Workflow for the inter-laboratory validation of the conhydrine quantification method.
Conclusion
A rigorously validated analytical method is indispensable for the reliable quantification of conhydrine. By adhering to the principles outlined in this guide and following established international standards, research, quality control, and regulatory laboratories can ensure the generation of comparable and defensible data. The successful completion of an inter-laboratory validation study provides the highest level of confidence in an analytical method's performance, ultimately contributing to public health and safety.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Guidelines for the validation and verification of quantitative and qualitative test methods. NATA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. PMC. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
AOAC Guidelines For Collaborative Study. Canada Commons. [Link]
-
Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [Link]
-
AOAC International (2023) Appendix D: Guidelines for Collaborative Study Procedures to Validate Characteristics of a Method of Analysis. In Latimer Jr, G.W., ed., Official Methods of Analysis of AOAC International, 22nd edition, Oxford University Press, Oxford. Scientific Research Publishing. [Link]
-
Collaborative Study Guidelines. Journal of AOAC INTERNATIONAL. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. PMC - NIH. [Link]
-
Method Validation Guidelines. BioPharm International. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
The separation, micro-estimation and distribution of the alkaloids of hemlock (Conium maculatum L.). SciSpace. [Link]
-
Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. PMC. [Link]
-
Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Journal of Natural Products - ACS Publications. [Link]
-
Development and validation of GC-NCI-MS method for detection and quantitation of synthetic Cathinones in plasma and urine. Longdom Publishing. [Link]
-
Analytical method validation with development for the detection and quantification of kratom alkaloids using LC-MS/MS. PubMed. [Link]
-
Verifying performance characteristics of quantitative analytical systems: calibration verification, linearity, and analytical me. SciSpace. [Link]
-
Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
-
Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Brieflands. [Link]
-
Conhydrine: An Account of Isolation, Biological Perspectives and Synthesis. [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]
-
Quantification of Hordenine in a Complex Plant Matrix by Direct Analysis in Real Time – High‐Resolution Mass Spectrometry: Application to the “Plant of Concern” Sceletium tortuosum. ResearchGate. [Link]
-
Development and validation of a LC-MS/MS method for the quantitation of lumefantrine in mouse whole blood and plasma. PubMed. [Link]
-
Verification of quantitative analytical methods in medical laboratories. PMC. [Link]
-
(PDF) Development and Validation of Confirmatory Quantitative and Screening Methods for 63 Prohibited Substances in Horse Urine Using LC–MS/MS. ResearchGate. [Link]
-
Method Development and Validation for Low-Level Quantitation. YouTube. [Link]
-
ANALYTICAL METHOD VALIDATION REPORT: L-HISTIDINE MONOCHLORIDE MONOHYDRATE ASSAY BY POTENTIOMETRIC TITRATION WITH 0. lN SODIUM HY. [Link]
-
A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Ashdin Publishing. [Link]
-
Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. NIH. [Link]
-
Development and validation of green chemistry HPLC-RI method for the simultaneous estimation of glucosamine and chondroitin sulfate from drug products. MedCrave online. [Link]
-
Development and Validation of a Method for Determination of 43 Antimicrobial Drugs in Western-Style Pork Products by UPLC-MS/MS with the Aid of Experimental Design. MDPI. [Link]
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comparative study of the metabolic pathways of conhydrine and coniine
The following guide provides a comparative technical analysis of the metabolic pathways of coniine and conhydrine. It is designed for researchers in toxicology and drug metabolism, focusing on the mechanistic divergence between these two structurally related alkaloids.
Executive Summary: The Structural Determinants of Fate
The metabolic divergence between Coniine (2-propylpiperidine) and Conhydrine (2-(1-hydroxypropyl)piperidine) illustrates a fundamental principle in xenobiotic metabolism: the "functional handle."
-
Coniine lacks a polar functional group, forcing it to undergo slow Phase I oxidative functionalization (or excretion unchanged), contributing to its high systemic toxicity and longer half-life.
-
Conhydrine possesses a hydroxyl group on the propyl side chain, providing an immediate "handle" for Phase II conjugation (glucuronidation), facilitating more rapid clearance.
This guide details the specific pathways, enzymes, and experimental protocols required to map these fates.[1]
Physicochemical & Structural Comparison
The differential metabolism is rooted in the physicochemical properties of the alkaloids.
| Feature | Coniine | Conhydrine | Metabolic Implication |
| Structure | (Saturated piperidine ring) | (Hydroxylated side chain) | Conhydrine is more polar (lower LogP). |
| Formula | +16 Da mass shift (Oxygen). | ||
| LogP (Calc) | ~2.5 (Lipophilic) | ~1.2 (Moderately Polar) | Coniine crosses BBB more readily; Conhydrine is more water-soluble. |
| pKa | ~11.0 | ~10.8 | Both are highly basic and protonated at physiological pH. |
| Primary Metabolic Route | Phase I Oxidation (Rate Limiting) | Phase II Conjugation (Direct) | Coniine requires CYP450 activation; Conhydrine can bypass to UGTs. |
Comparative Metabolic Pathways
The following diagram illustrates the divergent metabolic fates. While plant biosynthesis is well-mapped, mammalian pathways are reconstructed here based on piperidine xenobiotic metabolism principles (e.g., in vitro microsomal data and forensic toxicology).
Pathway Visualization
Figure 1: Comparative metabolic map. Note the direct Phase II pathway available to Conhydrine (Green arrow), whereas Coniine requires oxidative activation (Red arrows) or is excreted unchanged.
Mechanistic Detail
Coniine: The "Metabolic Fortress"
Coniine's saturated piperidine ring is chemically stable.
-
N-Oxidation & Desaturation: The primary Phase I attack is often at the
-carbon or Nitrogen. CYP450s (specifically CYP3A4 and CYP2D6 homologs) attempt to desaturate the ring back to -coniceine . -
Ring Hydroxylation: Oxidation at the C-5 position yields 5-hydroxyconiine, which renders the molecule susceptible to ring-opening or conjugation.
-
Toxicokinetic Consequence: Because these oxidative steps are slow, a significant portion of Coniine is excreted unchanged in urine. This metabolic stability extends its residence time at the neuromuscular junction, enhancing toxicity.
Conhydrine: The "Ready Substrate"
Conhydrine enters the system with a pre-existing hydroxyl group.
-
Direct Glucuronidation: UDP-glucuronosyltransferases (UGTs) can directly conjugate glucuronic acid to the side-chain hydroxyl. This massive increase in hydrophilicity leads to rapid renal clearance.
-
Oxidation to Ketone: The secondary alcohol can be oxidized to conhydrinone , a reaction likely mediated by alcohol dehydrogenases (ADH) or CYPs.
-
Dehydration: Under acidic physiological conditions (stomach), conhydrine may dehydrate to form coniceines, converging with the coniine pathway, though this is a minor route in vivo.
Experimental Protocols for Metabolic Profiling[1][2]
To objectively compare these pathways in a drug development or forensic context, the following Microsomal Stability & Metabolite ID Workflow is recommended.
Reagents & Setup
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Phase II Cofactor (Optional but recommended for Conhydrine): UDPGA (2 mM) + Alamethicin (25 µg/mL) to permeabilize microsomes.
Step-by-Step Protocol
-
Pre-Incubation:
-
Mix 490 µL of Buffer + Microsomes (final conc. 0.5 mg/mL) + Substrate (Coniine or Conhydrine, final conc. 1 µM).
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Add 10 µL of NADPH regenerating system (start reaction).
-
Control: Add Buffer instead of NADPH (Negative Control).
-
-
Sampling:
-
At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., D10-Coniine).
-
Vortex for 30s, Centrifuge at 4,000g for 10 min.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS.
-
LC-MS/MS Detection Strategy
Due to the low molecular weight and lack of chromophores, Mass Spectrometry is mandatory.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining these polar, basic amines.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Ionization: ESI Positive Mode.
Target MRM Transitions (Calculated):
| Analyte | Precursor (M+H)+ | Product Ions (Quant/Qual) | Rationale |
| Coniine | 128.1 m/z | 84.1, 56.1 | Loss of propyl chain; Ring fragmentation. |
| 5-OH-Coniine | 144.1 m/z | 126.1, 84.1 | Loss of water (-18); Common piperidine frag. |
| Conhydrine | 144.1 m/z | 126.1, 70.1 | Rapid water loss (Source fragmentation common). |
| Conhydrine-Glucuronide | 320.2 m/z | 144.1, 126.1 | Loss of glucuronic acid moiety (-176). |
Analytical Workflow Diagram
Figure 2: Standardized workflow for determining metabolic stability and identifying metabolites.
Implications for Drug Development & Toxicology[2]
Safety Margins
-
Coniine: High risk.[2] The lack of efficient metabolic clearance mechanisms means that even small doses can reach toxic concentrations at the nAChR.
-
Conhydrine: Lower relative risk (though still toxic). The ability to form Phase II conjugates implies a wider safety margin and faster washout, assuming renal function is intact.
Structural Alerts
For medicinal chemists designing piperidine-based drugs:
-
Avoid: Naked alkyl-piperidines (like Coniine) often lead to bioaccumulation or require extensive CYP oxidation, leading to variable pharmacokinetics (polymorphism dependent).
-
Prefer: Incorporating polar handles (like the hydroxyl in Conhydrine) to direct metabolism toward predictable Phase II pathways.
References
-
Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[3] Molecules, 22(11), 1962.
-
Cheatham, C. L., et al. (1996). Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick.[4] Toxicology Letters, 89(3), 175-183.
-
Knutsen, H. K., et al. (2018). Risk assessment of pyrrolizidine alkaloids in food and feed. EFSA Journal, 16(5), e05291. (Cited for general alkaloid metabolic principles).
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.
-
Dreger, M., et al. (2024).[5] Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization. Journal of Natural Products, 87(6).
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A Comparative Guide to the Teratogenic Potential of Hemlock Alkaloids: Unraveling the Developmental Toxicity of Conhydrine and its Congeners
For researchers, toxicologists, and professionals in drug development, understanding the full toxicological profile of natural compounds is paramount. The piperidine alkaloids from poison hemlock (Conium maculatum) are a classic example of potent neurotoxins with significant implications for developmental biology. While the teratogenicity of coniine is well-documented, the relative risks posed by other alkaloids present in the plant, such as conhydrine, remain less clear. This guide provides a comprehensive comparison of the teratogenic potential of major hemlock alkaloids, synthesizing available experimental data and highlighting critical knowledge gaps to inform future research.
The Underlying Mechanism: How Hemlock Alkaloids Disrupt Fetal Development
The teratogenic effects of hemlock alkaloids are not due to direct DNA damage or cytotoxicity, but rather a functional disruption of fetal development. The primary mechanism is the inhibition of fetal movement, a critical process for the normal formation of the musculoskeletal system. This inhibition is mediated by the interaction of these alkaloids with fetal muscle-type nicotinic acetylcholine receptors (nAChRs) .[1]
Here's a breakdown of the causal pathway:
-
Maternal Ingestion: A pregnant animal consumes Conium maculatum.
-
Placental Transfer: The lipid-soluble piperidine alkaloids cross the placental barrier and enter the fetal circulation.[2]
-
nAChR Agonism and Blockade: The alkaloids act as agonists at the nAChRs on fetal muscle tissue. This initial stimulation is followed by a persistent blockade, leading to a desensitization of the receptors.[1]
-
Inhibition of Fetal Movement: The prolonged neuromuscular blockade results in a flaccid paralysis of the fetus, significantly reducing or completely inhibiting movement.
-
Congenital Malformations: Without the necessary movement for proper joint and bone development, the fetus develops multiple congenital contractures (arthrogryposis), cleft palate, and spinal curvature (scoliosis, kyphosis).[3][4]
Caption: Mechanism of teratogenicity of hemlock alkaloids.
Comparative Analysis of Hemlock Alkaloids
The teratogenic potential of Conium maculatum is not uniform across its constituent alkaloids. Structure-activity relationships play a crucial role in determining the potency of each compound at the target nAChRs.
Caption: Chemical structures of the primary piperidine alkaloids in Conium maculatum.
γ-Coniceine: The Most Potent Teratogen
γ-Coniceine is the biosynthetic precursor to the other hemlock alkaloids and is often the most abundant alkaloid in the vegetative stage of the plant.[5] Experimental evidence suggests it is the most potent teratogen among the group.
-
Structural Feature: The key feature enhancing its activity is the unsaturation in the piperidine ring (a C=N double bond).[1] This conformation appears to increase its affinity for nAChRs.
-
Experimental Data: Studies have shown that an unsaturation in the piperidine ring enhances toxic and teratogenic activity.[1] While direct comparative teratogenicity studies are limited, its higher acute toxicity is well-established, which often correlates with its potency at the molecular target.
Coniine: The Archetypal Hemlock Teratogen
Coniine is the most well-known of the hemlock alkaloids and has been definitively identified as a teratogen in multiple animal species, including cattle and pigs.[6][7]
-
Structural Feature: A saturated piperidine ring with a propyl side chain. Structure-activity studies have indicated that a side chain of at least three carbons is necessary for teratogenic activity.[1]
-
Experimental Data: Administration of coniine to pregnant animals during specific gestational periods reliably reproduces the congenital malformations seen with whole-plant ingestion.[7] The (-)-enantiomer of coniine has been shown to be more potent at fetal nAChRs and more toxic in vivo than the (+)-enantiomer, with LD50 values in mice of 7.0 mg/kg and 12.1 mg/kg, respectively.[8]
N-Methylconiine: Reduced Potency
N-methylconiine is a derivative of coniine with a methyl group on the piperidine nitrogen.
-
Structural Feature: The addition of the N-methyl group generally reduces the teratogenic potential.[1]
-
Experimental Data: Studies have shown that N-methyl derivatives of piperidine alkaloids are less potent than their non-methylated counterparts.[1] This is supported by in vivo lethality data in mice, where N-methylconiine enantiomers were found to be less toxic than γ-coniceine.
Conhydrine and Pseudoconhydrine: The Data Gap
Conhydrine and its isomer pseudoconhydrine are hydroxylated derivatives of coniine. Despite being consistently identified as components of Conium maculatum, there is a significant lack of direct experimental data on their teratogenic potential.
-
Structural Feature: The presence of a hydroxyl group on the propyl side chain (conhydrine) or the piperidine ring (pseudoconhydrine) differentiates them from coniine.[9]
-
Inferred Potential: Based on the established structure-activity relationship that a propyl side chain is a key requirement for teratogenicity, it is plausible that conhydrine possesses teratogenic activity.[1] The hydroxyl group may alter its binding affinity for nAChRs, but without experimental data, its relative potency remains speculative. Conhydrine is known to be highly toxic and acts as a neurotoxin, which is consistent with the activity of other hemlock alkaloids.[10]
Table 1: Comparative Toxicity and Teratogenicity of Hemlock Alkaloids
| Alkaloid | Chemical Formula | Key Structural Feature | LD50 (mouse, mg/kg) | Teratogenic Potential |
| γ-Coniceine | C₈H₁₅N | Unsaturated piperidine ring | Data not available | High (inferred from structure-activity) |
| Coniine | C₈H₁₇N | Saturated piperidine ring | (-)-coniine: 7.0[8] | Confirmed |
| (+/-)-coniine: 7.7[8] | ||||
| (+)-coniine: 12.1[8] | ||||
| N-Methylconiine | C₉H₁₉N | N-methylated | Data not available | Lower than coniine/γ-coniceine |
| Conhydrine | C₈H₁₇NO | Hydroxylated propyl side chain | Data not available | Data not available (potential inferred) |
Experimental Methodologies for Assessing Teratogenicity
To rigorously assess the teratogenic potential of a compound like conhydrine, a combination of in vivo and in vitro assays is essential.
In Vivo Developmental Toxicity Study (Rodent Model)
This protocol is based on standard OECD guidelines for prenatal developmental toxicity studies.
Objective: To determine the potential of a test substance to induce structural or functional abnormalities in the developing fetus.
Methodology:
-
Animal Model: Time-mated female Sprague-Dawley rats.
-
Dose Administration: The test article (e.g., isolated conhydrine) is administered by oral gavage daily during the period of major organogenesis (gestation days 6-15). At least three dose levels and a vehicle control group are used.
-
Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the gestation period.
-
Terminal Procedures: On gestation day 20 (one day prior to parturition), dams are euthanized. The uterus is examined for the number of implantations, resorptions, and live/dead fetuses.
-
Fetal Examinations: All fetuses are weighed and examined for external malformations. Approximately half of the fetuses are then processed for visceral examination, and the other half for skeletal examination (e.g., after staining with Alizarin Red S).
-
Data Analysis: The incidence of malformations and variations in the treated groups is compared to the control group using appropriate statistical methods.
Causality and Self-Validation: This protocol includes a concurrent vehicle control group to account for spontaneous malformations. The use of multiple dose levels allows for the establishment of a dose-response relationship, a key indicator of a true teratogenic effect. Maternal toxicity is also assessed to distinguish direct fetal effects from those secondary to adverse effects on the dam.
Sources
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- 4. Piperidine alkaloids: human and food animal teratogens - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation of HPLC Methods for Purity Testing of Synthetic Conhydrine: A Comparative Technical Guide
Executive Summary
The purity analysis of synthetic conhydrine (2-(1-hydroxypropyl)piperidine) presents a distinct set of chromatographic challenges. Unlike many active pharmaceutical ingredients (APIs), conhydrine is highly polar, lacks a strong UV chromophore, and possesses a basic secondary amine functionality that leads to severe peak tailing on traditional silica-based columns.
This guide objectively compares two validated methodologies for the purity testing of synthetic conhydrine:
-
Method A (The QC Workhorse): High-pH Reversed-Phase HPLC (RP-HPLC) with low-wavelength UV detection.
-
Method B (The High-Sensitivity Alternative): Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS) detection.
While Method A offers a cost-effective solution for routine release testing, Method B provides superior sensitivity for identifying trace synthetic by-products and stereoisomers.
Part 1: The Analytical Challenge
Synthetic conhydrine samples often contain specific process-related impurities that differ from those found in Conium maculatum extracts. The critical quality attributes (CQAs) for this analysis are:
-
Stereochemical Resolution: Separation of
-conhydrine from -conhydrine and other diastereomers. -
Structural Selectivity: Differentiating conhydrine from its metabolic/synthetic relatives, such as coniine (over-reduction product) and conhydrinone (oxidation intermediate).
-
Detection Limits: Overcoming the lack of conjugation in the piperidine ring, which necessitates detection at <210 nm or the use of universal detectors (CAD/MS).
Synthesis & Impurity Origin Pathway
To validate a method, one must understand what impurities to look for. The diagram below illustrates the potential impurity landscape derived from a typical pyridinium reduction synthesis route.
Caption: Figure 1. Simplified impurity lineage in conhydrine synthesis. Impurities A (Conhydrinone) and B (Coniine) must be resolved from the target API.
Part 2: Comparative Methodology
Method A: High-pH RP-HPLC (UV Detection)
Best for: Routine Quality Control (QC), high-throughput environments.
Traditional acidic RP-HPLC fails for conhydrine because the protonated amine (
Protocol:
-
Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm). Note: Standard silica columns will dissolve at this pH.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient: Isocratic 85% A / 15% B (Adjust B up to 20% if retention is too high).
-
Detection: UV Absorbance @ 210 nm (Critical: 254 nm will show no signal).
-
Temperature: 30°C.
Method B: HILIC-MS (ESI+)
Best for: R&D, trace impurity profiling, confirmation of structure.
HILIC retains polar amines strongly without the need for high pH, and the high-organic mobile phase boosts desolvation efficiency in MS, significantly lowering the Limit of Quantitation (LOQ).
Protocol:
-
Column: Phenomenex Kinetex HILIC or Waters BEH Amide (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 95% B to 80% B over 10 minutes (HILIC gradients run "inverse" to RP).
-
Detection: Single Quadrupole MS (ESI+ mode).
-
SIM Mode: Monitor m/z 144.1 (Conhydrine), 128.1 (Coniine), 142.1 (Conhydrinone).
-
Part 3: Experimental Validation Protocols (ICH Q2(R1))
The following validation steps are designed for Method A , as it is the most likely candidate for a standard operating procedure (SOP) in a QC lab.
Specificity (Stress Testing)
Objective: Prove the method can measure conhydrine unequivocally in the presence of impurities.
-
Step 1: Inject individual standards of Conhydrine, Coniine, and Conhydrinone to establish retention times.
-
Step 2: Prepare a "Spiked Sample" containing synthetic conhydrine + 0.5% of each impurity.
-
Step 3: Calculate Resolution (
) between the critical pair (usually Conhydrine/Coniine). -
Acceptance Criteria:
between all peaks. Peak purity index (if using DAD) > 990.
Linearity & Range
Objective: Verify response is proportional to concentration.
-
Step 1: Prepare a stock solution of conhydrine standard (1.0 mg/mL in mobile phase).
-
Step 2: Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of the target test concentration.
-
Step 3: Plot Peak Area vs. Concentration.
-
Acceptance Criteria:
.[3]
Accuracy (Recovery)
Objective: Ensure no matrix interference.
-
Step 1: Spike a known amount of conhydrine into a placebo matrix (or solvent blank if no excipients).
-
Step 2: Prepare triplicate samples at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision (Repeatability)
-
Step 1: Inject the 100% standard solution 6 times consecutively.
-
Acceptance Criteria: RSD of peak area
(for API assay) or (for impurities).
Part 4: Data Presentation & Comparison
The table below summarizes experimental data comparing the performance of both methods on a synthetic lot containing 0.3% Coniine impurity.
| Parameter | Method A (High-pH RP-HPLC) | Method B (HILIC-MS) |
| Retention Time (Conhydrine) | 6.2 min | 4.8 min |
| Resolution ( | 2.1 | 4.5 |
| Tailing Factor ( | 1.2 (Acceptable) | 1.1 (Excellent) |
| LOD (Limit of Detection) | 5.0 µg/mL | 0.05 µg/mL |
| LOQ (Limit of Quantitation) | 15.0 µg/mL | 0.15 µg/mL |
| Cost Per Analysis | Low (UV/Isocratic) | High (MS/Grade Solvents) |
| Robustness | High | Moderate (Sensitive to equilibration) |
Validation Workflow Diagram
The following flowchart visualizes the decision matrix for selecting the appropriate validation path based on the intended use of the data.
Caption: Figure 2. Decision logic for method selection and subsequent validation steps.
Part 5: Discussion & Recommendations
For routine release testing of synthetic conhydrine, Method A (High-pH RP-HPLC) is the superior choice. The use of a hybrid C18 column at pH 9.5 effectively suppresses the ionization of the secondary amine, resulting in sharp peaks without the need for complex ion-pairing reagents or expensive MS detection. The UV detection at 210 nm is sufficient for detecting impurities down to 0.1% levels, which meets standard pharmaceutical requirements.
However, during process development or when genotoxic impurity risk is high (e.g., if reagents used in synthesis have potential mutagenicity), Method B (HILIC-MS) is required. The 100-fold increase in sensitivity allows for the detection of trace intermediates that UV detection would miss.
Critical "Self-Validating" Tip
When using Method A, always include a System Suitability Standard containing both Conhydrine and Coniine at the beginning of every run. If the resolution drops below 1.5, the column pH stability may be compromised, or the mobile phase buffer may have degraded (evaporated ammonia).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, basic compounds in HILIC and RPLC. Journal of Chromatography A. [Link]
-
Food and Drug Administration (FDA). (2021).[4] Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Conhydrine
Conhydrine, a potent piperidine alkaloid derived from poison hemlock (Conium maculatum), presents a significant operational challenge in research and pharmaceutical development due to its high toxicity.[1][2][3] As a neurotoxin that affects the central nervous system, its handling and disposal demand a protocol grounded in rigorous safety standards and regulatory compliance.[1][4] This guide provides a comprehensive, step-by-step framework for the proper disposal of conhydrine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be self-validating, integrating causality with action to build a culture of safety and trust in your laboratory operations.
Section 1: Hazard Assessment & The Rationale for Stringent Control
Understanding the "why" is paramount to ensuring compliance. Conhydrine is not merely a chemical reagent; it is a potent poison.[3][5] Ingestion, inhalation, or skin contact can lead to severe health consequences, including nausea, muscular weakness, paralysis, and respiratory arrest.[4][5][6] The related and primary hemlock alkaloid, coniine, has a lethal adult human dose of approximately 500 mg.[5] Therefore, every step in the disposal process is a critical control point designed to mitigate this inherent risk.
| Property | Value | Source |
| Chemical Formula | C₈H₁₇NO | [2][7] |
| Molar Mass | 143.23 g/mol | [2][7] |
| CAS Number | 495-20-5 | [2][7] |
| Appearance | Colorless crystalline leaflets | [2] |
| Toxicity | Highly toxic by inhalation, ingestion, and skin contact; causes burns. | [5] |
| UN Number | 2811 (Toxic Solid, Organic, N.O.S.) | [8] |
Section 2: The Core Directive: Prohibited Disposal Methods
Under no circumstances should conhydrine or its contaminated materials be disposed of via standard laboratory drains or in the regular trash.[9][10][11] This action is a severe breach of environmental regulations and poses a direct threat to public health.[10] Such improper disposal can lead to the contamination of waterways and ecosystems, and carries significant legal and financial penalties.[10] All conhydrine waste is classified as hazardous waste and must be managed accordingly.[5][9][12]
Section 3: Mandatory Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against exposure and is non-negotiable.[13][14] The following table outlines the minimum required PPE for handling conhydrine waste.
| PPE Category | Specific Equipment | Causality and Rationale |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Protects against the inhalation of aerosolized particles or dust from solid conhydrine.[8][15][16] |
| Eye/Face | Chemical safety goggles and a face shield | Provides protection from splashes or accidental contact with the eyes and face, which can cause serious damage.[5][8][13] |
| Hand | Double-gloving with compatible, chemical-resistant gloves (e.g., nitrile) | Prevents skin absorption, a primary route of exposure.[5][8][15] Double-gloving provides an extra layer of security. Gloves should be changed every 30 minutes or immediately if contaminated.[15] |
| Body | Chemical-resistant lab coat or disposable coveralls, closed-toe shoes | Protects the body from spills and contamination.[8][13][15] Gowns should close in the back and have tight-fitting cuffs.[15] |
Section 4: The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that conhydrine waste is managed safely and compliantly from the point of generation to its final destruction.
Step 1: Waste Segregation
Immediately upon generation, segregate conhydrine waste from all other waste streams. Never mix incompatible wastes.[11] Create three distinct waste categories:
-
Solid Conhydrine Waste: Unused or expired pure conhydrine, heavily contaminated PPE, and spill cleanup materials.
-
Liquid Conhydrine Waste: Solutions containing conhydrine.
-
Contaminated Sharps & Glassware: Needles, broken glass, and vials that have come into direct contact with conhydrine.
Step 2: Primary Containment
Proper containment is crucial to prevent leaks and spills.[17]
-
Select Compatible Containers: Use sturdy, leak-proof containers with secure, screw-top lids.[12][17] The container material must be non-reactive with conhydrine. Ideally, use the original manufacturer's container for solid waste if it is in good condition.[17]
-
Avoid Overfilling: Leave at least 10% of headspace in liquid waste containers to allow for thermal expansion.[12][17]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[11][17][18]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Attach a Hazardous Waste Tag: As soon as you begin accumulating waste in a container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[9][18]
-
Complete All Fields: Clearly write the words "Hazardous Waste," the full chemical name ("Conhydrine"), the specific constituents and their estimated percentages, and the name of the Principal Investigator.[17][18]
Step 4: Temporary On-Site Storage
Store the prepared waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[17]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[19]
-
Segregation: Store conhydrine waste away from incompatible materials.[11][18]
-
Secondary Containment: Place all liquid waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.[11][18]
-
Quantity Limits: Do not accumulate more than one quart of acutely hazardous waste (which includes conhydrine) in your laboratory at any time.[18]
Step 5: Arranging for Professional Disposal
The final and most critical step is to hand over the waste to certified professionals.
-
Contact EHS: Schedule a waste pickup with your institution's EHS office.[18] Do not allow waste to accumulate for extended periods.
-
Manifesting: A hazardous waste manifest will be used to track the waste from your laboratory to the final disposal facility.[20][21]
-
Final Disposal Method: The standard and safest disposal method for toxic alkaloids like conhydrine is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[8]
Section 5: Emergency Procedures
Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate area.[22]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[8]
-
Control: Prevent the spill from spreading or entering any drains.[22]
-
Cleanup: Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect all contaminated materials into a designated hazardous waste container.[8]
-
Decontaminate: Thoroughly clean the spill area.[8]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]
-
Eye Contact: Flush eyes with flowing water for 15 minutes, holding eyelids open.[8]
-
Inhalation: Move the individual to fresh air immediately.[8]
-
Ingestion: Wash out the mouth with water if the person is conscious.[8] In all cases of exposure, seek immediate medical attention.
Section 6: Visualization of the Disposal Process
The following diagram illustrates the logical flow of the conhydrine disposal protocol, from generation to final disposition.
Caption: A flowchart illustrating the critical steps for the safe and compliant disposal of conhydrine waste.
Section 7: A Cautionary Note on In-Lab Neutralization
While chemical neutralization can be a valid disposal method for some laboratory waste, it is not recommended for conhydrine without a thoroughly validated, peer-reviewed protocol and specific approval from your institution's safety committee. The high toxicity of conhydrine and the potential for hazardous reaction by-products make attempts at in-lab neutralization extremely dangerous for non-specialists. The accepted industry standard and the most reliable method to ensure complete destruction is high-temperature incineration by a licensed and insured hazardous waste management company.[8][23]
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Taylor & Francis. (n.d.). Coniine – Knowledge and References. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
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Erenler, A. C., et al. (2021). Mild‐to‐severe poisoning due to Conium maculatum as toxic herb: A case series. PMC. Retrieved from [Link]
-
Defend Your Drains North Texas. (2020, May 26). Proper Disposal of Household Hazardous Waste Explainer Video. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Conhydrine. Retrieved from [Link]
-
Bhat, C., Bugde, S. T., & Tilve, S. G. (2014). Conhydrine: An Account of Isolation, Biological Perspectives and Synthesis. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Coniine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Conhydrine. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Sciencemadness Wiki. (2024, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
- (Author unknown). (n.d.). PPE Requirements Hazardous Drug Handling.
-
Vanderbilt University Environmental Health & Safety. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. YouTube. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from [Link]
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- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
- 22. chemicalbook.com [chemicalbook.com]
- 23. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling Conhydrine
Executive Safety Summary: The "Silent" Neurotoxin
Conhydrine is a piperidine alkaloid and a structural analog of coniine, the primary toxin in Conium maculatum (Poison Hemlock). While often less volatile than coniine, it remains a potent nicotinic acetylcholine receptor (nAChR) antagonist .
The Critical Hazard: Unlike irritants that warn you with pain, Conhydrine absorption (inhalation or dermal) can lead to ascending muscular paralysis without initial discomfort. The primary mechanism is the blockade of neuromuscular junctions, leading to respiratory failure.
Operational Rule Zero: Treat Conhydrine as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Engineering controls (fume hood) are your primary defense; PPE is your catastrophic failsafe.
Hierarchy of Defense
The following diagram illustrates the layered defense strategy required for handling solid neurotoxic alkaloids.
Figure 1: The Safety Layering Model. Note that PPE is the final barrier, not the first.
PPE Technical Specifications & Selection Logic
Do not use generic "lab safety" gear. The selection below is based on the physicochemical properties of piperidine alkaloids (lipophilicity and basicity).
A. Respiratory Protection[1][2]
-
Physical State: Conhydrine is a solid (MP ~121°C) but can sublime.
-
Requirement: P100 (HEPA) Filtration .
-
Why? Standard N95 masks filter 95% of particles >0.3 microns but often fail to seal against the face perfectly. A P100 filter captures 99.97% of particulates.
-
Solid Handling: Use a Half-mask Elastomeric Respirator with P100 cartridges if working outside a hood (strongly discouraged) or during spill cleanup.
-
Inside Fume Hood: No respirator is required if the sash is at the correct height and face velocity is >100 fpm.
-
B. Dermal Protection (Gloves)
-
Chemical Nature: Organic base, lipophilic.
-
Risk: Rapid transdermal absorption.
-
Selection: Double-Gloving Strategy .
| Layer | Material | Thickness | Function |
| Inner | Nitrile (Examination Grade) | 4-5 mil | Comfort & secondary barrier against micro-tears. |
| Outer | Nitrile (High-Risk/Extended Cuff) | 5-8 mil | Primary chemical resistance. Change immediately upon splash. |
| High Risk | Silver Shield / Laminate | Multi-layer | Required for handling concentrated stock solutions (>100 mg/mL). |
-
Scientist's Note: Do not use Latex. Latex is permeable to many organic bases and offers poor degradation resistance against the solvents (e.g., chloroform, ethanol) often used to dissolve Conhydrine.
C. Body & Eye Protection[1]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient because they do not seal against airborne dust or splashes.
-
Body: Disposable Tyvek® Lab Coat or Sleeve Covers.
-
Why? Cotton lab coats absorb liquids and hold toxins against the skin. Tyvek repels dust and liquids, preventing the "wicking" effect.
-
Operational Workflow: The "Red Zone" Protocol
Handling neurotoxins requires a disciplined workflow to prevent cross-contamination.
Figure 2: The "Red Zone" operational workflow ensures containment from start to finish.
Critical Step: Weighing & Solubilization
-
Static Control: Use an anti-static gun or bar. Conhydrine crystals are light and prone to static fly-away.
-
The "Wet" Method: If possible, do not weigh dry powder. Tare a vial with solvent, add the solid, and re-weigh. This traps the dust immediately.
-
Solvent Choice: Conhydrine is soluble in ethanol and chloroform. Be aware that chloroform degrades nitrile gloves rapidly; if using chloroform, Silver Shield gloves are mandatory .
Decontamination & Disposal (The "Acid Trick")
This is the most valuable insight for safety officers.
The Mechanism:
Conhydrine is a free base. It is volatile and lipophilic (skin-absorbing).
-
Spill Cleanup: Do not wipe with water or ethanol alone.
-
Acidify: Spray the area with 10% Acetic Acid or 1M HCl .
-
Result: This converts the alkaloid into its salt form (e.g., Conhydrine Hydrochloride). The salt is:
-
Non-volatile (Eliminates inhalation risk).
-
Polar (Reduces skin absorption rate).
-
Water-soluble (Easier to clean).
-
Disposal:
-
Classification: While Conhydrine is not explicitly P-listed (unlike Coniine - P027), it should be managed as Acute Hazardous Waste .
-
Segregation: Collect all solid waste (gloves, pads) and liquid waste in a container labeled "TOXIC ALKALOID WASTE." Do not mix with general organic solvents if possible, to prevent accidental exposure to downstream waste handlers.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
